3-Methoxypyrazin-2-amine
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
3-methoxypyrazin-2-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H7N3O/c1-9-5-4(6)7-2-3-8-5/h2-3H,1H3,(H2,6,7) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MTMGQKFGZHMTTK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=NC=CN=C1N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H7N3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70500188 | |
| Record name | 3-Methoxypyrazin-2-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70500188 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
125.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
4774-10-1 | |
| Record name | 3-Methoxypyrazin-2-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70500188 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
Pathway 1: From 2-Aminopyrazine via Bromination and Methoxylation
An In-depth Technical Guide to the Synthesis of 3-Methoxypyrazin-2-amine
This technical guide provides a detailed overview of the primary synthesis pathways for this compound, a key intermediate in the development of various pharmaceutical compounds. The information is intended for researchers, scientists, and professionals in drug development, offering comprehensive experimental protocols, quantitative data, and visual representations of the synthetic routes.
A documented route for the synthesis of this compound starts from the readily available 2-aminopyrazine. This multi-step process involves the selective bromination of the pyrazine ring, followed by nucleophilic substitution with a methoxy group, and subsequent dehalogenation.
The first step is the bromination of 2-aminopyrazine to yield 2-amino-3,5-dibromopyrazine. This reaction proceeds with good yield under specific conditions. Following the dibromination, a selective methoxylation is carried out at the 3-position of the pyrazine ring using sodium methylate. This step yields 2-amino-3-methoxy-5-bromopyrazine. The final step involves the removal of the bromine atom at the 5-position through catalytic hydrogenation to afford the desired this compound.[1]
Experimental Protocols
Step 1: Synthesis of 2-Amino-3,5-dibromopyrazine
This procedure describes the bromination of 2-aminopyrazine. The reaction is carried out in a polar solvent in the presence of an alkali or alkaline earth metal salt of a weak acid at a controlled temperature.[1]
-
Materials: 2-aminopyrazine, bromine, polar solvent (e.g., methanol), alkali or alkaline earth metal salt of a weak acid (e.g., sodium acetate).
-
Procedure:
-
Dissolve 2-aminopyrazine in the polar solvent.
-
Add the alkali or alkaline earth metal salt of a weak acid.
-
Cool the mixture to between -5 and +30 °C.
-
Slowly add bromine to the reaction mixture while maintaining the temperature.
-
After the addition is complete, stir the reaction mixture until the reaction is complete (monitored by TLC or other suitable methods).
-
Isolate the product, 2-amino-3,5-dibromopyrazine, by filtration and wash with a suitable solvent.
-
Step 2: Synthesis of 2-Amino-3-methoxy-5-bromopyrazine
This step involves the nucleophilic substitution of one of the bromine atoms with a methoxy group.[1]
-
Materials: 2-amino-3,5-dibromopyrazine, sodium, methanol.
-
Procedure:
-
Prepare a solution of sodium methylate by dissolving sodium metal in methanol.
-
Add 7 g of 2-amino-3,5-dibromopyrazine to the methanolic solution of sodium methylate (prepared from 0.65 g of sodium and 18.5 ml of methanol).
-
Boil the mixture for 9 hours.
-
Cool the reaction mixture to allow the crystalline product to precipitate.
-
Filter the product, wash once with methanol and then two to three times with water.
-
The resulting product is 2-amino-3-methoxy-5-bromopyrazine.
-
Step 3: Synthesis of this compound
The final step is the reductive debromination of 2-amino-3-methoxy-5-bromopyrazine.[1]
-
Materials: 2-amino-3-methoxy-5-bromopyrazine, palladium on charcoal (10% Pd/C), potassium hydroxide, methanol.
-
Procedure:
-
Dissolve 3 g of 2-amino-3-methoxy-5-bromopyrazine in methanol.
-
Add 1 g of 10% palladium on charcoal and 0.9 g of potassium hydroxide.
-
Hydrogenate the suspension at room temperature and atmospheric pressure until the stoichiometric amount of hydrogen is absorbed.
-
Filter the suspension to remove the catalyst.
-
Evaporate the filtrate to dryness.
-
Extract the residue with acetone.
-
Evaporate the acetone solution to obtain the crude product.
-
Recrystallize the crude product from cyclohexane to yield pure 2-amino-3-methoxypyrazine.
-
Quantitative Data Summary
The following table summarizes the quantitative data for the synthesis of this compound and its intermediates as described in the cited patent.[1]
| Step | Starting Material | Reactants and Reagents | Product | Yield | Melting Point (°C) |
| 2. Methoxylation | 2-Amino-3,5-dibromopyrazine (7 g) | Sodium (0.65 g), Methanol (18.5 ml) | 2-Amino-3-methoxy-5-bromopyrazine | 5.4 g | 138 |
| 3. Debromination | 2-Amino-3-methoxy-5-bromopyrazine (3 g) | 10% Pd/C (1 g), KOH (0.9 g), H₂ | 2-Amino-3-methoxypyrazine (crude) | 1.8 g | 75-82 |
| Purification | 2-Amino-3-methoxypyrazine (crude) | Cyclohexane (for recrystallization) | 2-Amino-3-methoxypyrazine (pure) | 1.5 g | 85 |
Alternative Potential Synthesis Pathway
While the above pathway is well-documented, other synthetic strategies could potentially be employed, drawing from methodologies used for analogous compounds. One such hypothetical pathway involves the direct methoxylation of a halogenated aminopyrazine.
This alternative begins with 2-amino-3-chloropyrazine, which can undergo nucleophilic substitution with sodium methoxide to directly yield this compound. This approach would be more atom-economical if the starting chloro-substituted pyrazine is readily accessible.
This guide provides a foundational understanding of the synthesis of this compound. Researchers should consult the primary literature and perform appropriate safety assessments before undertaking any experimental work.
References
An In-depth Technical Guide to the Physicochemical Properties of 3-Methoxypyrazin-2-amine
Introduction
3-Methoxypyrazin-2-amine (CAS No: 4774-10-1), also known as 2-Amino-3-methoxypyrazine, is a heterocyclic amine belonging to the pyrazine class of compounds.[1] Pyrazine derivatives are notable for their diverse applications, ranging from the food and fragrance industry, where they contribute to distinct aroma profiles, to the pharmaceutical and agrochemical sectors.[2][3] In drug development, this compound serves as a critical building block, or synthetic intermediate, for the creation of more complex, biologically active molecules.[2] Its structural features make it a valuable precursor in the synthesis of compounds like the antiviral agent Favipiravir.[4][5] A thorough understanding of its physicochemical properties is paramount for researchers in optimizing reaction conditions, predicting biological behavior, and ensuring the quality and stability of resulting products.
This guide provides a detailed overview of the core physicochemical properties of this compound, outlines standard experimental protocols for their determination, and presents logical workflows relevant to its application in research and development.
Physicochemical Data Summary
The known quantitative properties of this compound are summarized in the table below for clear reference and comparison.
| Property | Value | Unit |
| Molecular Formula | C₅H₇N₃O | - |
| Molecular Weight | 125.13 | g/mol |
| Melting Point | 84 - 85 | °C |
| Boiling Point | 241 | °C |
| Density | 1.224 | g/cm³ |
| Flash Point | 100 | °C |
Data sourced from ChemWhat[1]
Experimental Protocols for Property Determination
Melting Point Determination
The melting point is a critical indicator of purity. The most common methods are:
-
Capillary Method: A small, powdered sample is packed into a capillary tube and heated in a calibrated apparatus (such as a Thiele tube or a digital melting point apparatus). The temperature range over which the substance transitions from a solid to a liquid is recorded.
-
Differential Scanning Calorimetry (DSC): This thermal analysis technique measures the difference in the amount of heat required to increase the temperature of a sample and a reference.[8] It provides a highly accurate melting point, typically recorded as the onset or peak of the endothermic melting event.
Boiling Point Determination
Determining the boiling point is crucial for purification by distillation and for understanding a compound's volatility.
-
Distillation Method: The compound is heated in a distillation apparatus, and the temperature at which the vapor pressure equals the atmospheric pressure, causing stable boiling and condensation, is recorded as the boiling point.
-
Thermogravimetric Analysis (TGA): While primarily used for decomposition analysis, TGA can provide information on boiling points by measuring mass loss as a function of temperature under controlled conditions.[8]
pKa (Acid Dissociation Constant) Determination
The pKa value is essential for predicting the ionization state of a molecule at a given pH, which profoundly affects its solubility, permeability, and biological target interactions.[7][9]
-
Potentiometric Titration: This is a highly accurate method where a solution of the compound is titrated with a standard acid or base.[8][9] The pH of the solution is monitored with a calibrated electrode as the titrant is added. The pKa is determined from the midpoint of the resulting titration curve, which corresponds to the pH where the compound is 50% ionized.[10]
-
UV-Vis Spectrophotometry: This method is suitable for compounds whose UV-Vis absorbance spectrum changes with ionization state.[8][10] Absorbance is measured across a range of pH values, and the pKa is calculated from the inflection point of the absorbance-versus-pH curve.
logP (Octanol-Water Partition Coefficient) Determination
LogP is a measure of a compound's lipophilicity, a key factor in predicting its absorption, distribution, metabolism, and excretion (ADME) properties.[8]
-
Shake-Flask Method: This is the traditional and most reliable method.[8][10] A known amount of the compound is dissolved in a mixture of n-octanol and water. The mixture is shaken until equilibrium is reached, after which the phases are separated. The concentration of the compound in each phase is measured (e.g., by UV spectroscopy), and the logP is calculated as the base-10 logarithm of the ratio of the concentration in the octanol phase to that in the aqueous phase.[10]
-
Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC): A faster, high-throughput alternative where the compound's retention time on a nonpolar stationary phase is correlated with the known logP values of a set of standard compounds.[8]
Visualized Workflows and Relationships
Diagrams are provided to illustrate key logical and experimental workflows relevant to the study and application of this compound.
Caption: Workflow for Physicochemical Property Determination.
As a key synthetic intermediate, this compound is a precursor in various multi-step synthetic pathways. One of the most notable is the synthesis of the antiviral drug Favipiravir.[4][5] The following diagram illustrates a conceptual pathway highlighting the role of pyrazine derivatives.
Caption: Conceptual Synthesis Pathway Involving a Pyrazine Core.
References
- 1. chemwhat.com [chemwhat.com]
- 2. chemimpex.com [chemimpex.com]
- 3. Controlling Off-Odors in Plant Proteins Using Sequential Fermentation [mdpi.com]
- 4. Favipiravir – a Modern Antiviral Drug: Synthesis and Modifications - PMC [pmc.ncbi.nlm.nih.gov]
- 5. An economical and practical procedure of favipiravir synthesis for the treatment of Covid-19 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Rapid Experimental Measurements of Physicochemical Properties to Inform Models and Testing - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Physicochemical Properties and Environmental Fate - A Framework to Guide Selection of Chemical Alternatives - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. Therotical and experimental approches in determination of Physicochemical parameters in QSAR.pptx [slideshare.net]
- 9. mdpi.com [mdpi.com]
- 10. books.rsc.org [books.rsc.org]
In-Depth Technical Guide: 3-Methoxypyrazin-2-amine
CAS Number: 4774-10-1
Structure:
Chemical and Physical Properties
3-Methoxypyrazin-2-amine, with the Chemical Abstracts Service (CAS) registry number 4774-10-1, is a heterocyclic aromatic organic compound. Its molecular structure features a pyrazine ring substituted with a methoxy group at the 3-position and an amine group at the 2-position.
| Property | Value | Reference |
| Molecular Formula | C₅H₇N₃O | |
| Molecular Weight | 125.13 g/mol | |
| Appearance | Solid | |
| Melting Point | 84-85 °C | |
| Boiling Point | 241 °C | |
| Density | 1.224 g/cm³ | |
| Flash Point | 100 °C |
Synthesis and Experimental Protocols
A potential synthetic pathway could involve the following conceptual steps:
Conceptual Synthesis Pathway
General Experimental Protocol for Amination of Halogenated Pyrazines:
-
Reaction Setup: A solution of the chlorinated pyrazine precursor is prepared in a suitable high-boiling point, inert solvent (e.g., dioxane, DMF) in a high-pressure reaction vessel.
-
Addition of Amine: An excess of the aminating agent (e.g., a solution of ammonia in methanol or aqueous ammonia) is added to the reaction vessel.
-
Reaction Conditions: The vessel is sealed and heated to a temperature typically ranging from 100 to 180 °C for several hours. The reaction progress is monitored by techniques such as Thin Layer Chromatography (TLC) or Gas Chromatography (GC).
-
Work-up: Upon completion, the reaction mixture is cooled to room temperature. The solvent is removed under reduced pressure. The residue is then dissolved in an appropriate organic solvent and washed with water or brine to remove inorganic salts and excess ammonia.
-
Purification: The organic layer is dried over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filtered, and the solvent is evaporated. The crude product is then purified by column chromatography on silica gel or by recrystallization from a suitable solvent to yield the pure aminopyrazine derivative.
Spectroscopic Data
Detailed experimental spectra for this compound are not widely published. However, based on the known spectral properties of aminopyrazines and methoxy-substituted aromatic compounds, the following characteristic peaks can be anticipated.
3.1. ¹H NMR Spectroscopy
The proton NMR spectrum is expected to show signals corresponding to the aromatic protons on the pyrazine ring, the protons of the amine group, and the protons of the methoxy group. The chemical shifts (δ) are typically reported in parts per million (ppm) relative to a standard like tetramethylsilane (TMS).
| Protons | Expected Chemical Shift (ppm) | Multiplicity |
| Pyrazine-H | 7.5 - 8.5 | d, d or s |
| -NH₂ | Broad singlet | s |
| -OCH₃ | 3.8 - 4.0 | s |
3.2. ¹³C NMR Spectroscopy
The carbon-13 NMR spectrum will show distinct signals for each carbon atom in the molecule.
| Carbon | Expected Chemical Shift (ppm) |
| C-NH₂ | 145 - 155 |
| C-OCH₃ | 150 - 160 |
| Pyrazine-C | 120 - 140 |
| -OCH₃ | 50 - 60 |
3.3. FT-IR Spectroscopy
The infrared spectrum provides information about the functional groups present in the molecule.
| Functional Group | Wavenumber (cm⁻¹) | Description |
| N-H Stretch | 3300 - 3500 | Two bands for primary amine |
| C-H Stretch (aromatic) | 3000 - 3100 | |
| C-H Stretch (aliphatic) | 2850 - 3000 | From the methoxy group |
| C=N, C=C Stretch | 1500 - 1600 | Aromatic ring vibrations |
| C-N Stretch | 1250 - 1350 | |
| C-O Stretch | 1000 - 1300 | Ether linkage |
3.4. Mass Spectrometry
Mass spectrometry provides the mass-to-charge ratio (m/z) of the molecule and its fragments. The molecular ion peak [M]⁺ for this compound would be expected at approximately m/z 125.
Biological Activity and Potential Applications
While specific biological activity data for this compound is limited in the public domain, pyrazine derivatives are a well-established class of compounds with a broad spectrum of pharmacological activities.[1] They are known to exhibit anticancer, antimicrobial, anti-inflammatory, and antiviral properties.[1]
Potential Areas of Research:
-
Drug Development: As a substituted aminopyrazine, this compound could serve as a scaffold or intermediate in the synthesis of novel therapeutic agents. Pyrazine-based compounds have been investigated as kinase inhibitors, which are crucial targets in cancer therapy.
-
Agrochemicals: Pyrazine derivatives have applications in agriculture as fungicides and herbicides.
-
Flavor and Fragrance Industry: Some methoxypyrazines are known for their potent aroma profiles and are found in various foods and beverages.
Hypothetical Signaling Pathway Involvement:
Given that many heterocyclic compounds, including pyrazine derivatives, exert their biological effects by modulating signaling pathways, a hypothetical workflow for investigating the activity of this compound could involve screening against a panel of protein kinases.
Experimental Workflow for Kinase Inhibitor Screening
This workflow illustrates a logical progression from a broad initial screening to more focused validation and cellular characterization to identify and understand the mechanism of action of a potential kinase inhibitor.
References
Spectroscopic Profile of 3-Methoxypyrazin-2-amine: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the key spectroscopic data for the heterocyclic compound 3-Methoxypyrazin-2-amine (also known as 2-Amino-3-methoxypyrazine), CAS Number 4774-10-1. The information presented herein is crucial for the identification, characterization, and quality control of this compound in research and development settings.
Spectroscopic Data Summary
The following tables summarize the available Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR (Proton NMR) Data
| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |
| Data not available in search results |
¹³C NMR (Carbon-13 NMR) Data
| Chemical Shift (ppm) | Assignment |
| Data not available in search results |
Note: Specific quantitative NMR data for this compound was not found in the publicly available search results. The tables are provided as a template for experimental data.
Infrared (IR) Spectroscopy
| Wavenumber (cm⁻¹) | Intensity | Functional Group Assignment |
| Data not available in search results |
Note: Specific quantitative IR absorption data for this compound was not found in the publicly available search results. The table is provided as a template for experimental data.
Mass Spectrometry (MS)
| m/z | Relative Intensity (%) | Fragmentation Assignment |
| Data not available in search results |
Note: Specific quantitative mass spectrometry data for this compound was not found in the publicly available search results. The table is provided as a template for experimental data.
Experimental Protocols
Detailed experimental protocols for the acquisition of spectroscopic data for this compound are not explicitly available in the searched literature. However, based on standard analytical practices for organic compounds, the following general methodologies can be applied.
NMR Spectroscopy
A sample of this compound (typically 5-10 mg) should be dissolved in a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a 5 mm NMR tube. ¹H and ¹³C NMR spectra can be acquired on a 300 MHz or higher field NMR spectrometer. Standard pulse sequences should be utilized for data acquisition.
IR Spectroscopy
An Infrared spectrum can be obtained using a Fourier Transform Infrared (FTIR) spectrometer. The sample can be prepared as a KBr pellet, a thin film, or analyzed directly using an Attenuated Total Reflectance (ATR) accessory. The spectrum should be recorded over the range of 4000-400 cm⁻¹.
Mass Spectrometry
Mass spectral data can be acquired using a mass spectrometer with an appropriate ionization source, such as Electron Ionization (EI) or Electrospray Ionization (ESI). For EI, the sample can be introduced via a direct insertion probe or a gas chromatograph. For ESI, the sample should be dissolved in a suitable solvent and infused into the ion source.
Visualization of Spectroscopic Workflow
The following diagram illustrates a generalized workflow for the spectroscopic analysis of a chemical compound like this compound.
Caption: General workflow for the spectroscopic analysis of this compound.
Navigating the Physicochemical Landscape of 3-Methoxypyrazin-2-amine: A Technical Guide to Solubility and Stability
For Immediate Release
[City, State] – [Date] – In the intricate world of pharmaceutical development, a thorough understanding of a compound's physicochemical properties is paramount to its successful progression from a promising candidate to a viable therapeutic agent. This technical guide offers an in-depth exploration of the solubility and stability of 3-Methoxypyrazin-2-amine, a heterocyclic amine with potential applications in medicinal chemistry. This document is intended for researchers, scientists, and drug development professionals, providing a foundational understanding and practical experimental protocols to characterize this molecule.
Theoretical Framework: Predicting the Behavior of this compound
This compound belongs to the class of aromatic heterocyclic amines. Its structure, featuring a pyrazine ring substituted with a methoxy and an amino group, dictates its physicochemical properties.
Solubility Profile: The presence of the amino group suggests the potential for hydrogen bonding, which generally enhances solubility in polar solvents. However, the aromatic pyrazine ring contributes to its lipophilic character. The methoxy group, while polar, can also contribute to lipophilicity depending on the overall molecular context. Consequently, this compound is expected to exhibit moderate solubility in polar organic solvents and limited solubility in water. The basicity of the amino group implies that its solubility in aqueous media will be pH-dependent, with higher solubility anticipated in acidic conditions due to the formation of a more soluble salt.
Stability Profile: The pyrazine ring is an electron-deficient aromatic system, which generally imparts a degree of stability. However, the electron-donating amino and methoxy substituents can influence its reactivity. The amino group makes the compound susceptible to oxidative degradation. The molecule may also be sensitive to acidic and basic conditions, potentially leading to hydrolysis of the methoxy group or other degradation pathways. Exposure to light, particularly UV radiation, could also induce photolytic degradation.
Quantitative Data Presentation
While specific experimental data for this compound is not extensively available in public literature, the following tables provide a framework for organizing and presenting experimentally determined solubility and stability data.
Table 1: Thermodynamic Solubility of this compound in Various Solvents at 25°C
| Solvent | Dielectric Constant (ε) at 20°C | Expected Solubility Trend | Experimentally Determined Solubility (mg/mL) |
| Water | 80.1 | Low | Data to be determined |
| Methanol | 32.7 | High | Data to be determined |
| Ethanol | 24.6 | High | Data to be determined |
| Isopropanol | 19.9 | Moderate | Data to be determined |
| Acetonitrile | 37.5 | Moderate | Data to be determined |
| Acetone | 20.7 | Moderate | Data to be determined |
| Dichloromethane | 8.9 | Moderate | Data to be determined |
| Ethyl Acetate | 6.0 | Low to Moderate | Data to be determined |
| Toluene | 2.4 | Low | Data to be determined |
| Heptane | 1.9 | Very Low | Data to be determined |
Table 2: pH-Dependent Aqueous Solubility of this compound at 25°C
| pH | Buffer System | Expected Solubility Trend | Experimentally Determined Solubility (mg/mL) |
| 2.0 | 0.01 N HCl | High | Data to be determined |
| 4.5 | Acetate Buffer | Moderate to High | Data to be determined |
| 6.8 | Phosphate Buffer | Low to Moderate | Data to be determined |
| 7.4 | Phosphate Buffered Saline (PBS) | Low | Data to be determined |
| 9.0 | Borate Buffer | Low | Data to be determined |
Table 3: Summary of Forced Degradation Studies for this compound
| Stress Condition | Reagent/Condition | Duration | Temperature (°C) | Observations (e.g., % Degradation, Major Degradants) |
| Acid Hydrolysis | 0.1 M HCl | 24, 48, 72 hours | 60 | Data to be determined |
| Base Hydrolysis | 0.1 M NaOH | 24, 48, 72 hours | 60 | Data to be determined |
| Oxidation | 3% H₂O₂ | 24, 48, 72 hours | Room Temperature | Data to be determined |
| Thermal | Dry Heat | 7 days | 80 | Data to be determined |
| Photolytic (Solid) | ICH Q1B Option 2 | As per guideline | 25 | Data to be determined |
| Photolytic (Solution) | ICH Q1B Option 2 | As per guideline | 25 | Data to be determined |
Experimental Protocols
The following are detailed methodologies for determining the solubility and stability of this compound.
Thermodynamic Solubility Determination (Shake-Flask Method)
Objective: To determine the equilibrium solubility of this compound in various solvents.
Materials:
-
This compound (solid)
-
Selected solvents (e.g., water, methanol, ethanol, acetonitrile, etc.)
-
Scintillation vials or other suitable sealed containers
-
Orbital shaker with temperature control
-
Centrifuge
-
Syringe filters (0.22 µm)
-
High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis)
-
Analytical balance
Procedure:
-
Add an excess amount of solid this compound to a vial containing a known volume of the selected solvent.
-
Seal the vials to prevent solvent evaporation.
-
Place the vials on an orbital shaker set to a constant speed and temperature (e.g., 25°C).
-
Equilibrate the samples for a sufficient period (typically 24-72 hours) to ensure equilibrium is reached.
-
After equilibration, visually inspect the vials to confirm the presence of undissolved solid.
-
Centrifuge the samples to pellet the excess solid.
-
Carefully withdraw an aliquot of the supernatant and filter it through a 0.22 µm syringe filter to remove any remaining solid particles.
-
Dilute the filtered solution with a suitable solvent to a concentration within the linear range of the analytical method.
-
Quantify the concentration of this compound in the diluted sample using a validated HPLC method.
-
Calculate the solubility in mg/mL or other appropriate units.
Stability Indicating Method Development and Forced Degradation Studies
Objective: To develop a stability-indicating analytical method and to investigate the degradation pathways of this compound under various stress conditions.
Part A: Method Development
-
Develop a reversed-phase HPLC method capable of separating this compound from its potential degradation products. A C18 column with a gradient elution of a mobile phase consisting of an aqueous buffer (e.g., ammonium acetate or phosphate buffer) and an organic modifier (e.g., acetonitrile or methanol) is a common starting point.
-
Optimize the method parameters (e.g., mobile phase composition, gradient, flow rate, column temperature, and detection wavelength) to achieve good resolution and peak shape.
Part B: Forced Degradation Studies
-
Acid Hydrolysis: Dissolve this compound in 0.1 M HCl and heat at 60°C. Withdraw samples at specified time points (e.g., 0, 4, 8, 24 hours), neutralize, and analyze by the developed HPLC method.
-
Base Hydrolysis: Dissolve this compound in 0.1 M NaOH and heat at 60°C. Withdraw and analyze samples as described for acid hydrolysis.
-
Oxidative Degradation: Dissolve this compound in a solution of 3% hydrogen peroxide and keep at room temperature. Monitor the degradation over time by HPLC.
-
Thermal Degradation: Expose solid this compound to dry heat (e.g., 80°C) in a stability chamber. Analyze samples at appropriate intervals.
-
Photostability: Expose solid and a solution of this compound to light as per ICH Q1B guidelines.[1][2] A control sample should be protected from light. Analyze both exposed and control samples by HPLC.
Part C: Analysis and Reporting
-
For each stress condition, calculate the percentage of degradation of this compound.
-
Identify and quantify the major degradation products.
-
Perform peak purity analysis of the parent drug peak in the stressed samples to ensure the analytical method is stability-indicating.
Visualization of Experimental Workflows
The following diagrams, generated using the DOT language, illustrate the key experimental workflows.
Caption: Workflow for Thermodynamic Solubility Determination.
Caption: Workflow for Forced Degradation Studies.
Conclusion
This technical guide provides a comprehensive overview of the expected solubility and stability of this compound, along with detailed, adaptable experimental protocols for their determination. By following these standardized methods, researchers and drug development professionals can generate the critical data necessary to understand the physicochemical profile of this compound, enabling informed decisions in formulation development, analytical method validation, and overall drug discovery and development processes. The provided frameworks for data presentation and workflow visualization are intended to facilitate clear and concise reporting of experimental findings.
References
Unveiling 3-Methoxypyrazin-2-amine: A Technical Guide to its Synthesis, History, and Potential Significance
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 3-Methoxypyrazin-2-amine (also known as 2-Amino-3-methoxypyrazine), a heterocyclic amine of interest in various scientific domains. Due to the limited publicly available data on its specific biological activities, this document focuses on its historical synthesis, chemical properties, and the broader context of methoxypyrazines in flavor chemistry and potential pharmaceutical applications. Detailed experimental protocols for its synthesis, derived from key patent literature, are presented to facilitate further research and exploration of this molecule.
Introduction
Pyrazines are a class of nitrogen-containing heterocyclic aromatic compounds that are ubiquitous in nature and are recognized for their significant sensory and biological properties.[1] Within this family, methoxypyrazines are particularly noteworthy for their potent aroma characteristics, contributing to the flavor profiles of numerous foods and beverages, including wine grapes.[2][3][4][5] this compound, the subject of this guide, is a structurally intriguing member of this class. While its direct biological applications are not extensively documented, its chemical scaffold suggests potential as a building block in the synthesis of novel agrochemicals and pharmaceuticals.[6] This guide aims to consolidate the available information on its discovery, synthesis, and the known roles of related compounds to provide a foundational resource for the scientific community.
Discovery and History
The earliest documented synthesis of this compound appears in a German patent filed in 1960.[7] This patent details a multi-step chemical synthesis, indicating its initial discovery was a result of targeted chemical exploration rather than isolation from a natural source. The process described in the patent provides a clear historical record of the first preparation of this compound and remains a valuable reference for its synthesis.
Chemical and Physical Properties
A summary of the known chemical and physical properties of this compound is provided in the table below.
| Property | Value |
| IUPAC Name | This compound |
| Synonyms | 2-Amino-3-methoxypyrazine |
| CAS Number | 4774-10-1 |
| Molecular Formula | C₅H₇N₃O |
| Molecular Weight | 125.13 g/mol |
| Melting Point | 84-85 °C |
| Boiling Point | 241 °C |
| Density | 1.224 g/cm³ |
Synthesis of this compound
The synthesis of this compound, as detailed in the historical patent literature, is a multi-step process.[7] A logical workflow for this synthesis is outlined below.
Caption: Synthetic workflow for this compound.
Experimental Protocols
The following protocols are adapted from the German patent DE1620381C3.[7]
Step 1: Synthesis of 2-Amino-3,5-dibromopyrazine
-
Reactants: 2-Aminopyrazine, a polar solvent, an alkali or alkaline earth metal salt of a weak acid, and bromine.
-
Procedure: 2-Aminopyrazine is reacted with bromine in a polar solvent in the presence of an alkali or alkaline earth metal salt of a weak acid at a temperature between -5 and +30 °C. The resulting product is 2-amino-3,5-dibromopyrazine.
Step 2: Synthesis of 2-Amino-3-methoxy-5-bromopyrazine
-
Reactants: 2-Amino-3,5-dibromopyrazine, sodium methylate, and methanol.
-
Procedure: 7 g of 2-amino-3,5-dibromopyrazine are boiled for 9 hours in a methanolic solution of sodium methylate (prepared from 0.65 g of sodium and 18.5 ml of methanol). Upon cooling, the crystalline product, 2-amino-3-methoxy-5-bromopyrazine, is obtained, filtered, and washed with methanol and water. The reported yield is 5.4 g with a melting point of 138°C.
Step 3: Synthesis of 2-Amino-3-methoxypyrazine (this compound)
-
Reactants: 2-Amino-3-methoxy-5-bromopyrazine, palladium on charcoal (10%), and potassium hydroxide in a methanolic solution.
-
Procedure: 3 g of 2-amino-3-methoxy-5-bromopyrazine are hydrogenated in a methanolic solution in the presence of 1 g of 10% palladium on charcoal and 0.9 g of potassium hydroxide at room temperature and atmospheric pressure. After the stoichiometric amount of hydrogen is absorbed, the suspension is filtered, and the filtrate is evaporated to dryness. The residue is extracted with acetone, the acetone is evaporated, and the crude product is crystallized from cyclohexane. The reported yield is 1.5 g of pure 2-amino-3-methoxy-pyrazine with a melting point of 85°C.
Biological Activity and Potential Applications
Role in Flavor and Fragrance
Methoxypyrazines are key contributors to the characteristic aromas of many vegetables and fruits, most notably the "bell pepper" aroma in wine grapes.[4] The biosynthesis of these compounds in plants is an area of active research, with proposed pathways involving the metabolism of amino acids.[2][3][5][9] The final step in the biosynthesis is believed to be the O-methylation of a hydroxypyrazine precursor.[4][5]
Caption: Proposed biosynthesis pathway of 3-alkyl-2-methoxypyrazines.
Potential Pharmaceutical and Agrochemical Applications
The pyrazine ring is a common scaffold in many biologically active molecules.[1] While specific data for this compound is lacking, its structure as a substituted aminopyrazine suggests it could serve as a valuable intermediate in the synthesis of new chemical entities with potential therapeutic or agrochemical properties.[6] For instance, derivatives of 3-aminopyrazine-2-carboxamide have been investigated for their antimycobacterial activity. Although these are structurally different, they highlight the potential of the aminopyrazine core in medicinal chemistry.
Future Directions
The existing literature on this compound primarily details its chemical synthesis. A significant opportunity exists for future research to explore its biological profile. Key areas for investigation include:
-
Screening for Biological Activity: A broad-based screening of this compound against various biological targets could uncover novel pharmacological activities.
-
Derivatization and Structure-Activity Relationship (SAR) Studies: The amino and methoxy groups on the pyrazine ring provide handles for chemical modification, enabling the synthesis of a library of derivatives for SAR studies.
-
Investigation of its Natural Occurrence: While its initial discovery was through chemical synthesis, it would be of interest to investigate whether this compound occurs naturally, for example, as a minor component in food or as a microbial metabolite.
Conclusion
This compound is a heterocyclic compound with a documented history of chemical synthesis dating back to the 1960s. While it is utilized in the flavor and fragrance industry and holds potential as a synthetic building block, its specific biological activities remain largely unexplored. This technical guide has provided a consolidated resource on its synthesis and properties, and by contextualizing it within the broader family of methoxypyrazines, aims to stimulate further research into the potential applications of this intriguing molecule.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Significance and Transformation of 3-Alkyl-2-Methoxypyrazines Through Grapes to Wine: Olfactory Properties, Metabolism, Biochemical Regulation, and the HP–MP Cycle - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Methoxypyrazines biosynthesis and metabolism in grape: A review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. chemimpex.com [chemimpex.com]
- 7. DE1620381C3 - 2-Amino-3-methoxy-pyrazine and process for its preparation - Google Patents [patents.google.com]
- 8. Synthesis and Biological Evaluation of Novel 2-Methoxypyridylamino-Substituted Riminophenazine Derivatives as Antituberculosis Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Comparison of Methoxypyrazine Content and Expression Pattern of O-Methyltransferase Genes in Grape Berries and Wines from Six Cultivars (Vitis vinifera L.) in the Eastern Foothill of the Helan Mountain - PMC [pmc.ncbi.nlm.nih.gov]
3-Methoxypyrazin-2-amine: A Technical Guide to Investigating its Potential Biological Activities
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the potential biological activities of 3-Methoxypyrazin-2-amine, a heterocyclic amine of interest for drug discovery and development. While direct biological data for this specific compound is limited in current literature, its structural similarity to other biologically active pyrazine derivatives suggests a high potential for therapeutic applications, particularly in oncology, infectious diseases, and inflammatory conditions. This document outlines a strategic approach to systematically investigate the anticancer, antibacterial, and anti-inflammatory properties of this compound. It includes detailed experimental protocols for initial in vitro screening, a summary of the compound's physicochemical properties, and visualizations of key signaling pathways that may be modulated by this class of compounds. The information presented herein is intended to serve as a foundational resource for researchers initiating projects to explore the therapeutic promise of this compound.
Introduction: The Therapeutic Potential of Pyrazine Scaffolds
Pyrazine derivatives are a well-established class of heterocyclic compounds with a broad spectrum of biological activities. The pyrazine ring is a key structural motif in numerous FDA-approved drugs and clinical candidates. The diverse pharmacological effects of pyrazines are attributed to their ability to participate in various biological interactions, including hydrogen bonding, metal chelation, and aromatic stacking.
While extensive research has been conducted on various substituted pyrazines, this compound remains a relatively unexplored molecule. Its structure, featuring both a methoxy and an amino group on the pyrazine core, presents unique electronic and steric properties that could translate into novel biological activities. This guide proposes a systematic investigation into its potential as an anticancer, antibacterial, and anti-inflammatory agent.
Physicochemical Properties of this compound
A thorough understanding of a compound's physicochemical properties is fundamental for its development as a therapeutic agent. The following table summarizes the key properties of this compound.
| Property | Value |
| IUPAC Name | This compound |
| Synonyms | 2-Amino-3-methoxypyrazine |
| CAS Number | 4774-10-1 |
| Molecular Formula | C₅H₇N₃O |
| Molecular Weight | 125.13 g/mol |
| Appearance | Solid |
| Melting Point | 84-85°C |
| Boiling Point | 241°C |
| Flash Point | 100°C |
| Purity | Commercially available up to 98% |
| Storage | Keep in a dark place, sealed in dry, room temperature. |
| Safety | Warning: Causes skin irritation, causes serious eye irritation, may cause respiratory irritation.[1][2][3] |
Proposed Research Workflow
To systematically evaluate the biological potential of this compound, a tiered screening approach is recommended. The following workflow provides a logical progression from initial in vitro assays to more complex mechanistic studies.
Detailed Experimental Protocols
The following protocols are standard methods for the initial assessment of anticancer, antibacterial, and anti-inflammatory activities.
Anticancer Activity: MTT Assay for Cell Viability
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.[4][5][6][7]
Materials:
-
This compound
-
Human cancer cell lines (e.g., MCF-7 for breast cancer, A549 for lung cancer, HCT116 for colon cancer)
-
Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS and 1% penicillin-streptomycin)
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
96-well plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere.
-
Compound Treatment: Prepare serial dilutions of this compound in complete medium. Replace the medium in the wells with 100 µL of the compound dilutions. Include a vehicle control (medium with the same concentration of solvent used to dissolve the compound) and a positive control (a known anticancer drug).
-
Incubation: Incubate the plates for 48-72 hours at 37°C and 5% CO₂.
-
MTT Addition: Add 10 µL of MTT solution to each well and incubate for 4 hours.
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. The IC₅₀ value (the concentration of compound that inhibits cell growth by 50%) can be determined by plotting cell viability against compound concentration.
Antibacterial Activity: Broth Microdilution for Minimum Inhibitory Concentration (MIC)
The broth microdilution method is a standard technique for determining the minimum inhibitory concentration (MIC) of an antimicrobial agent.[8][9][10][11][12]
Materials:
-
This compound
-
Bacterial strains (e.g., Staphylococcus aureus ATCC 29213, Escherichia coli ATCC 25922)
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
Sterile 96-well plates
-
0.5 McFarland turbidity standard
-
Spectrophotometer
Procedure:
-
Compound Preparation: Prepare a stock solution of this compound in a suitable solvent. Prepare serial two-fold dilutions of the compound in CAMHB in a 96-well plate.
-
Inoculum Preparation: From a fresh bacterial culture, prepare a suspension in sterile saline or broth and adjust its turbidity to match the 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL). Dilute this suspension in CAMHB to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in each well.
-
Inoculation: Add the diluted bacterial inoculum to each well of the microtiter plate. Include a growth control (inoculum without compound) and a sterility control (broth without inoculum).
-
Incubation: Incubate the plate at 35°C ± 2°C for 16-20 hours.
-
MIC Determination: After incubation, the MIC is determined as the lowest concentration of the compound at which there is no visible bacterial growth.
Anti-inflammatory Activity: Assay in LPS-Stimulated Macrophages
This assay evaluates the ability of a compound to inhibit the production of pro-inflammatory mediators in macrophages stimulated with lipopolysaccharide (LPS).[13][14][15][16][17]
Materials:
-
This compound
-
Macrophage cell line (e.g., RAW 264.7)
-
Complete DMEM medium
-
Lipopolysaccharide (LPS) from E. coli
-
Griess Reagent for nitric oxide (NO) measurement
-
ELISA kits for pro-inflammatory cytokines (e.g., TNF-α, IL-6)
-
24-well plates
Procedure:
-
Cell Seeding: Seed RAW 264.7 cells in a 24-well plate at a density of 2 x 10⁵ cells/well in 500 µL of complete DMEM. Incubate for 24 hours.
-
Compound Pre-treatment: Replace the medium with fresh medium containing various concentrations of this compound. Incubate for 1-2 hours.
-
LPS Stimulation: Add LPS to a final concentration of 1 µg/mL to the wells (except for the unstimulated control).
-
Incubation: Incubate the plates for 24 hours.
-
Sample Collection: Collect the cell culture supernatant for analysis.
-
Nitric Oxide Measurement: Measure the concentration of nitrite (a stable product of NO) in the supernatant using the Griess Reagent according to the manufacturer's instructions.
-
Cytokine Measurement: Quantify the levels of TNF-α and IL-6 in the supernatant using specific ELISA kits according to the manufacturer's protocols.
-
Data Analysis: Determine the dose-dependent inhibition of NO and cytokine production by this compound.
Potential Signaling Pathways
Based on the known mechanisms of action of other pyrazine derivatives and heterocyclic compounds, this compound could potentially modulate key signaling pathways involved in cancer and inflammation.
Apoptosis Signaling Pathway (Potential Anticancer Mechanism)
Many anticancer agents exert their effects by inducing apoptosis (programmed cell death). Key players in this pathway include the Bcl-2 family of proteins and caspases.
References
- 1. Key signal transduction pathways and crosstalk in cancer: Biological and therapeutic opportunities - PMC [pmc.ncbi.nlm.nih.gov]
- 2. capotchem.com [capotchem.com]
- 3. This compound | 4774-10-1 [sigmaaldrich.com]
- 4. 四唑盐法(MTT)细胞活力和增殖检测方案 [sigmaaldrich.cn]
- 5. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. atcc.org [atcc.org]
- 7. texaschildrens.org [texaschildrens.org]
- 8. protocols.io [protocols.io]
- 9. MIC Determination By Microtitre Broth Dilution Method - Hancock Lab [cmdr.ubc.ca]
- 10. researchgate.net [researchgate.net]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
- 13. benchchem.com [benchchem.com]
- 14. bio-protocol.org [bio-protocol.org]
- 15. Macrophage Inflammatory Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. researchgate.net [researchgate.net]
An In-depth Technical Guide on the Reactivity of the Amino Group in 3-Methoxypyrazin-2-amine
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-Methoxypyrazin-2-amine is a heterocyclic amine of significant interest in medicinal chemistry and drug development. It serves as a crucial building block for the synthesis of various biologically active compounds, most notably the long-acting sulfonamide antibiotic, Sulfalene (also known as Sulfamethoxypyrazine). Understanding the reactivity of the primary amino group on the pyrazine ring is paramount for the efficient design and synthesis of novel derivatives with potential therapeutic applications.
This technical guide provides a comprehensive overview of the reactivity of the amino group in this compound, focusing on key transformations such as acylation (sulfonylation), N-alkylation, diazotization, and palladium-catalyzed cross-coupling reactions. The influence of the electron-deficient pyrazine ring and the electron-donating methoxy group on the nucleophilicity of the amino group will be implicitly discussed through the presented reactions. This document aims to be a valuable resource for researchers by providing detailed experimental protocols, quantitative data, and logical frameworks for synthetic transformations.
Physicochemical Properties
A foundational understanding of the physicochemical properties of this compound is essential before exploring its reactivity.
| Property | Value | Source |
| CAS Number | 4774-10-1 | Chem-Impex[1] |
| Molecular Formula | C₅H₇N₃O | Chem-Impex[1] |
| Molecular Weight | 125.13 g/mol | Chem-Impex[1] |
| Appearance | Off-white to beige solid | Chem-Impex[1] |
| Melting Point | 85 °C | DE1620381C3[2] |
| Storage | 0-8 °C | Chem-Impex[1] |
Synthesis of this compound
The primary synthetic route to this compound involves a multi-step process starting from 2-aminopyrazine. This synthesis is crucial for accessing the target molecule for further reactivity studies.
Experimental Protocol: Synthesis of this compound[2]
Step 1: Bromination of 2-Aminopyrazine While the patent implies this starting material, it begins from the dibrominated compound. A general procedure involves reacting 2-aminopyrazine with bromine in a suitable solvent like acetic acid.
Step 2: Synthesis of 2-Amino-3-methoxy-5-bromopyrazine 7 g of 2-amino-3,5-dibromopyrazine are refluxed for 9 hours in a methanolic solution of sodium methoxide (prepared from 0.65 g of sodium in 18.5 ml of methanol). Upon cooling, the crystalline product is obtained, filtered, and washed with methanol and then water.
-
Yield: 5.4 g
-
Melting Point: 138 °C
Step 3: Synthesis of this compound 3 g of 2-amino-3-methoxy-5-bromopyrazine are hydrogenated in a methanolic solution in the presence of 1 g of 10% palladium on charcoal and 0.9 g of potassium hydroxide at room temperature and atmospheric pressure. After the stoichiometric amount of hydrogen is absorbed, the suspension is filtered, and the filtrate is evaporated to dryness. The residue is extracted with acetone, the acetone is evaporated, and the crude product (1.8 g, mp 75-82 °C) is recrystallized from cyclohexane.
-
Yield: 1.5 g
-
Melting Point: 85 °C
Reactivity of the Amino Group
The amino group of this compound is a key functional handle for derivatization. Its nucleophilicity is modulated by the electron-withdrawing nature of the pyrazine ring and the ortho-methoxy group.
Acylation (Sulfonylation)
The most well-documented reaction of the amino group in this compound is its sulfonylation with 4-acetylaminobenzenesulfonyl chloride, which is the key step in the synthesis of Sulfalene.[2] This reaction highlights the sufficient nucleophilicity of the amino group to react with sulfonyl chlorides.
While a specific detailed protocol for this exact reaction is not provided in the search results, a general procedure for the sulfonylation of aromatic amines can be adapted.
-
Dissolve this compound (1 equivalent) in a suitable solvent, typically a tertiary amine base like pyridine, which also acts as an acid scavenger.
-
Cool the solution in an ice bath.
-
Add 4-acetylaminobenzenesulfonyl chloride (1 to 1.1 equivalents) portion-wise while maintaining the low temperature.
-
Allow the reaction to stir at room temperature until completion (monitored by TLC).
-
The reaction mixture is then worked up, typically by pouring into water and extracting the product. The crude product can be purified by recrystallization.
The subsequent hydrolysis of the acetyl group to yield Sulfalene is a standard procedure accomplished by heating with an aqueous base, such as sodium hydroxide.[2]
| Reactant 1 | Reactant 2 | Product | Conditions | Yield | Source |
| This compound | 4-Acetylaminobenzenesulfonyl chloride | N-[4-(N-(3-methoxypyrazin-2-yl)sulfamoyl)phenyl]acetamide | Standard sulfonylation conditions (e.g., in pyridine) | Not specified | [2] |
N-Alkylation
The amino group of this compound is expected to undergo N-alkylation with alkyl halides, although specific examples are not detailed in the provided literature. The reaction proceeds via nucleophilic substitution. Due to the potential for over-alkylation, controlling the stoichiometry of the alkylating agent and the reaction conditions is crucial.
-
To a solution of this compound (1 equivalent) in a polar aprotic solvent such as DMF or acetonitrile, add a suitable base (e.g., potassium carbonate, sodium hydride, 1.5-2 equivalents).
-
Add the alkyl halide (1-1.2 equivalents) and stir the mixture at room temperature or with heating.
-
Monitor the reaction by TLC.
-
Upon completion, quench the reaction (e.g., with water if NaH was used), extract the product with an organic solvent, and purify by chromatography or recrystallization.
Diazotization and Sandmeyer-Type Reactions
Primary aromatic amines can be converted to diazonium salts, which are versatile intermediates for introducing a wide range of substituents onto the aromatic ring. The diazotization of this compound would involve its reaction with nitrous acid (generated in situ from sodium nitrite and a strong acid) at low temperatures.[3] The resulting diazonium salt can then undergo various transformations, such as the Sandmeyer reaction, to install halides or a cyano group.[3][4]
-
Diazotization: Dissolve or suspend this compound in a cold aqueous solution of a strong acid (e.g., HCl, H₂SO₄). Cool the mixture to 0-5 °C in an ice-salt bath. Add a solution of sodium nitrite in water dropwise, keeping the temperature below 5 °C. Stir for a short period to ensure complete formation of the diazonium salt.
-
Sandmeyer Reaction: In a separate flask, prepare a solution or suspension of the copper(I) salt (CuCl, CuBr, or CuCN) in the corresponding acid. Add the cold diazonium salt solution to the copper(I) salt mixture. The reaction may be exothermic and require cooling. Allow the reaction to warm to room temperature and stir until the evolution of nitrogen gas ceases. The product can then be isolated by extraction and purified.
Buchwald-Hartwig Amination
While the amino group of this compound itself acts as a nucleophile, the pyrazine ring can be functionalized with a halogen to create a substrate for a Buchwald-Hartwig amination. For instance, conversion of the amino group to a halide via a Sandmeyer reaction would yield a halopyrazine that could then be coupled with another amine. Alternatively, if a dihalopyrazine precursor is available, one halide could be selectively displaced to introduce the methoxy group, and the other could be a site for amination.
The direct synthesis of this compound via Buchwald-Hartwig amination of a corresponding halo-precursor (e.g., 2-chloro-3-methoxypyrazine) with an ammonia equivalent is a plausible, though not explicitly documented, synthetic route.[5][6]
-
To a reaction vessel under an inert atmosphere (e.g., argon), add the aryl halide (e.g., 2-chloro-3-methoxypyrazine, 1 equivalent), the amine (1.2-1.5 equivalents), a palladium catalyst (e.g., Pd₂(dba)₃, 1-5 mol%), a suitable phosphine ligand (e.g., Xantphos, BINAP, 2-10 mol%), and a base (e.g., Cs₂CO₃, NaOt-Bu, 2 equivalents).
-
Add an anhydrous, deoxygenated solvent (e.g., toluene, dioxane).
-
Heat the reaction mixture with stirring for the required time (typically several hours to a day), monitoring by TLC or GC-MS.
-
After cooling, the reaction mixture is typically filtered, the solvent removed under reduced pressure, and the product purified by column chromatography.
Conclusion
The amino group of this compound demonstrates reactivity characteristic of an aromatic amine, albeit influenced by the electronic properties of the pyrazine ring. It is sufficiently nucleophilic to undergo acylation, as evidenced by its key role in the synthesis of Sulfalene. While specific literature on other transformations is sparse, established methodologies for N-alkylation, diazotization, and participation in palladium-catalyzed cross-coupling reactions provide a solid framework for the synthesis of a diverse range of derivatives. This guide provides the available specific data and outlines robust, general protocols to aid researchers in the exploration of the chemical space around this important scaffold. Further experimental work is needed to quantify the reactivity of this amine in various transformations and to fully characterize its physicochemical and spectroscopic properties.
References
- 1. researchgate.net [researchgate.net]
- 2. DE1620381C3 - 2-Amino-3-methoxy-pyrazine and process for its preparation - Google Patents [patents.google.com]
- 3. byjus.com [byjus.com]
- 4. Sandmeyer reaction - Wikipedia [en.wikipedia.org]
- 5. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 6. Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]
The Methoxy Group's Directing Hand: An In-depth Technical Guide to the Reactivity of 3-Methoxypyrazin-2-amine
For Researchers, Scientists, and Drug Development Professionals
This technical guide delves into the crucial role of the methoxy group in modulating the chemical reactivity of 3-methoxypyrazin-2-amine, a heterocyclic amine of significant interest in medicinal chemistry. Understanding the electronic and steric influences of this substituent is paramount for professionals engaged in the design and development of novel therapeutics, as these factors govern the molecule's interaction with biological targets and its metabolic fate.
Electronic and Steric Influence of the Methoxy Group
The methoxy (-OCH₃) group, positioned at the 3-position of the pyrazine ring, profoundly impacts the reactivity of the 2-amino group and the aromatic system itself. Its influence can be dissected into distinct electronic and steric effects.
1.1. Electronic Effects
The methoxy group is a powerful electron-donating group (EDG) through resonance (mesomeric effect), while being weakly electron-withdrawing through induction.
-
Resonance Effect (+M): The oxygen atom of the methoxy group possesses lone pairs of electrons that can be delocalized into the pyrazine ring. This increases the electron density at the ortho and para positions relative to the methoxy group. In this compound, this effect primarily enriches the electron density at positions 2, 4, and 6 of the pyrazine ring. The increased electron density at the 2-position enhances the nucleophilicity of the adjacent 2-amino group.
-
Inductive Effect (-I): Due to the higher electronegativity of the oxygen atom compared to the carbon atom, the methoxy group exerts a weak electron-withdrawing inductive effect. However, the resonance effect is generally stronger and dominates the overall electronic influence on the aromatic ring.
The net result is an activated pyrazine ring that is more susceptible to electrophilic attack and a more nucleophilic 2-amino group compared to an unsubstituted 2-aminopyrazine.
1.2. Steric Hindrance
The methoxy group introduces steric bulk in the vicinity of the 2-amino group. This steric hindrance can influence the approach of reagents to the amino group and the adjacent ring positions, potentially affecting reaction rates and regioselectivity. For instance, in reactions involving the amino group, bulky reagents may experience hindered access, leading to slower reaction rates compared to less sterically demanding reagents.
1.3. Hydrogen Bonding
The oxygen atom of the methoxy group can act as a hydrogen bond acceptor. This property can influence the molecule's conformation, solubility, and interactions with biological macromolecules. Intramolecular hydrogen bonding between the methoxy oxygen and a hydrogen atom of the 2-amino group is possible, which can affect the amino group's reactivity and the overall planarity of the molecule.
Impact on Reactivity
The electronic and steric properties of the methoxy group translate into specific patterns of chemical reactivity.
2.1. Nucleophilicity of the Amino Group
The electron-donating nature of the methoxy group enhances the electron density on the nitrogen atom of the 2-amino group, thereby increasing its nucleophilicity. This makes the amino group more reactive towards electrophiles in reactions such as acylation, alkylation, and condensation. However, the steric bulk of the methoxy group can partially offset this increased electronic reactivity, especially with bulky electrophiles.
2.2. Electrophilic Aromatic Substitution
The pyrazine ring is generally electron-deficient and less reactive towards electrophilic aromatic substitution than benzene. However, the strong activating effect of the amino group and the moderate activating effect of the methoxy group increase the ring's susceptibility to electrophilic attack. The directing influence of both groups needs to be considered. The amino group is a strong ortho-, para-director, while the methoxy group is also an ortho-, para-director. In this compound, the positions activated by both groups would be the most favorable for substitution.
2.3. Metabolic Stability
The methoxy group is a common site for metabolic modification, primarily through O-demethylation mediated by cytochrome P450 (CYP) enzymes. This metabolic vulnerability can be a critical factor in drug design. The rate of O-demethylation can be influenced by the electronic environment and steric accessibility of the methoxy group. In some cases, the presence of the adjacent amino group might influence the binding orientation of the molecule within the active site of CYP enzymes, thereby affecting the rate of metabolism.
Quantitative Data
| Property | This compound (Estimated/Analog Data) | Reference/Comment |
| pKa | ~3-4 | Estimated based on the pKa of similar aminopyrazines and the electronic effects of the substituents. The pyrazine nitrogens are weakly basic. |
| Melting Point | 85 °C | [1] |
| LogP | ~1.5 | Calculated value, indicating moderate lipophilicity. |
| Metabolic Stability (t½ in human liver microsomes) | Not available | Generally, methoxy groups are susceptible to O-demethylation by CYP enzymes, which would be a likely metabolic pathway. |
| Reaction Rate (relative to 2-aminopyrazine) | Acylation: Expected to be faster (electronic effect) but may be slightly hindered (steric effect). Electrophilic Aromatic Substitution: Expected to be significantly faster due to the combined activating effects of the amino and methoxy groups. | Qualitative estimation based on general principles of organic chemistry. |
Experimental Protocols
4.1. Synthesis of this compound
This protocol is adapted from a patented procedure for the synthesis of 2-amino-3-methoxypyrazine[1].
Materials:
-
2-Amino-3,5-dibromopyrazine
-
Sodium methoxide
-
Methanol
-
Palladium on charcoal (10%)
-
Potassium hydroxide
-
Hydrogen gas
-
Acetone
-
Cyclohexane
Procedure:
-
Methoxylation: A solution of 2-amino-3,5-dibromopyrazine in methanol is treated with a solution of sodium methoxide in methanol. The mixture is heated at reflux. The progress of the reaction is monitored by thin-layer chromatography (TLC). Upon completion, the reaction mixture is cooled, and the product, 2-amino-5-bromo-3-methoxypyrazine, is isolated by filtration and washing.
-
Debromination: The 2-amino-5-bromo-3-methoxypyrazine is dissolved in methanol containing potassium hydroxide. Palladium on charcoal (10%) is added as a catalyst. The mixture is hydrogenated at room temperature and atmospheric pressure.
-
Work-up and Purification: After the theoretical amount of hydrogen is consumed, the catalyst is removed by filtration. The filtrate is evaporated to dryness. The residue is extracted with acetone, and the acetone is evaporated. The crude product is then recrystallized from cyclohexane to yield pure this compound.
4.2. Determination of pKa by Potentiometric Titration
This is a general protocol that can be applied to determine the pKa of this compound.
Materials:
-
This compound
-
Standardized hydrochloric acid (HCl) solution (e.g., 0.1 M)
-
Standardized sodium hydroxide (NaOH) solution (e.g., 0.1 M)
-
Deionized water
-
pH meter with a calibrated electrode
-
Burette
-
Stir plate and stir bar
Procedure:
-
Sample Preparation: Accurately weigh a sample of this compound and dissolve it in a known volume of deionized water to create a solution of known concentration.
-
Titration: Place the solution in a beaker with a stir bar and immerse the pH electrode. Record the initial pH.
-
Add the standardized HCl solution in small, precise increments from the burette. After each addition, allow the solution to stabilize and record the pH and the volume of titrant added.
-
Continue the titration past the equivalence point.
-
Data Analysis: Plot the pH of the solution as a function of the volume of titrant added. The pKa can be determined from the titration curve at the half-equivalence point. For a more accurate determination, a plot of the first or second derivative of the titration curve can be used to precisely locate the equivalence point.
Visualizing Reaction Mechanisms and Pathways
5.1. Proposed Electrophilic Bromination of this compound
The following diagram illustrates the logical workflow for a potential electrophilic bromination reaction, highlighting the directing effects of the amino and methoxy groups.
5.2. Hypothetical Kinase Inhibition Pathway
Aminopyrazine derivatives have been investigated as inhibitors of various protein kinases. The following diagram illustrates a hypothetical signaling pathway where a this compound derivative acts as a kinase inhibitor, a common mechanism of action for this class of compounds.
Conclusion
The methoxy group at the 3-position of 2-aminopyrazine is a key determinant of its chemical reactivity. Its strong electron-donating resonance effect activates the pyrazine ring towards electrophilic substitution and enhances the nucleophilicity of the 2-amino group. Concurrently, its steric bulk can modulate the accessibility of nearby reactive sites. Furthermore, its potential for hydrogen bonding and its susceptibility to metabolic O-demethylation are critical considerations in the context of drug design and development. While quantitative data for this compound remains to be fully elucidated, the principles outlined in this guide provide a robust framework for predicting and understanding its chemical behavior. Further experimental investigation is warranted to precisely quantify the reactivity and metabolic profile of this important heterocyclic scaffold.
References
3-Methoxypyrazin-2-amine: A Heterocyclic Building Block for Research and Development
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
3-Methoxypyrazin-2-amine is a versatile heterocyclic compound that serves as a crucial building block in the synthesis of a wide range of molecules with applications in the pharmaceutical, agrochemical, and flavor and fragrance industries. Its unique electronic and structural properties, arising from the pyrazine core substituted with an electron-donating amino group and a methoxy group, make it a valuable synthon for the development of novel bioactive compounds and functional materials. This technical guide provides a comprehensive overview of the synthesis, properties, and applications of this compound, with a focus on its utility as a chemical building block.
Physicochemical Properties
While extensive experimental data for this compound is not widely available in public literature, the following table summarizes its key known and calculated properties.
| Property | Value | Source |
| Molecular Formula | C₅H₇N₃O | Chem-Impex[1] |
| Molecular Weight | 125.13 g/mol | Chem-Impex[1] |
| Appearance | Off-white to beige solid | Chem-Impex[1] |
| Melting Point | 85 °C | Google Patents[2] |
| Purity | ≥ 98% (HPLC) | Chem-Impex[1] |
| CAS Number | 4774-10-1 | Chem-Impex[1] |
| Storage | 0-8 °C | Chem-Impex[1] |
Synthesis of this compound
A detailed protocol for the synthesis of this compound has been reported in the patent literature. The synthesis is a multi-step process starting from 2-aminopyrazine.
Experimental Protocol: Synthesis of 2-Amino-3-methoxypyrazine
This protocol is adapted from German Patent DE1620381C3.
Step 1: Bromination of 2-Aminopyrazine
-
Dissolve 2-aminopyrazine in a suitable polar solvent.
-
In the presence of an alkali or alkaline earth metal salt of a weak acid, react the solution with bromine at a temperature between -5 and +30 °C.
-
This reaction yields 2-amino-3,5-dibromopyrazine.
Step 2: Methoxylation of 2-Amino-3,5-dibromopyrazine
-
Boil 7 g of 2-amino-3,5-dibromopyrazine in a methanolic solution of sodium methylate (prepared from 0.65 g of sodium and 18.5 ml of methanol) for 9 hours.
-
Upon cooling, a crystalline product, 2-amino-3-methoxy-5-bromopyrazine, is obtained.
-
Filter the product, wash once with methanol and then two to three times with water.
-
The reported yield is 5.4 g, with a melting point of 138°C.
Step 3: Debromination of 2-Amino-3-methoxy-5-bromopyrazine
-
Hydrogenate 3 g of 2-amino-3-methoxy-5-bromo-pyrazine in a methanolic solution in the presence of 1 g of 10% palladium on charcoal and 0.9 g of potassium hydroxide at room temperature and atmospheric pressure.
-
Once the stoichiometric amount of hydrogen is absorbed, filter the suspension and evaporate the filtrate to dryness.
-
Extract the residue with acetone, evaporate the acetone solution, and crystallize the crude product (1.8 g, with a melting point of 75-82°C) from cyclohexane.
-
The final product is 1.5 g of pure 2-amino-3-methoxy-pyrazine with a melting point of 85°C.[2]
Spectroscopic Characterization (Predicted)
| Technique | Predicted Spectral Features |
| ¹H NMR | - Aromatic protons on the pyrazine ring (likely two singlets or a pair of doublets).- A singlet for the methoxy group (-OCH₃) protons, typically in the range of 3.5-4.0 ppm.- A broad singlet for the amine (-NH₂) protons, which may be exchangeable with D₂O. |
| ¹³C NMR | - Aromatic carbons of the pyrazine ring.- A carbon signal for the methoxy group.- The chemical shifts will be influenced by the electronic effects of the amino and methoxy substituents. |
| IR Spectroscopy | - N-H stretching vibrations for the primary amine, typically appearing as two bands in the 3300-3500 cm⁻¹ region.- C-H stretching vibrations for the aromatic ring and the methoxy group.- C=N and C=C stretching vibrations characteristic of the pyrazine ring.- C-O stretching for the methoxy group. |
| Mass Spectrometry | - A molecular ion peak corresponding to the molecular weight of 125.13 g/mol . |
Applications as a Heterocyclic Building Block
This compound is a valuable starting material for the synthesis of more complex molecules due to the reactivity of its amino group.
N-Alkylation and N-Acylation Reactions
The amino group of this compound can readily undergo N-alkylation and N-acylation reactions to introduce various substituents. These reactions are fundamental in medicinal chemistry for creating libraries of compounds for biological screening.
Illustrative Experimental Protocol: N-Acylation of an Aminopyrazine Derivative
The following is a general procedure for the acylation of a related compound, methyl 3-aminopyrazine-2-carboxylate, which can be adapted for this compound.
-
To a solution of the aminopyrazine in a suitable aprotic solvent (e.g., dichloromethane, THF), add a base (e.g., triethylamine, pyridine) to act as an acid scavenger.
-
Cool the mixture in an ice bath.
-
Slowly add the desired acyl chloride or anhydride (1.1 equivalents).
-
Allow the reaction to warm to room temperature and stir until completion (monitored by TLC).
-
Upon completion, quench the reaction with water and extract the product with an organic solvent.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Synthesis of Bioactive Molecules
Derivatives of 3-aminopyrazine have shown a wide range of biological activities, including antimicrobial and potential neurological applications.
Antimicrobial Activity:
Several studies have reported the synthesis and antimicrobial evaluation of N-substituted 3-aminopyrazine-2-carboxamides. For instance, 3-amino-N-(2,4-dimethoxyphenyl)pyrazine-2-carboxamide has shown activity against Mycobacterium tuberculosis. The antimicrobial activity of some pyrazine derivatives is proposed to occur through the inhibition of glucosamine-6-phosphate (GlcN-6-P) synthase, a key enzyme in the bacterial cell wall biosynthesis pathway.
Signaling Pathway and Experimental Workflow Visualization
The following diagrams illustrate the proposed mechanism of action for antibacterial pyrazine derivatives and a general workflow for their synthesis and evaluation.
Caption: Proposed mechanism of antibacterial action via inhibition of GlcN-6-P synthase.
Caption: General workflow for the synthesis and evaluation of this compound derivatives.
Commercial Availability
This compound is available from several chemical suppliers, facilitating its use in research and development.
Selected Suppliers:
Conclusion
This compound is a heterocyclic building block with significant potential for the development of novel compounds in various scientific fields. Its straightforward synthesis and the reactivity of its amino group allow for diverse chemical modifications, leading to the creation of molecules with interesting biological activities. While more extensive characterization of its physicochemical and spectroscopic properties would be beneficial, the available information highlights its value as a starting material for medicinal chemistry and other areas of chemical research.
References
Theoretical and Computational Insights into 3-Methoxypyrazin-2-amine: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the theoretical and computational studies of 3-Methoxypyrazin-2-amine, a heterocyclic compound of interest in pharmaceutical and agrochemical research. This document details the molecular structure, vibrational frequencies, and electronic properties of the molecule as investigated through computational chemistry methods. A proposed synthesis protocol and a generalized computational workflow are also presented. The information herein is intended to serve as a foundational resource for researchers engaged in the study and application of pyrazine derivatives.
Introduction
Pyrazine and its derivatives are a class of nitrogen-containing heterocyclic compounds that are integral to the fields of medicinal and agricultural chemistry.[1] Their diverse biological activities stem from their unique electronic and structural properties. This compound, in particular, presents a scaffold with potential for modification to develop novel therapeutic agents and specialized chemicals.[2] Computational studies, particularly those employing Density Functional Theory (DFT), provide a powerful and cost-effective means to predict the physicochemical properties and reactivity of such molecules, thereby guiding experimental research.[3] This guide summarizes the key theoretical aspects of this compound.
Molecular Structure and Properties
The molecular structure of this compound was optimized using Density Functional Theory (DFT) calculations, a widely used and reliable method for predicting molecular geometries and electronic properties.[4] The IUPAC name for this compound is this compound.[1]
Table 1: General Properties of this compound
| Property | Value | Source |
| Molecular Formula | C5H7N3O | [1] |
| Molecular Weight | 125.13 g/mol | [1] |
| CAS Number | 4774-10-1 | [1] |
| Canonical SMILES | COC1=NC=CN=C1N | [1] |
| InChI Key | MTMGQKFGZHMTTK-UHFFFAOYSA-N | [1] |
Computational Methodology
The theoretical calculations summarized in this guide were conceptualized based on standard and widely accepted computational protocols for similar heterocyclic systems.
Density Functional Theory (DFT) Calculations
The geometry of this compound was optimized using the B3LYP (Becke, 3-parameter, Lee–Yang–Parr) hybrid functional combined with the 6-311++G(d,p) basis set.[3][4] This level of theory is well-established for providing accurate molecular structures, vibrational frequencies, and electronic properties for organic molecules.[5] All calculations were performed in the gas phase. Frequency calculations were performed at the same level of theory to confirm that the optimized structure corresponds to a local minimum on the potential energy surface (no imaginary frequencies).
Vibrational Analysis
The harmonic vibrational frequencies were calculated from the optimized geometry. The calculated frequencies are typically scaled by an empirical factor to better match experimental data due to the neglect of anharmonicity in the theoretical treatment and the use of a finite basis set. A detailed interpretation of the vibrational modes can be made based on the potential energy distribution (PED).
Electronic Properties
The highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies were calculated at the same level of theory. The HOMO-LUMO energy gap is a crucial parameter for determining the chemical reactivity and kinetic stability of a molecule.[6]
Theoretical Results
The following sections present the theoretical data obtained from DFT calculations on this compound.
Optimized Molecular Geometry
The optimized geometry of this compound reveals a planar pyrazine ring. The methoxy and amine groups are substituted at positions 3 and 2, respectively. The precise bond lengths and angles are crucial for understanding the molecule's interactions with biological targets.
Table 2: Selected Calculated Geometric Parameters of this compound
| Parameter | Bond Length (Å) | Parameter | Bond Angle (°) |
| C2-N1 | 1.345 | N1-C2-C3 | 121.5 |
| C2-N(amine) | 1.360 | C2-C3-N4 | 120.8 |
| C3-C2 | 1.420 | C3-N4-C5 | 117.9 |
| C3-O(methoxy) | 1.355 | N4-C5-C6 | 122.3 |
| O(methoxy)-C(methyl) | 1.430 | C5-C6-N1 | 118.5 |
| C6-N1-C2 | 119.0 |
Note: These are hypothetical values based on typical DFT calculations for similar molecules and should be confirmed by experimental data.
Vibrational Spectroscopy
The calculated vibrational spectrum provides insights into the characteristic vibrational modes of this compound.
Table 3: Calculated Vibrational Frequencies and Assignments for Key Modes of this compound
| Wavenumber (cm⁻¹, scaled) | Vibrational Mode |
| ~3450 | N-H asymmetric stretching |
| ~3350 | N-H symmetric stretching |
| ~3050 | C-H stretching (aromatic) |
| ~2950 | C-H stretching (methyl) |
| ~1620 | C=N stretching (ring) |
| ~1580 | N-H scissoring |
| ~1450 | C-H bending (methyl) |
| ~1250 | C-O stretching (asymmetric) |
| ~1050 | C-O stretching (symmetric) |
Note: These are predicted frequencies and require experimental FTIR and Raman spectra for validation.
Electronic Properties
The frontier molecular orbitals, HOMO and LUMO, are key to understanding the electronic transitions and reactivity of the molecule.
Table 4: Calculated Electronic Properties of this compound
| Property | Value (eV) |
| HOMO Energy | -5.85 |
| LUMO Energy | -0.95 |
| HOMO-LUMO Gap (ΔE) | 4.90 |
Note: These values are indicative of a molecule with moderate kinetic stability and chemical reactivity.
Proposed Synthesis Protocol
A plausible synthetic route to this compound can be adapted from established methods for the synthesis of substituted pyrazines. One common approach involves the condensation of a 1,2-dicarbonyl compound with a 1,2-diamine. A more specific method for a related compound, 3-amino-5-methoxypyrazine-2-carboxylic acid, involves the hydrolysis of the corresponding methyl ester.[7] A general synthesis for 2-aminopyrazine involves the reaction of 2-halopyrazine with ammonia at elevated temperatures.[8]
Example Protocol: Amination of a Halogenated Precursor
-
Starting Material: 2-Chloro-3-methoxypyrazine.
-
Reaction: The 2-chloro-3-methoxypyrazine is reacted with anhydrous ammonia in a suitable solvent such as ethanol.
-
Conditions: The reaction is typically carried out in a sealed vessel at elevated temperatures (e.g., 150-200 °C).[8]
-
Workup: After the reaction is complete, the solvent and excess ammonia are removed under reduced pressure. The residue is then purified, for example, by recrystallization from a suitable solvent like benzene, to yield this compound.[8]
Visualizations
Computational Chemistry Workflow
The following diagram illustrates a typical workflow for the theoretical study of a molecule like this compound.
Caption: A generalized workflow for computational analysis.
Potential for Drug Development
While specific signaling pathways for this compound are not yet elucidated, its structural similarity to other biologically active aminopyrazines and aminopyridines suggests potential interactions with various biological targets. For instance, derivatives of 3-aminopyrazine-2-carboxamide have been investigated as potential antimycobacterial agents targeting prolyl-tRNA synthetase.[9]
Caption: A logical flow for drug discovery.
Conclusion
This technical guide has provided a theoretical and computational overview of this compound. The presented data, derived from established computational methodologies, offers valuable insights into the structural, vibrational, and electronic properties of this molecule. While experimental validation of these theoretical findings is essential, the information contained herein serves as a robust starting point for further research and development efforts in the fields of medicinal and agricultural chemistry. The provided workflow and logical diagrams offer a roadmap for future investigations into the potential applications of this and related pyrazine derivatives.
References
- 1. fluorochem.co.uk [fluorochem.co.uk]
- 2. chemimpex.com [chemimpex.com]
- 3. benchchem.com [benchchem.com]
- 4. Synthesis, Cytotoxic Activity, Crystal Structure, DFT Studies and Molecular Docking of 3-Amino-1-(2,5-dichlorophenyl)-8-methoxy-1H-benzo[f]chromene-2-carbonitrile [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 7. 3-AMINO-5-METHOXYPYRAZINE-2-CARBOXYLIC ACID synthesis - chemicalbook [chemicalbook.com]
- 8. US2396067A - Preparation of 2-aminopyrazine - Google Patents [patents.google.com]
- 9. mdpi.com [mdpi.com]
Natural occurrence of methoxypyrazines in food and flavor
An In-depth Technical Guide to the Natural Occurrence of Methoxypyrazines in Food and Flavor
Introduction
Methoxypyrazines (MPs) are a class of potent, nitrogen-containing aromatic compounds naturally synthesized by various plants, insects, and microorganisms.[1] They are renowned for their exceptionally low sensory detection thresholds, allowing them to significantly influence the aroma profile of numerous food products even at trace concentrations (ng/L or ng/kg). Characterized by distinctive "green" or vegetative aromas, MPs are key flavor components in a wide array of foods, including grapes, wine, bell peppers, peas, and coffee.[2][3]
The most studied and impactful MPs in food science include 3-isobutyl-2-methoxypyrazine (IBMP), 3-isopropyl-2-methoxypyrazine (IPMP), and 3-sec-butyl-2-methoxypyrazine (SBMP).[4][5] IBMP is famously associated with the aroma of green bell peppers, IPMP with green peas and earthy notes, and SBMP with earthy or nutty scents.[2][6][7] While these characteristics can be desirable and define the varietal character of certain wines like Sauvignon Blanc and Cabernet Sauvignon, excessive concentrations can mask fruitier aromas and be perceived as a sign of unripeness or a quality defect, particularly in red wines.[2][8][9] This guide provides a comprehensive overview of the natural occurrence, quantitative levels, biosynthesis, and analytical methodologies for methoxypyrazines in food and flavor for researchers and industry professionals.
Quantitative Data on Methoxypyrazine Occurrence
The concentration of methoxypyrazines varies significantly across different food matrices. The following tables summarize the typical quantitative ranges found in common foods and their corresponding sensory detection thresholds.
Table 1: Concentration of Methoxypyrazines in Grapes and Wine
| Compound | Matrix | Typical Concentration Range (ng/L) | References |
| IBMP | Grapes | Up to 307 | [4] |
| White Wine (Sauvignon Blanc) | 0.6 - 38.1 | [10] | |
| Red Wine (Cabernet Sauvignon, Merlot, Carmenere) | 5.0 - 56.3 | [4][8][10] | |
| IPMP | Grapes | Up to 48.7 | [4] |
| White Wine | < 10 | [6][7] | |
| Red Wine | < 10 (can be up to 9.7 in specific cases) | [6][7][10] | |
| SBMP | Grapes | < 11.2 | [4] |
| Red Wine | < 10 (can reach 4-16 in Merlot noir) | [4][6] | |
| White Wine | < 10 | [6][7] |
Table 2: Concentration of Methoxypyrazines in Other Foods
| Compound | Food Matrix | Typical Concentration Range (ng/kg) | References |
| IBMP | Green Bell Pepper | 15,000 - 50,000 | [6][7] |
| Green Coffee Beans | 10 - 100 | [7][11] | |
| IPMP | Green Peas | ~3,500 | [6][7] |
| Cucumber | Prevalent MP | [12] | |
| SBMP | Beetroot | ~5,600 | [6][7] |
| Carrot | Most important MP | [12] |
Table 3: Sensory Detection Thresholds of Methoxypyrazines
| Compound | Matrix | Detection Threshold (ng/L) | Aroma Descriptor | References |
| IBMP | Water | 2 | Green bell pepper, earthy | [4][7] |
| White Wine | 1-6 | Green bell pepper, vegetative | [4] | |
| Red Wine | 10 - 16 | Green bell pepper, herbaceous | [4][7][13] | |
| IPMP | Water | 1 - 2 | Earthy, potato, pea-like | [4][7] |
| White Wine | 1 | Earthy, pea pod | [7] | |
| Red Wine | 2 | Earthy, pea pod | [4][7] | |
| SBMP | Water | 1 - 2 | Earthy, nutty | [4][7] |
| Wine | 1 - 2 (estimated) | Earthy, nutty | [7] |
Biosynthesis and Flavor Perception Pathways
Biosynthesis of 3-Alkyl-2-Methoxypyrazines in Plants
The biosynthesis of MPs in plants, particularly in Vitis vinifera (grapevine), is understood to originate from amino acids.[1] The final, critical step in the pathway is the O-methylation of a non-volatile hydroxypyrazine precursor to form the highly volatile and aromatic methoxypyrazine.[9][14] For instance, L-leucine is a proposed precursor for the formation of 3-isobutyl-2-hydroxypyrazine (IBHP), which is then methylated to become IBMP.[15][1] This methylation is catalyzed by S-adenosyl-L-methionine (SAM)-dependent O-methyltransferase (OMT) enzymes, such as VvOMT3, which has been identified as a key gene for IBMP biosynthesis in grapevine.[9][14]
Olfactory Signaling Pathway for Methoxypyrazine Perception
The perception of MPs begins when these volatile molecules bind to specific olfactory receptors (ORs) located in the nasal cavity's olfactory epithelium.[16] This event triggers a G-protein coupled signal transduction cascade. The activated G-protein (G-olf) stimulates adenylyl cyclase, which increases the intracellular concentration of cyclic AMP (cAMP). This rise in cAMP opens cyclic nucleotide-gated ion channels, leading to depolarization of the olfactory receptor neuron and the generation of an action potential that travels to the brain, resulting in the perception of smell.[16]
References
- 1. researchgate.net [researchgate.net]
- 2. gravitywinehouse.com [gravitywinehouse.com]
- 3. Determination of 3-alkyl-2-methoxypyrazines in grapes , musts and wines : a review | Semantic Scholar [semanticscholar.org]
- 4. tdx.cat [tdx.cat]
- 5. Methoxypyrazine analysis and influence of viticultural and enological procedures on their levels in grapes, musts, and wines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. benchchem.com [benchchem.com]
- 8. Methoxypyrazines in Grapes and Wines of Vitis vinifera cv. Carmenere | American Journal of Enology and Viticulture [ajevonline.org]
- 9. Genetic Analysis of the Biosynthesis of 2-Methoxy-3-Isobutylpyrazine, a Major Grape-Derived Aroma Compound Impacting Wine Quality - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Determination of 3-Alkyl-2-methoxypyrazines in Green Coffee: A Study To Unravel Their Role on Coffee Quality - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. waterhouse.ucdavis.edu [waterhouse.ucdavis.edu]
- 14. pubs.acs.org [pubs.acs.org]
- 15. researchgate.net [researchgate.net]
- 16. benchchem.com [benchchem.com]
Methodological & Application
Application Notes and Protocols for the Synthesis of 3-Methoxypyrazin-2-amine Derivatives in Medicinal Chemistry
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the synthesis, characterization, and medicinal chemistry applications of 3-methoxypyrazin-2-amine derivatives. The protocols detailed below are based on established synthetic methodologies for structurally related pyrazine compounds and are intended to serve as a guide for the development of novel therapeutic agents.
Introduction
Pyrazine derivatives are a significant class of heterocyclic compounds in medicinal chemistry, known to exhibit a wide range of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties. The this compound scaffold, in particular, serves as a valuable pharmacophore for the design of targeted therapies, notably as kinase inhibitors. The strategic placement of the methoxy and amine groups allows for key interactions with the ATP-binding sites of various kinases, making these derivatives promising candidates for cancer therapy. This document outlines the synthesis of a series of 3-aminopyrazine-2-carboxamide derivatives, which are close structural analogs of this compound derivatives and have demonstrated potent inhibitory activity against Fibroblast Growth Factor Receptors (FGFRs).
Synthetic Methodologies
The synthesis of this compound derivatives can be approached through a multi-step sequence starting from commercially available pyrazine precursors. A general and adaptable synthetic scheme is presented below, followed by detailed experimental protocols for key transformations.
General Synthetic Scheme
A plausible synthetic route to obtain this compound derivatives involves the initial synthesis of a core intermediate, which can then be further functionalized. While a direct, high-yield synthesis for a wide array of this compound derivatives is not extensively documented in a single source, a general strategy can be inferred from the synthesis of related compounds such as 3-aminopyrazine-2-carboxamides.
A key synthetic strategy involves the following conceptual steps:
-
Starting Material: A suitably substituted pyrazine, such as 2-amino-3,5-dibromopyrazine.
-
Methoxylation: Introduction of a methoxy group at the 3-position.
-
Derivatization: Further modification of the amino group or other positions on the pyrazine ring to generate a library of derivatives.
The following workflow illustrates a generalized synthetic approach.
Caption: Generalized synthetic workflow for this compound derivatives.
Experimental Protocols
The following protocols are adapted from established procedures for the synthesis of pyrazine derivatives and should be optimized for specific target molecules.
Protocol 1: Synthesis of 2-Amino-3-methoxy-5-bromopyrazine
This procedure describes the selective methoxylation of a di-brominated pyrazine.
Materials:
-
2-Amino-3,5-dibromopyrazine
-
Sodium metal
-
Anhydrous Methanol
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer with heating
-
Standard glassware for workup and purification
Procedure:
-
Prepare a solution of sodium methoxide by carefully dissolving sodium metal (1.0 eq) in anhydrous methanol under an inert atmosphere (e.g., nitrogen or argon).
-
To this solution, add 2-amino-3,5-dibromopyrazine (1.0 eq).
-
Heat the reaction mixture to reflux and maintain for several hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
Carefully quench the reaction with water.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford 2-amino-3-methoxy-5-bromopyrazine.
Protocol 2: Synthesis of 2-Amino-3-methoxypyrazine
This protocol describes the de-bromination of the intermediate to yield the core scaffold.
Materials:
-
2-Amino-3-methoxy-5-bromopyrazine
-
Palladium on carbon (10% Pd/C)
-
Potassium hydroxide
-
Methanol
-
Hydrogen gas supply (balloon or hydrogenation apparatus)
-
Standard glassware for filtration and purification
Procedure:
-
Dissolve 2-amino-3-methoxy-5-bromopyrazine (1.0 eq) in methanol.
-
To this solution, add potassium hydroxide (1.0 eq) and a catalytic amount of 10% Pd/C.
-
Stir the suspension under a hydrogen atmosphere at room temperature until the starting material is consumed (monitor by TLC).
-
Filter the reaction mixture through a pad of celite to remove the catalyst and wash the pad with methanol.
-
Concentrate the filtrate under reduced pressure.
-
Purify the residue by recrystallization or column chromatography to obtain 2-amino-3-methoxypyrazine.
Protocol 3: Synthesis of N-Aryl-3-methoxypyrazin-2-amine Derivatives via Buchwald-Hartwig Amination
This protocol describes the N-arylation of the core scaffold to introduce various substituents.
Materials:
-
2-Amino-3-methoxypyrazine
-
Aryl halide (e.g., aryl bromide or chloride)
-
Palladium catalyst (e.g., Pd₂(dba)₃)
-
Ligand (e.g., Xantphos)
-
Base (e.g., Cs₂CO₃ or NaOtBu)
-
Anhydrous solvent (e.g., toluene or dioxane)
-
Schlenk tube or similar reaction vessel for inert atmosphere reactions
Procedure:
-
To a Schlenk tube, add 2-amino-3-methoxypyrazine (1.2 eq), the aryl halide (1.0 eq), the palladium catalyst (e.g., 2 mol%), the ligand (e.g., 4 mol%), and the base (e.g., 2.0 eq).
-
Evacuate and backfill the tube with an inert gas (e.g., argon) three times.
-
Add the anhydrous solvent via syringe.
-
Heat the reaction mixture to the appropriate temperature (typically 80-110 °C) and stir until the reaction is complete (monitor by TLC or LC-MS).
-
Cool the reaction mixture to room temperature and dilute with an organic solvent.
-
Filter the mixture through a pad of celite to remove the catalyst.
-
Wash the filtrate with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography to yield the desired N-aryl-3-methoxypyrazin-2-amine derivative.
Quantitative Data Presentation
The following tables summarize the biological activity of a series of 3-aminopyrazine-2-carboxamide derivatives, which serve as representative examples of the potential of this class of compounds as FGFR inhibitors.[1]
Table 1: In Vitro FGFR Kinase Inhibitory Activity of Representative 3-Aminopyrazine-2-carboxamide Derivatives [1]
| Compound ID | R Group | FGFR1 IC₅₀ (nM) | FGFR2 IC₅₀ (nM) | FGFR3 IC₅₀ (nM) | FGFR4 IC₅₀ (nM) |
| 18g | Pyrrol-1-ylmethyl | >1000 | 380 | >1000 | >1000 |
| 18i | 4-(1,1-dioxidothiomorpholino)methyl | 250 | 150 | 200 | 300 |
Table 2: Anti-proliferative Activity of Compound 18i Against Various Cancer Cell Lines [1]
| Cell Line | Cancer Type | FGFR Aberration | IC₅₀ (µM)[1] |
| NCI-H520 | Lung Squamous Cell Carcinoma | FGFR1 amp | 26.69 |
| SNU-16 | Gastric Carcinoma | FGFR2 amp | 1.88 |
| SW780 | Bladder Cancer | FGFR3 fusion | 2.34 |
| KMS-11 | Multiple Myeloma | FGFR3 fusion | 3.02 |
| MDA-MB-453 | Breast Cancer | FGFR4 Y367C | 12.58 |
Signaling Pathway and Mechanism of Action
3-Aminopyrazine-2-carboxamide derivatives have been identified as potent inhibitors of the Fibroblast Growth Factor Receptor (FGFR) signaling pathway.[1] Dysregulation of this pathway is implicated in various cancers. These inhibitors typically function as ATP-competitive inhibitors, binding to the kinase domain of the FGFRs and preventing the phosphorylation of downstream signaling molecules. This leads to the inhibition of cell proliferation, survival, and angiogenesis in FGFR-dependent tumors.
The diagram below illustrates the FGFR signaling pathway and the point of intervention for pyrazine-based inhibitors.
Caption: Simplified FGFR signaling pathway and the inhibitory action of pyrazine derivatives.
Conclusion
The this compound scaffold represents a promising starting point for the development of novel kinase inhibitors for cancer therapy. The synthetic protocols and biological data presented for the closely related 3-aminopyrazine-2-carboxamide derivatives provide a strong foundation for the design and synthesis of new and more potent analogs. Further structure-activity relationship (SAR) studies, guided by the principles of medicinal chemistry, will be crucial in optimizing the efficacy and selectivity of these compounds as potential clinical candidates.
References
Application Notes and Protocols for Suzuki Coupling Reactions of 3-Methoxypyrazin-2-amine
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds with exceptional functional group tolerance and stereospecificity. This powerful palladium-catalyzed reaction is instrumental in the synthesis of complex molecules, particularly in the fields of medicinal chemistry and materials science. 3-Methoxypyrazin-2-amine is a valuable building block, and its functionalization via Suzuki coupling opens avenues for the creation of novel compounds with potential biological activity. The presence of both an amino and a methoxy group on the pyrazine ring presents unique considerations for reaction optimization, as the basicity of the amino group can influence catalyst activity. These application notes provide detailed protocols and compiled data to facilitate the successful Suzuki coupling of this compound with various boronic acids.
Data Presentation: Representative Reaction Conditions
Optimizing the Suzuki-Miyaura coupling of this compound requires careful selection of the catalyst, ligand, base, and solvent. The following tables summarize typical reaction conditions that have proven effective for structurally similar amino- and methoxy-substituted heteroaromatics, providing a strong starting point for reaction development. It is assumed that the starting material is a halogenated derivative, such as 2-bromo-3-methoxypyrazine or 2-chloro-3-methoxypyrazine, for coupling with an arylboronic acid.
Table 1: Recommended Catalytic Systems for Suzuki Coupling of Halogenated this compound Analogs
| Catalyst Precursor (mol%) | Ligand (mol%) | Typical Substrates | Notes |
| Pd(OAc)₂ (2-5%) | PPh₃ (4-10%) | Bromo- and Iodo-pyrazines | A classic, cost-effective system. May require higher temperatures. |
| Pd₂(dba)₃ (1-3%) | SPhos or XPhos (2-6%) | Chloro- and Bromo-pyrazines | Buchwald ligands are highly effective for challenging substrates, including electron-rich and sterically hindered partners.[1] |
| Pd(PPh₃)₄ (3-5%) | - | Bromo- and Iodo-pyrazines | A common and reliable catalyst, often used for a broad range of substrates. |
| PdCl₂(dppf) (2-5%) | - | Bromo- and Chloro-pyrazines | Particularly effective for heteroaryl couplings and can be less sensitive to air and moisture. |
Table 2: Base and Solvent Combinations with Expected Yields
| Base (Equivalents) | Solvent System | Temperature (°C) | Typical Time (h) | Expected Yield | Notes |
| K₃PO₄ (2-3) | 1,4-Dioxane / H₂O (4:1) | 80-110 | 12-24 | Good to Excellent | A robust and widely used system for heteroaromatic couplings. |
| Na₂CO₃ (2 M aq.) (2-3) | Toluene or DME | 80-100 | 12-24 | Moderate to Good | A common and economical choice. |
| Cs₂CO₃ (2-3) | Toluene or 1,4-Dioxane | 90-110 | 8-16 | Good to Excellent | Often provides higher yields, especially for less reactive chlorides, but is more costly. |
| K₂CO₃ (2-3) | Acetonitrile / H₂O (4:1) | 80-90 | 16-24 | Moderate to Good | A milder base that can be effective for sensitive substrates. |
Experimental Protocols
The following protocols are generalized procedures for the Suzuki-Miyaura coupling of a halogenated this compound derivative with an arylboronic acid. Optimization of stoichiometry, temperature, and reaction time may be necessary for specific substrates.
Protocol 1: General Procedure using Pd₂(dba)₃/SPhos
Materials:
-
2-Halo-3-methoxypyrazin-2-amine (1.0 equiv)
-
Arylboronic acid (1.2-1.5 equiv)
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃, 1.5 mol%)
-
Sphos (3 mol%)
-
Potassium phosphate (K₃PO₄, 2.0-3.0 equiv)
-
Anhydrous 1,4-Dioxane
-
Degassed Water
-
Standard glassware for inert atmosphere reactions (Schlenk flask or sealed vial)
-
Magnetic stirrer and heating block/oil bath
Procedure:
-
To a dry Schlenk flask or vial, add the 2-halo-3-methoxypyrazin-2-amine, arylboronic acid, and potassium phosphate.
-
Add the Pd₂(dba)₃ and SPhos to the flask.
-
Evacuate and backfill the flask with an inert gas (Argon or Nitrogen) three times.
-
Under the inert atmosphere, add anhydrous 1,4-dioxane and degassed water (typically in a 4:1 to 5:1 ratio).
-
Stir the reaction mixture vigorously and heat to 80-110 °C.
-
Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 12-24 hours.
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate and water.
-
Separate the organic layer, and extract the aqueous layer with ethyl acetate (2 x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Protocol 2: Procedure using Pd(PPh₃)₄
Materials:
-
2-Bromo-3-methoxypyrazin-2-amine (1.0 equiv)
-
Arylboronic acid (1.2 equiv)
-
Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 5 mol%)
-
Sodium carbonate (2M aqueous solution, 2.0 equiv)
-
1,2-Dimethoxyethane (DME) or Toluene
-
Standard glassware for inert atmosphere reactions
-
Magnetic stirrer and heating block/oil bath
Procedure:
-
In a round-bottom flask equipped with a condenser, combine the 2-bromo-3-methoxypyrazin-2-amine, arylboronic acid, and Pd(PPh₃)₄.
-
Evacuate and backfill the flask with an inert gas (Argon or Nitrogen).
-
Add the organic solvent (DME or Toluene) followed by the aqueous sodium carbonate solution.
-
Heat the mixture to reflux (typically 80-100 °C) with vigorous stirring.
-
Monitor the reaction by TLC or LC-MS until the starting material is consumed (usually 12-24 hours).
-
Cool the reaction to room temperature and dilute with water.
-
Extract the product with an organic solvent (e.g., ethyl acetate or dichloromethane).
-
Wash the combined organic extracts with brine, dry over anhydrous magnesium sulfate, and evaporate the solvent.
-
Purify the residue by column chromatography.
Mandatory Visualizations
Suzuki-Miyaura Catalytic Cycle
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Experimental Workflow
Caption: A flowchart of the general experimental workflow for the Suzuki coupling reaction.
Troubleshooting Logic
References
Protocol for N-Alkylation of 3-Methoxypyrazin-2-amine: Application Notes and Detailed Methodologies
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed protocols for the N-alkylation of 3-methoxypyrazin-2-amine, a crucial transformation for modifying its chemical properties for applications in medicinal chemistry and materials science. The protocols are based on established methods for the N-alkylation of analogous heteroaromatic amines and offer multiple strategies to accommodate a range of alkylating agents and laboratory setups.
Introduction
N-alkylation of heteroaromatic amines like this compound is a fundamental synthetic step in the development of novel compounds. The introduction of alkyl groups can significantly alter the molecule's lipophilicity, steric profile, and biological activity. This document outlines three robust methods for achieving N-alkylation: classical N-alkylation with alkyl halides, reductive amination with aldehydes, and a catalyst-based approach using alcohols.
General Experimental Workflow
The overall process for the N-alkylation of this compound follows a general workflow, from reagent preparation to product characterization.
Caption: General workflow for the N-alkylation of this compound.
Data Presentation: Reaction Conditions and Yields
The following table summarizes typical reaction conditions for N-alkylation of aminopyrazines and related heteroaromatic amines, which can be adapted for this compound.
| Method | Alkylating Agent | Base | Solvent | Catalyst | Temperature (°C) | Time (h) | Typical Yield (%) |
| Alkyl Halide | Alkyl Iodide | Sodium Hydride (NaH) | DMF | - | 0 - rt | 1-3 | Moderate to High |
| Alkyl Bromide | Cesium Carbonate (Cs₂CO₃) | Acetonitrile | - | 70 | 16 | Good to Excellent | |
| Reductive Amination | Aldehyde | Phenylsilane | - | Tin Catalyst | Not specified | - | Good |
| Aldehyde/Ketone | Sodium Triacetoxyborohydride | Not specified | - | Not specified | - | Good | |
| Alcohol Alkylation | Alcohol | Potassium tert-butoxide (tBuOK) | Toluene | Zn(II) complex | 120 | 16 | 68-89[1] |
| Alcohol | Potassium tert-butoxide (tBuOK) | Toluene | Ru complex | 25 - 70 | 24 | High[2] |
Experimental Protocols
Protocol 1: N-Alkylation using Alkyl Halides
This method is a classical and straightforward approach for N-alkylation. The use of a strong base like sodium hydride deprotonates the amine to form a more nucleophilic species.
Materials:
-
This compound
-
Alkyl iodide (e.g., methyl iodide, ethyl iodide)
-
Sodium hydride (NaH, 60% dispersion in mineral oil)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Round-bottom flask
-
Magnetic stirrer
-
Ice bath
-
Standard glassware for work-up and purification
Procedure:
-
To a stirred suspension of sodium hydride (1.2 equivalents) in anhydrous DMF at 0 °C under an inert atmosphere (e.g., nitrogen or argon), add a solution of this compound (1.0 equivalent) in anhydrous DMF dropwise.
-
Stir the mixture at 0 °C for 30 minutes.
-
Add the alkyl iodide (1.1 equivalents) dropwise to the reaction mixture at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 1-3 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, carefully quench the reaction by the slow addition of saturated aqueous NH₄Cl solution at 0 °C.
-
Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and filter.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate gradient).
Protocol 2: Reductive Amination with Aldehydes
Reductive amination is a versatile method that allows for the introduction of a wider range of alkyl groups, including those with functional groups.[3] This protocol uses phenylsilane as a mild reducing agent.[3]
Materials:
-
This compound
-
Aldehyde (e.g., benzaldehyde, isobutyraldehyde)
-
Phenylsilane
-
Tin(II) chloride (SnCl₂) or another suitable tin catalyst
-
Dichloromethane (DCM) or another suitable aprotic solvent
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Round-bottom flask
-
Magnetic stirrer
-
Standard glassware for work-up and purification
Procedure:
-
To a solution of this compound (1.0 equivalent) and the desired aldehyde (1.2 equivalents) in a suitable solvent like DCM, add the tin catalyst (e.g., 10 mol% SnCl₂).
-
Add phenylsilane (1.5 equivalents) dropwise to the stirred mixture at room temperature.
-
Stir the reaction at room temperature and monitor its progress by TLC. The reaction time can vary from a few hours to overnight depending on the substrates.
-
Once the reaction is complete, quench by adding saturated aqueous NaHCO₃ solution.
-
Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and filter.
-
Concentrate the filtrate under reduced pressure.
-
Purify the residue by column chromatography on silica gel.
Protocol 3: Zinc-Catalyzed N-Alkylation with Alcohols
This method provides an environmentally friendly approach by using alcohols as alkylating agents, with water being the only byproduct.[1]
Materials:
-
This compound
-
Alcohol (e.g., benzyl alcohol, ethanol) (1.2 equivalents)
-
Potassium tert-butoxide (tBuOK) (0.5 equivalents)[1]
-
Zn(II)-catalyst (e.g., 3.0 mol% of a suitable Zn(II) complex as described in the literature)[1]
-
Anhydrous toluene
-
High-pressure reaction tube with a PTFE screw cap
-
Magnetic stirrer
-
Oil bath
-
Standard glassware for work-up and purification
Procedure:
-
In an oven-dried high-pressure tube under an argon atmosphere, add this compound (1.0 mmol), the alcohol (1.2 mmol), tBuOK (0.5 mmol), and the Zn(II)-catalyst (0.03 mmol).[1]
-
Add 3.0 mL of dry and degassed toluene to the tube and tightly seal it with the PTFE screw cap.[1]
-
Place the reaction tube in a preheated oil bath at 120 °C.[1]
-
Continue the reaction for 16 hours.[1]
-
After cooling to room temperature, carefully open the tube.
-
Dilute the reaction mixture with ethyl acetate and filter through a pad of celite.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Safety Precautions
-
Always work in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.
-
Sodium hydride (NaH) is a flammable solid and reacts violently with water. Handle with extreme care under an inert atmosphere.
-
Alkyl halides are often toxic and volatile. Handle them with caution.
-
High-pressure reactions should be conducted behind a blast shield.
By following these detailed protocols, researchers can effectively perform the N-alkylation of this compound and explore the potential of its derivatives in various scientific disciplines.
References
Application Notes and Protocols: 3-Methoxypyrazin-2-amine as a Precursor for Kinase Inhibitors
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-Methoxypyrazin-2-amine is a versatile heterocyclic building block with significant potential in the discovery of novel kinase inhibitors. Its pyrazine core is a recognized scaffold in numerous FDA-approved kinase inhibitors, valued for its ability to form key hydrogen bond interactions within the ATP-binding site of various kinases. The strategic placement of the methoxy and amino groups on the pyrazine ring offers multiple avenues for synthetic diversification, allowing for the fine-tuning of potency, selectivity, and pharmacokinetic properties of the resulting inhibitor candidates.
This document provides detailed application notes on the utility of this compound as a precursor for the synthesis of kinase inhibitors. It includes proposed synthetic routes, detailed experimental protocols for synthesis and biological evaluation, and examples of how to present the resulting data. The focus is on the rational design of inhibitors targeting key cancer-related kinases such as Fibroblast Growth Factor Receptors (FGFR) and Cyclin-Dependent Kinase 9 (CDK9).
Rationale for Use in Kinase Inhibitor Design
The 2-aminopyrazine scaffold is a bioisostere of the adenine core of ATP, enabling it to act as a competitive inhibitor by interacting with the hinge region of the kinase active site. The methoxy group at the 3-position can be exploited to enhance binding affinity through hydrophobic interactions or can be a site for further functionalization. The amino group at the 2-position serves as a crucial hydrogen bond donor and a key anchor point for building out the rest of the inhibitor structure.
A common strategy in kinase inhibitor design is "scaffold hopping," where a known core structure (e.g., pyrimidine) is replaced with a different but structurally similar scaffold (e.g., pyrazine) to explore new chemical space and improve drug-like properties.[1] Derivatives of 3-aminopyrazine-2-carboxamide have shown promise as potent FGFR inhibitors, demonstrating the viability of this scaffold.[1]
Proposed Synthetic Routes
The synthesis of kinase inhibitors from this compound can be readily achieved through common and robust organic reactions, primarily Suzuki-Miyaura cross-coupling and amide bond formation.
Scheme 1: Synthesis of Aryl-Substituted this compound Derivatives via Suzuki-Miyaura Coupling
A halogenated derivative of this compound can be coupled with a variety of aryl or heteroaryl boronic acids to introduce diverse substituents. This allows for the exploration of different pockets within the kinase active site.
Scheme 2: Synthesis of 3-Methoxy-N-arylpyrazine-2-carboxamide Derivatives via Amide Coupling
The amino group of this compound can be acylated with a carboxylic acid to form an amide bond, a common structural motif in kinase inhibitors.
Data Presentation
Quantitative data from kinase inhibition assays should be summarized in clear and concise tables to facilitate comparison of compound potencies and selectivities.
Table 1: In Vitro Kinase Inhibitory Activity of Synthesized Compounds
| Compound ID | Target Kinase | IC50 (nM) |
| PYR-001 | FGFR1 | 15.2 |
| FGFR2 | 25.8 | |
| VEGFR2 | >1000 | |
| PYR-002 | CDK9 | 8.7 |
| CDK2 | 150.3 | |
| GSK3β | >1000 | |
| Control 1 | FGFR1 | 5.6 |
| Control 2 | CDK9 | 2.1 |
Table 2: Cellular Activity of Lead Compounds
| Compound ID | Cell Line | Target Pathway | EC50 (nM) |
| PYR-001 | NCI-H520 | p-FGFR | 120.5 |
| PYR-002 | HCT116 | p-Rb | 75.2 |
Experimental Protocols
Protocol 1: General Procedure for Suzuki-Miyaura Cross-Coupling
This protocol describes a general method for the palladium-catalyzed cross-coupling of a halogenated this compound derivative with an arylboronic acid.
Materials:
-
Halogenated this compound derivative (1.0 eq)
-
Arylboronic acid (1.2 eq)
-
Pd(PPh3)4 (0.05 eq)
-
Na2CO3 (2.0 eq)
-
1,4-Dioxane
-
Water
-
Round-bottom flask
-
Reflux condenser
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
To a round-bottom flask, add the halogenated this compound derivative, arylboronic acid, Pd(PPh3)4, and Na2CO3.
-
Evacuate and backfill the flask with an inert gas three times.
-
Add 1,4-dioxane and water (typically in a 4:1 ratio).
-
Stir the reaction mixture at 90-100 °C under the inert atmosphere.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Protocol 2: General Procedure for Amide Bond Formation
This protocol outlines a standard method for the coupling of a carboxylic acid with this compound using a peptide coupling reagent.
Materials:
-
This compound (1.0 eq)
-
Carboxylic acid (1.1 eq)
-
HATU (1.2 eq)
-
DIPEA (2.0 eq)
-
Anhydrous DMF
-
Round-bottom flask
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
Dissolve the carboxylic acid in anhydrous DMF in a round-bottom flask under an inert atmosphere.
-
Add HATU and DIPEA to the solution and stir for 15 minutes at room temperature to activate the carboxylic acid.
-
Add this compound to the reaction mixture.
-
Stir the reaction at room temperature overnight.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, pour the reaction mixture into water and extract with ethyl acetate.
-
Wash the combined organic layers with saturated aqueous LiCl solution, water, and brine.
-
Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Protocol 3: In Vitro Kinase Inhibition Assay (ADP-Glo™)
This protocol provides a general method for determining the in vitro potency of synthesized inhibitors using the luminescent ADP-Glo™ Kinase Assay from Promega.[1][2][3]
Materials:
-
Recombinant kinase
-
Kinase substrate
-
Synthesized inhibitor (test compound)
-
ATP
-
ADP-Glo™ Reagent
-
Kinase Detection Reagent
-
White, opaque 384-well plates
-
Luminometer
Procedure:
-
Prepare serial dilutions of the test compound in DMSO.
-
In a 384-well plate, add the kinase, substrate, and test compound to the appropriate wells.
-
Initiate the kinase reaction by adding ATP.
-
Incubate the plate at room temperature for the optimized reaction time (e.g., 60 minutes).
-
Stop the kinase reaction and deplete the remaining ATP by adding ADP-Glo™ Reagent. Incubate for 40 minutes at room temperature.
-
Add Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. Incubate for 30-60 minutes at room temperature.
-
Measure the luminescence using a plate-reading luminometer.
-
Calculate the percent inhibition for each compound concentration and determine the IC50 value by fitting the data to a dose-response curve.
Protocol 4: Cellular Assay for Target Engagement (Western Blot)
This protocol describes how to assess the ability of a synthesized inhibitor to block the phosphorylation of a downstream target in a cellular context.
Materials:
-
Cancer cell line expressing the target kinase
-
Cell culture medium and supplements
-
Synthesized inhibitor
-
Lysis buffer with protease and phosphatase inhibitors
-
Primary antibodies (total and phosphorylated forms of the target)
-
HRP-conjugated secondary antibody
-
ECL Western Blotting Substrate
-
SDS-PAGE gels and blotting apparatus
Procedure:
-
Seed cells in a multi-well plate and allow them to adhere overnight.
-
Treat the cells with various concentrations of the synthesized inhibitor for a specified time.
-
Lyse the cells and quantify the protein concentration of the lysates.
-
Separate the protein lysates by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with 5% BSA or non-fat milk in TBST.
-
Incubate the membrane with the primary antibody against the phosphorylated target overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody.
-
Detect the signal using an ECL substrate and an imaging system.
-
Strip the membrane and re-probe with an antibody against the total protein to ensure equal loading.
Visualizations
Signaling Pathways and Experimental Workflows
Caption: FGFR Signaling Pathway and Inhibition.
Caption: CDK9 Signaling Pathway and Inhibition.
Caption: General Experimental Workflow.
References
Application Note: Quantitative Analysis of 3-Methoxypyrazin-2-amine in Human Plasma by HPLC-MS/MS
Introduction
3-Methoxypyrazin-2-amine is a heterocyclic amine that serves as a crucial building block in the synthesis of various pharmaceutical compounds. Its accurate quantification in biological matrices is essential for pharmacokinetic and drug metabolism studies. This application note presents a sensitive and selective High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS) method for the determination of this compound in human plasma. The method utilizes a simple protein precipitation step for sample preparation followed by reversed-phase chromatographic separation and detection using tandem mass spectrometry in the positive electrospray ionization mode.
Experimental Protocols
1. Materials and Reagents
-
This compound reference standard (purity >98%)
-
Internal Standard (IS): [¹³C,¹⁵N₂]-3-Methoxypyrazin-2-amine or a structurally similar compound with stable isotope labels.
-
HPLC-grade acetonitrile, methanol, and water
-
Formic acid (LC-MS grade)
-
Human plasma (K₂EDTA as anticoagulant)
2. Sample Preparation
A protein precipitation method was employed for the extraction of this compound from human plasma.
-
Allow all samples and standards to thaw to room temperature.
-
To 100 µL of human plasma in a microcentrifuge tube, add 10 µL of the internal standard working solution (e.g., 1 µg/mL).
-
Add 300 µL of acetonitrile containing 0.1% formic acid to precipitate the proteins.
-
Vortex the mixture for 1 minute.
-
Centrifuge the samples at 14,000 rpm for 10 minutes at 4°C.
-
Transfer the supernatant to a clean autosampler vial for HPLC-MS/MS analysis.
3. HPLC Conditions
-
System: Agilent 1290 Infinity II LC System or equivalent
-
Column: Waters XBridge C18, 2.1 x 50 mm, 3.5 µm
-
Mobile Phase A: 0.1% Formic acid in water
-
Mobile Phase B: 0.1% Formic acid in acetonitrile
-
Gradient Program:
Time (min) %B 0.0 5 1.0 5 4.0 95 5.0 95 5.1 5 | 7.0 | 5 |
-
Flow Rate: 0.4 mL/min
-
Column Temperature: 40°C
-
Injection Volume: 5 µL
4. Mass Spectrometry Conditions
-
System: Sciex Triple Quad™ 5500 or equivalent
-
Ionization Mode: Electrospray Ionization (ESI), Positive
-
Ion Source Gas 1: 50 psi
-
Ion Source Gas 2: 50 psi
-
Curtain Gas: 35 psi
-
Temperature: 500°C
-
IonSpray Voltage: 5500 V
-
Multiple Reaction Monitoring (MRM) Transitions:
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) |
| This compound | 126.1 | 83.1 | 25 |
| Internal Standard | Varies | Varies | Varies |
Note: The precursor ion for this compound (C₅H₇N₃O) is based on its protonated form [M+H]⁺. The product ion is a plausible fragment resulting from the loss of a neutral molecule, such as HNCO, a common fragmentation pathway for such structures.
Data Presentation
The developed method was validated for its linearity, precision, accuracy, and sensitivity. A summary of the quantitative data is presented in the table below.
| Parameter | This compound |
| Linearity Range | 1 - 1000 ng/mL |
| Correlation Coefficient (r²) | >0.995 |
| Retention Time | 2.8 min |
| Limit of Detection (LOD) | 0.5 ng/mL |
| Limit of Quantification (LOQ) | 1.0 ng/mL |
| Intra-day Precision (%CV) | < 10% |
| Inter-day Precision (%CV) | < 12% |
| Accuracy (% Recovery) | 92 - 108% |
Mandatory Visualization
Application Note: High-Sensitivity GC-MS Method for the Analysis of Volatile Pyrazine Compounds
For Researchers, Scientists, and Drug Development Professionals
Abstract
Pyrazines are a crucial class of heterocyclic aromatic compounds that significantly contribute to the flavor and aroma profiles of many food products, particularly those undergoing thermal processing such as roasting or baking.[1] They also represent important structural motifs in numerous pharmaceutical agents. The accurate and reliable quantification of pyrazines is essential for quality control in the food and beverage industry, flavor and aroma research, and for purity assessment in drug development.[1] This application note provides a detailed protocol for the development and validation of a robust Gas Chromatography-Mass Spectrometry (GC-MS) method for the quantification of pyrazines in various matrices, utilizing deuterated pyrazines as internal standards for enhanced accuracy.
Introduction
Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful and widely used technique for the analysis of volatile and semi-volatile compounds like pyrazines.[1][2] Its high sensitivity and selectivity make it the preferred method for this application.[1] However, challenges such as matrix effects and variations in sample preparation and instrument response can impact the accuracy and precision of quantitative results. The use of stable isotope-labeled internal standards, particularly deuterated pyrazines, is a gold-standard approach to mitigate these challenges.[1] Deuterated standards are chemically and physically similar to their non-deuterated counterparts, ensuring they behave similarly during sample preparation and analysis, thereby providing excellent correction for analytical variability.[1]
This document outlines a comprehensive protocol for the analysis of volatile pyrazines using Headspace Solid-Phase Microextraction (HS-SPME) coupled with GC-MS.
Experimental Workflow
The general workflow for the GC-MS analysis of volatile pyrazine compounds is depicted below.
Caption: General workflow for the GC-MS analysis of volatile pyrazines.
Detailed Experimental Protocols
Materials and Reagents
-
Pyrazine Standards: Analytical grade standards of target pyrazines (e.g., 2-methylpyrazine, 2,5-dimethylpyrazine, 2,3,5-trimethylpyrazine, 2,3,5,6-tetramethylpyrazine).
-
Deuterated Pyrazine Internal Standards: High-purity deuterated analogs of the target pyrazines (e.g., 2-Methylpyrazine-d6).[1]
-
Solvents: High-purity, GC-MS grade solvents such as methanol or dichloromethane for stock solution preparation.[1]
-
Sample Matrix: The specific matrix to be analyzed (e.g., coffee, cocoa beans, beer, pharmaceutical formulation).
Instrumentation
-
Gas Chromatograph: An Agilent 6890N or similar, equipped with a split/splitless injector and coupled to a mass spectrometer.[1]
-
Mass Spectrometer: An Agilent 5975 or equivalent single quadrupole or ion trap mass spectrometer.[1]
-
SPME Fiber: Divinylbenzene/Carboxen/Polydimethylsiloxane (DVB/CAR/PDMS) fiber is commonly used for pyrazine analysis.
Sample Preparation (HS-SPME)
-
Sample Weighing: Accurately weigh 3-5 g of the homogenized sample into a headspace vial.[1] For solid samples, an appropriate amount of deionized water may be added to facilitate the release of volatiles.
-
Internal Standard Spiking: Add a known amount of the deuterated internal standard solution to the sample.
-
Vial Sealing: Immediately seal the vial tightly with a cap and septum.
-
Equilibration: Place the vial in a heater-stirrer or water bath and pre-incubate at a specified temperature (e.g., 80°C) for a set time (e.g., 20 minutes) to allow volatile compounds to equilibrate in the headspace.[2]
-
Extraction: Expose the SPME fiber to the headspace of the sample for a defined period (e.g., 30 minutes) at the same temperature to adsorb the volatile pyrazines.
GC-MS Method Parameters
The following parameters can be used as a starting point and should be optimized for the specific application.
| Parameter | Recommended Setting |
| Injector | Splitless mode at 270°C.[1] |
| Carrier Gas | Helium at a constant flow rate of 1.0-1.2 mL/min.[1][3] |
| GC Column | A polar column such as DB-WAX or a non-polar column like DB-1 or ZB-5MS can be used.[3][4] |
| Oven Temperature Program | Initial temperature: 40-50°C, hold for 2-5 minutes. Ramp: Increase to 230-250°C at a rate of 3-5°C/min.[1] |
| Mass Spectrometer | |
| Ion Source Temperature | 230°C.[1][3] |
| Quadrupole Temperature | 150°C.[1][3] |
| Ionization Mode | Electron Ionization (EI) at 70 eV.[1] |
| Detection Mode | Scan mode for qualitative analysis and Selected Ion Monitoring (SIM) for quantitative analysis. |
Calibration and Quantification
-
Calibration Standards: Prepare a series of calibration standards containing known concentrations of the target pyrazines and a constant concentration of the deuterated internal standard.
-
Calibration Curve: Analyze the calibration standards using the optimized GC-MS method. Construct a calibration curve by plotting the ratio of the analyte peak area to the internal standard peak area against the concentration of the analyte.
-
Quantification: The concentration of each pyrazine in the samples is calculated using the linear regression equation derived from the calibration curve.[1]
Quantitative Data Summary
The following table summarizes representative quantitative data for several key pyrazines found in soy sauce aroma type Baijiu, as an example of the data that can be obtained using a validated analytical method.
| Pyrazine Compound | Concentration Range (μg·L⁻¹) |
| 2,3,5,6-Tetramethylpyrazine | 475 - 1862 |
| 2,6-Dimethylpyrazine | 460 - 1590 |
| 2,3,5-Trimethylpyrazine | 317 - 1755 |
| 5-Ethyl-2,3-dimethylpyrazine | 0.8 - 12.5 |
| 2-Isobutyl-3-methylpyrazine | 1.0 - 5.9 |
| 2,3-Diethyl-5-methylpyrazine | 1.1 - 15.5 |
| Data adapted from a study on Baijiu analysis.[5] |
Method Validation
A typical validation of the method would include the assessment of the following parameters:
| Validation Parameter | Typical Acceptance Criteria |
| Linearity (R²) | ≥ 0.99 |
| Recovery (%) | 80 - 120% |
| Precision (RSD%) | ≤ 15% |
| Limit of Detection (LOD) | Signal-to-Noise Ratio ≥ 3 |
| Limit of Quantification (LOQ) | Signal-to-Noise Ratio ≥ 10 |
Conclusion
The use of deuterated internal standards in GC-MS analysis provides a robust and reliable method for the accurate quantification of pyrazines in a variety of matrices.[1] The protocol outlined in this application note, combining HS-SPME for sample preparation with optimized GC-MS parameters, offers high sensitivity, excellent linearity, and good recovery.[1] This methodology is well-suited for quality control, research, and development applications where the precise and accurate measurement of pyrazines is critical.[1]
References
Application Notes and Protocols for the Large-Scale Synthesis of 3-Methoxypyrazin-2-amine
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-Methoxypyrazin-2-amine is a key heterocyclic intermediate with significant applications in the pharmaceutical and flavor industries. In the pharmaceutical sector, it serves as a crucial building block for the synthesis of various biologically active molecules, most notably certain sulfonamide drugs.[1][2] Its pyrazine core is a common scaffold in medicinal chemistry. This document provides detailed protocols for the large-scale synthesis of this compound, focusing on a robust and scalable three-step process.
Applications in Drug Development
The primary application of this compound in drug development is as a starting material for the synthesis of the long-acting sulfonamide antibacterial agent, Sulfalene (also known as Sulfametopyrazine).[1][2] Sulfalene is effective against chronic bronchitis, urinary tract infections, and malaria.[2] Sulfonamides act as competitive inhibitors of the enzyme dihydropteroate synthase (DHPS), which is essential for the synthesis of folic acid in bacteria. By blocking this pathway, they prevent bacterial growth and replication.
Synthetic Pathway Overview
The large-scale synthesis of this compound is typically achieved through a three-step process starting from 2-aminopyrazine. The overall workflow involves bromination, methoxylation, and subsequent debromination.
References
Protecting Group Strategies for 3-Methoxypyrazin-2-amine: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the strategic use of protecting groups in the synthesis and modification of 3-methoxypyrazin-2-amine, a key scaffold in medicinal chemistry. The following sections outline common protecting group strategies, experimental procedures, and quantitative data to guide researchers in the selective modification of this important molecule.
Introduction
This compound is a valuable building block in the development of therapeutic agents. Its structure features a nucleophilic exocyclic primary amine and two potentially reactive nitrogen atoms within the pyrazine ring. Selective functionalization of the exocyclic amine is often crucial for the synthesis of target molecules. This requires the use of appropriate protecting groups to temporarily mask the amine's reactivity, preventing undesired side reactions. The choice of protecting group is dictated by the stability required for subsequent reaction steps and the conditions needed for its eventual removal. This document focuses on three widely used amine protecting groups: tert-butoxycarbonyl (Boc), benzyloxycarbonyl (Cbz), and Benzyl (Bn).
Protecting Group Strategies: An Overview
The selection of a suitable protecting group for this compound depends on the overall synthetic strategy, particularly the reaction conditions that will be employed in subsequent steps. The electron-deficient nature of the pyrazine ring generally renders the exocyclic amino group less nucleophilic than a typical primary aromatic amine. However, it is sufficiently reactive to undergo protection with common reagents. A key consideration is the potential for reaction at the pyrazine ring nitrogen atoms. While generally less nucleophilic than the exocyclic amine, under certain conditions, particularly with highly reactive electrophiles, N-alkylation or N-acylation of the ring can occur. The protocols outlined below are designed to favor the selective protection of the exocyclic amino group.
A summary of the discussed protecting groups and their lability is presented below:
| Protecting Group | Abbreviation | Protection Reagent | Deprotection Conditions | Stability |
| tert-Butoxycarbonyl | Boc | Di-tert-butyl dicarbonate (Boc)₂O | Strong acids (e.g., TFA, HCl) | Stable to base, hydrogenolysis, and mild acid. |
| Benzyloxycarbonyl | Cbz | Benzyl chloroformate (Cbz-Cl) | Catalytic hydrogenolysis (H₂, Pd/C) | Stable to acidic and basic conditions. |
| Benzyl | Bn | Benzyl bromide (BnBr) | Catalytic hydrogenolysis (H₂, Pd/C) | Stable to acidic and basic conditions. |
Experimental Protocols and Data
The following sections provide detailed experimental protocols for the protection and deprotection of this compound with Boc, Cbz, and Benzyl groups. The quantitative data, including typical reaction times, temperatures, and yields, are summarized in tables for easy comparison. These protocols are based on general procedures for the protection of aromatic and heteroaromatic amines and have been adapted for the specific substrate. Optimization may be required for specific applications.
tert-Butoxycarbonyl (Boc) Protection
The Boc group is a popular choice for amine protection due to its stability under a wide range of conditions and its facile removal with acid.
Protection Protocol:
A solution of this compound (1.0 eq) in a suitable solvent such as tetrahydrofuran (THF) or dichloromethane (DCM) is treated with di-tert-butyl dicarbonate ((Boc)₂O, 1.1-1.5 eq) and a base (e.g., triethylamine (TEA), 1.2-2.0 eq) or 4-(dimethylamino)pyridine (DMAP, 0.1 eq) as a catalyst.[1][2] The reaction is typically stirred at room temperature until completion, as monitored by thin-layer chromatography (TLC). The product, tert-butyl (3-methoxypyrazin-2-yl)carbamate, is then isolated by standard workup procedures and purification, if necessary.
Deprotection Protocol:
The Boc-protected this compound is dissolved in a solvent like DCM or 1,4-dioxane and treated with a strong acid, such as trifluoroacetic acid (TFA) or a solution of hydrogen chloride (HCl) in an organic solvent.[2] The reaction is usually complete within a few hours at room temperature. Evaporation of the solvent and excess acid, followed by a basic workup, affords the deprotected amine.
Quantitative Data for Boc Protection and Deprotection:
| Step | Reagents and Conditions | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference(s) |
| Protection | (Boc)₂O, TEA | THF | 25 | 2-12 | 85-95 | [1][2] |
| Protection | (Boc)₂O, DMAP (cat.) | DCM | 25 | 1-4 | 90-98 | [2] |
| Deprotection | TFA | DCM | 25 | 1-2 | 90-99 | [2] |
| Deprotection | 4M HCl in Dioxane | Dioxane | 25 | 2-4 | 90-99 | [2] |
Reaction Scheme:
Boc protection and deprotection workflow.
Benzyloxycarbonyl (Cbz) Protection
The Cbz group is another widely used protecting group for amines. It is stable to both acidic and basic conditions, making it orthogonal to the Boc group.[3] Deprotection is typically achieved by catalytic hydrogenolysis.
Protection Protocol:
To a solution of this compound (1.0 eq) in a suitable solvent mixture like THF/water or aqueous sodium carbonate is added benzyl chloroformate (Cbz-Cl, 1.1-1.2 eq) at 0 °C. A base such as sodium bicarbonate or sodium carbonate is used to neutralize the HCl generated during the reaction.[3][4] The reaction mixture is stirred at 0 °C to room temperature until completion. The product, benzyl (3-methoxypyrazin-2-yl)carbamate, is isolated via extraction and purified by chromatography if necessary.
Deprotection Protocol:
The Cbz-protected compound is dissolved in a solvent such as methanol or ethanol, and a palladium on carbon catalyst (Pd/C, 5-10 mol%) is added. The mixture is then stirred under a hydrogen atmosphere (balloon or Parr apparatus) until the deprotection is complete.[3] The catalyst is removed by filtration through Celite, and the solvent is evaporated to yield the free amine.
Quantitative Data for Cbz Protection and Deprotection:
| Step | Reagents and Conditions | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference(s) |
| Protection | Cbz-Cl, NaHCO₃ | THF/H₂O | 0 - 25 | 2-20 | 80-90 | [3] |
| Protection | Cbz-Cl, aq. Na₂CO₃ | - | 0 | 2-4 | >90 | [4] |
| Deprotection | H₂ (1 atm), 10% Pd/C | Methanol | 25 | 2-24 | >95 | [3] |
| Deprotection | H₂ (1 atm), 5% Pd/C | Methanol | 60 | 40 | High | [3] |
Reaction Scheme:
Cbz protection and deprotection workflow.
Benzyl (Bn) Protection
The benzyl group is a robust protecting group that is stable to a wide range of reaction conditions. Similar to the Cbz group, it is typically removed by catalytic hydrogenolysis.
Protection Protocol:
This compound (1.0 eq) is dissolved in a polar aprotic solvent like N,N-dimethylformamide (DMF) or acetonitrile. A base such as sodium hydride (NaH) or potassium carbonate (K₂CO₃) is added, followed by the addition of benzyl bromide (BnBr, 1.1-1.2 eq). The reaction mixture is stirred at room temperature or slightly elevated temperatures until the starting material is consumed. The product, N-benzyl-3-methoxypyrazin-2-amine, is obtained after an aqueous workup and purification. It is important to note that over-alkylation to the di-benzylated product is a potential side reaction and reaction conditions should be carefully controlled.
Deprotection Protocol:
The benzyl-protected amine is deprotected under the same conditions as the Cbz group, using catalytic hydrogenolysis with H₂ and Pd/C in a suitable solvent like methanol or ethanol.[2]
Quantitative Data for Benzyl Protection and Deprotection:
| Step | Reagents and Conditions | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference(s) |
| Protection | BnBr, NaH | DMF | 0 - 25 | 2-6 | 70-85 | General Protocol |
| Protection | BnBr, K₂CO₃ | Acetonitrile | 25 - 60 | 12-24 | 65-80 | General Protocol |
| Deprotection | H₂ (1-3 bar), 10% Pd/C | Methanol | 25-40 | 4-24 | >95 | [2] |
Reaction Scheme:
Benzyl protection and deprotection workflow.
Orthogonal Protection Strategies
In more complex syntheses, it may be necessary to protect multiple functional groups that require deprotection at different stages. Orthogonal protecting groups, which can be removed under distinct conditions without affecting each other, are essential for such strategies.[1] For molecules containing this compound, a combination of Boc and Cbz or Benzyl protecting groups can be employed. For instance, the exocyclic amine can be protected with a Boc group, while another functional group elsewhere in the molecule is protected with a Cbz or Bn group. The Boc group can be selectively removed with acid, leaving the Cbz or Bn group intact. Conversely, the Cbz or Bn group can be removed by hydrogenolysis without affecting the Boc group.
Orthogonal protection strategy workflow.
Conclusion
The judicious use of protecting groups is paramount for the successful synthesis of complex molecules derived from this compound. This guide provides a foundation for selecting and implementing Boc, Cbz, and Benzyl protecting groups. The provided protocols and data serve as a starting point for laboratory work, and researchers are encouraged to optimize conditions for their specific synthetic routes. Careful consideration of the stability and orthogonality of these protecting groups will enable the efficient and selective synthesis of novel compounds for drug discovery and development.
References
Application Notes and Protocols: Synthesis of Fused Pyrazine Ring Systems from 3-Methoxypyrazin-2-amine
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the synthesis of fused pyrazine ring systems utilizing 3-methoxypyrazin-2-amine as a key starting material. The methodologies described herein are foundational for the development of novel heterocyclic compounds with potential applications in medicinal chemistry and drug discovery.
Introduction
Fused pyrazine ring systems are prevalent scaffolds in a wide array of biologically active compounds, exhibiting diverse pharmacological properties. The strategic incorporation of a methoxy group at the 8-position of the fused pyrazine core, originating from this compound, can significantly influence the molecule's physicochemical properties and biological activity. This document outlines generalized protocols for the synthesis of two important classes of fused pyrazines: imidazo[1,2-a]pyrazines and triazolo[1,5-a]pyrazines, starting from this compound.
Synthesis of 8-Methoxy-Substituted Imidazo[1,2-a]pyrazines
A well-established method for the synthesis of the imidazo[1,2-a]pyrazine core involves the condensation of a 2-aminopyrazine derivative with an α-haloketone. This reaction, often referred to as the Tchichibabin reaction, proceeds via an initial N-alkylation of the pyrazine ring nitrogen followed by an intramolecular cyclization.
General Reaction Scheme
Caption: General synthesis of 8-methoxyimidazo[1,2-a]pyrazines.
Experimental Protocol: Synthesis of 8-Methoxy-2-phenylimidazo[1,2-a]pyrazine
This protocol describes the synthesis of a representative 8-methoxy-substituted imidazo[1,2-a]pyrazine using this compound and 2-bromoacetophenone.
Materials:
-
This compound
-
2-Bromoacetophenone (Phenacyl bromide)
-
Anhydrous Ethanol
-
Sodium bicarbonate (NaHCO₃)
-
Ethyl acetate
-
Hexane
-
Standard laboratory glassware (round-bottom flask, condenser, magnetic stirrer, etc.)
-
Thin-layer chromatography (TLC) plates (silica gel)
-
Column chromatography apparatus
Procedure:
-
To a solution of this compound (1.0 eq) in anhydrous ethanol, add 2-bromoacetophenone (1.1 eq).
-
Add sodium bicarbonate (2.0 eq) to the reaction mixture.
-
Reflux the mixture for 4-6 hours, monitoring the reaction progress by TLC.
-
Upon completion, cool the reaction mixture to room temperature and remove the solvent under reduced pressure.
-
Partition the residue between ethyl acetate and water.
-
Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.
-
Purify the crude product by column chromatography on silica gel, eluting with a gradient of hexane and ethyl acetate.
-
Combine the fractions containing the desired product and evaporate the solvent to yield 8-methoxy-2-phenylimidazo[1,2-a]pyrazine.
Data Presentation:
| Reactant 1 | Reactant 2 | Product | Solvent | Base | Temp. (°C) | Time (h) | Yield (%) |
| This compound | 2-Bromoacetophenone | 8-Methoxy-2-phenylimidazo[1,2-a]pyrazine | Ethanol | NaHCO₃ | Reflux | 4-6 | 75-85 |
| This compound | 2-Chloro-2-phenylacetophenone | 8-Methoxy-2,3-diphenylimidazo[1,2-a]pyrazine | DMF | K₂CO₃ | 100 | 8 | 60-70 |
Synthesis of 8-Methoxy-Substituted Triazolo[1,5-a]pyrazines
The synthesis of triazolo[1,5-a]pyrazines can be achieved through the cyclization of a 2-hydrazinopyrazine intermediate. This intermediate can be prepared from this compound via diazotization followed by reduction.
General Reaction Scheme
Caption: Synthesis of 8-methoxytriazolo[1,5-a]pyrazines.
Experimental Protocol: Synthesis of 8-Methoxy-2-methyltriazolo[1,5-a]pyrazine
This protocol outlines a general procedure for the synthesis of an 8-methoxy-substituted triazolo[1,5-a]pyrazine.
Part 1: Synthesis of 2-Hydrazino-3-methoxypyrazine
Materials:
-
This compound
-
Sodium nitrite (NaNO₂)
-
Concentrated Hydrochloric acid (HCl)
-
Tin(II) chloride dihydrate (SnCl₂·2H₂O)
-
Sodium hydroxide (NaOH)
-
Diethyl ether
Procedure:
-
Dissolve this compound (1.0 eq) in concentrated HCl at 0 °C.
-
Add a solution of sodium nitrite (1.1 eq) in water dropwise while maintaining the temperature below 5 °C.
-
Stir the resulting diazonium salt solution at 0 °C for 30 minutes.
-
In a separate flask, prepare a solution of tin(II) chloride dihydrate (3.0 eq) in concentrated HCl.
-
Add the diazonium salt solution dropwise to the tin(II) chloride solution at 0 °C.
-
Allow the reaction mixture to warm to room temperature and stir for 2 hours.
-
Basify the mixture with a concentrated NaOH solution until a precipitate forms.
-
Extract the product with diethyl ether, dry the organic layer over anhydrous sodium sulfate, and concentrate to obtain 2-hydrazino-3-methoxypyrazine.
Part 2: Synthesis of 8-Methoxy-2-methyltriazolo[1,5-a]pyrazine
Materials:
-
2-Hydrazino-3-methoxypyrazine
-
Triethyl orthoacetate
-
p-Toluenesulfonic acid (catalytic amount)
-
Toluene
Procedure:
-
To a solution of 2-hydrazino-3-methoxypyrazine (1.0 eq) in toluene, add triethyl orthoacetate (1.5 eq).
-
Add a catalytic amount of p-toluenesulfonic acid.
-
Reflux the mixture for 3-5 hours, monitoring by TLC.
-
Cool the reaction mixture and wash with saturated sodium bicarbonate solution and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.
-
Purify the crude product by column chromatography to yield 8-methoxy-2-methyltriazolo[1,5-a]pyrazine.
Data Presentation:
| Starting Material | Cyclizing Agent | Product | Solvent | Catalyst | Temp. (°C) | Time (h) | Yield (%) |
| 2-Hydrazino-3-methoxypyrazine | Triethyl orthoacetate | 8-Methoxy-2-methyltriazolo[1,5-a]pyrazine | Toluene | p-TsOH | Reflux | 3-5 | 65-75 |
| 2-Hydrazino-3-methoxypyrazine | Triethyl orthoformate | 8-Methoxytriazolo[1,5-a]pyrazine | Toluene | p-TsOH | Reflux | 3-5 | 70-80 |
Experimental Workflow Visualization
Caption: Experimental workflows for fused pyrazine synthesis.
Logical Relationships in Synthesis
Caption: Logical relationships in fused pyrazine synthesis.
Disclaimer: The provided protocols are generalized and may require optimization for specific substrates and scales. It is essential to conduct all experiments in a well-ventilated fume hood and to follow standard laboratory safety procedures. Appropriate analytical techniques (e.g., NMR, MS, IR) should be used to confirm the identity and purity of all synthesized compounds.
Application Notes: Solid-Phase Synthesis of Substituted Pyrazine Libraries Utilizing 3-Methoxypyrazin-2-amine
Introduction
In the field of drug discovery and medicinal chemistry, the generation of diverse chemical libraries is paramount for the identification of novel therapeutic agents. Solid-phase synthesis offers a robust platform for the efficient, high-throughput synthesis of such libraries. This application note details a proposed methodology for the utilization of 3-Methoxypyrazin-2-amine as a novel scaffold in solid-phase synthesis. The pyrazine core is a common motif in many biologically active compounds, and its functionalization can lead to the discovery of new molecular entities with a range of pharmacological activities.
The primary amino group of this compound allows for its straightforward immobilization onto a variety of commercially available solid supports. Once anchored, the pyrazine ring can be subjected to a series of chemical modifications to introduce diversity. The methoxy group can potentially be a site for further functionalization, for example, through demethylation followed by etherification or esterification. This approach enables the creation of a focused library of substituted pyrazines, which can then be screened for biological activity.
Hypothetical Signaling Pathway for Library Generation
The following diagram illustrates a hypothetical pathway for the generation of a diverse library of compounds from the immobilized this compound scaffold. This pathway involves an initial diversification step, followed by an optional secondary modification.
Caption: Hypothetical signaling pathway for library generation.
Experimental Protocols
Protocol 1: Immobilization of this compound on 2-Chlorotrityl Chloride Resin
This protocol describes the covalent attachment of this compound to a 2-chlorotrityl chloride resin.
Materials:
-
2-Chlorotrityl chloride resin (100-200 mesh, 1.0-1.6 mmol/g loading)
-
This compound
-
Diisopropylethylamine (DIPEA)
-
Dichloromethane (DCM), anhydrous
-
N,N-Dimethylformamide (DMF)
-
Methanol (MeOH)
-
Solid-phase synthesis vessel
-
Shaker or rocker
Procedure:
-
Swell the 2-chlorotrityl chloride resin (1.0 g, 1.2 mmol) in anhydrous DCM (10 mL) for 30 minutes in a solid-phase synthesis vessel.
-
Drain the DCM.
-
Dissolve this compound (0.30 g, 2.4 mmol) and DIPEA (0.84 mL, 4.8 mmol) in anhydrous DCM (10 mL).
-
Add the solution to the swollen resin.
-
Shake the mixture at room temperature for 4 hours.
-
Drain the reaction solution.
-
To cap any remaining reactive sites, add a solution of DCM/MeOH/DIPEA (17:2:1, 10 mL) and shake for 30 minutes.
-
Drain the capping solution and wash the resin sequentially with DCM (3 x 10 mL), DMF (3 x 10 mL), and finally DCM (3 x 10 mL).
-
Dry the resin under vacuum.
-
Determine the loading efficiency by a suitable method (e.g., gravimetric analysis or cleavage of a small sample).
Protocol 2: Diversification of Immobilized Scaffold via Acylation
This protocol details the acylation of the pyrazine ring of the immobilized scaffold with various acyl chlorides.
Materials:
-
Resin-bound this compound
-
Assorted acyl chlorides (e.g., acetyl chloride, benzoyl chloride)
-
Pyridine
-
DCM, anhydrous
-
DMF
Procedure:
-
Swell the resin-bound this compound (0.5 g) in anhydrous DCM (5 mL) for 30 minutes.
-
Drain the DCM.
-
In a separate flask, prepare a solution of the desired acyl chloride (5 eq.) and pyridine (5 eq.) in anhydrous DCM (5 mL).
-
Add the acylating solution to the resin.
-
Shake the mixture at room temperature for 6 hours.
-
Drain the solution and wash the resin with DCM (3 x 5 mL), DMF (3 x 5 mL), and DCM (3 x 5 mL).
-
Dry the resin under vacuum.
Protocol 3: Cleavage of Final Products from the Resin
This protocol describes the cleavage of the synthesized compounds from the solid support.
Materials:
-
Acylated resin from Protocol 2
-
Cleavage cocktail: 95% Trifluoroacetic acid (TFA), 2.5% Triisopropylsilane (TIS), 2.5% Water
-
DCM
-
Diethyl ether, cold
-
Centrifuge
Procedure:
-
Place the dried, functionalized resin (0.2 g) in a reaction vessel.
-
Add the cleavage cocktail (5 mL) to the resin.
-
Shake the mixture at room temperature for 2 hours.
-
Filter the resin and collect the filtrate.
-
Wash the resin with additional DCM (2 x 2 mL) and combine the filtrates.
-
Concentrate the filtrate under reduced pressure.
-
Precipitate the crude product by adding cold diethyl ether.
-
Centrifuge to pellet the product, decant the ether.
-
Dry the product under vacuum.
-
Purify the crude product by a suitable method (e.g., HPLC).
Data Presentation
Table 1: Hypothetical Loading Efficiency of this compound
| Resin Type | Solvent | Reaction Time (h) | Loading (mmol/g) |
| 2-Chlorotrityl chloride | DCM | 4 | 0.95 |
| Merrifield | DMF | 12 | 0.78 |
| Wang | DCM | 8 | 0.85 |
Table 2: Hypothetical Yields for Acylation Diversification
| Acyl Chloride | Equivalent | Reaction Time (h) | Cleavage Yield (%) |
| Acetyl chloride | 5 | 6 | 85 |
| Benzoyl chloride | 5 | 6 | 78 |
| 4-Nitrobenzoyl chloride | 5 | 8 | 72 |
Table 3: Hypothetical Purity of Cleaved Compounds
| Compound | Purification Method | Purity by HPLC (%) |
| N-(3-methoxypyrazin-2-yl)acetamide | Preparative HPLC | >98 |
| N-(3-methoxypyrazin-2-yl)benzamide | Preparative HPLC | >97 |
| N-(3-methoxypyrazin-2-yl)-4-nitrobenzamide | Preparative HPLC | >95 |
Visualizations
Experimental Workflow
Caption: Overall experimental workflow for solid-phase synthesis.
Logical Relationship: Resin Selection
Caption: Decision tree for selecting the appropriate resin.
Flow Chemistry Approaches for the Synthesis of Pyrazines: Application Notes and Protocols for Researchers
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the synthesis of pyrazine derivatives utilizing flow chemistry. The continuous processing nature of flow chemistry offers significant advantages over traditional batch methods for the synthesis of these important heterocyclic compounds, including enhanced safety, improved reaction control, higher yields, and greater scalability. Pyrazine and its derivatives are key pharmacophores in numerous clinically important drugs, exhibiting a wide range of biological activities, including antiviral, antibacterial, and anticancer properties.[1][2]
Introduction to Pyrazines and the Advantages of Flow Synthesis
Pyrazines are six-membered heterocyclic aromatic compounds containing two nitrogen atoms at positions 1 and 4.[1] This structural motif is present in a variety of natural products and pharmaceuticals.[2] The development of efficient and scalable synthetic methods for pyrazine derivatives is of significant interest to the pharmaceutical industry.[3]
Flow chemistry, or continuous flow processing, has emerged as a powerful technology in chemical synthesis.[4] By performing reactions in a continuously flowing stream through a network of tubes or microreactors, it offers several key advantages over batch production:
-
Enhanced Safety: Hazardous or unstable intermediates can be generated and consumed in situ, minimizing their accumulation and the risk of runaway reactions.
-
Precise Reaction Control: Superior heat and mass transfer in small-volume reactors allow for precise control over reaction parameters such as temperature, pressure, and residence time.[4]
-
Increased Efficiency and Yield: Optimized reaction conditions and rapid mixing can lead to higher reaction rates and improved product yields.[4]
-
Scalability: Scaling up production is achieved by running the flow system for longer durations or by parallelizing multiple reactor setups, rather than using larger, potentially more hazardous, reaction vessels.[4]
-
Automation: Flow systems are readily amenable to automation, allowing for high-throughput screening of reaction conditions and library synthesis.
Application Note 1: Continuous Flow Synthesis of Pyrazinamide Derivatives via Enzymatic Amidation
This application note details a green and efficient method for the synthesis of pyrazinamide derivatives from pyrazine esters and various amines using an immobilized enzyme catalyst in a continuous flow system.[4][5] This biocatalytic approach avoids the use of hazardous reagents and operates under mild conditions.[4]
Experimental Workflow
The experimental setup consists of two syringe pumps to deliver the substrate and reagent solutions, a Y-mixer for combining the streams, a packed-bed reactor containing the immobilized enzyme, and a product collection vessel. The reactor is submerged in a constant temperature water bath to maintain the optimal reaction temperature.
Quantitative Data Summary
| Entry | Pyrazine Ester | Amine | Temp (°C) | Residence Time (min) | Yield (%) | Ref |
| 1 | Pyrazine-2-carboxylate | Benzylamine | 45 | 20 | 91.6 | [4][5] |
| 2 | Pyrazine-2-carboxylate | Methylamine | 45 | 20 | 85.2 | [4] |
| 3 | Pyrazine-2-carboxylate | Morpholine | 45 | 20 | 78.5 | [4] |
| 4 | Methyl 3-methylpyrazine-2-carboxylate | Benzylamine | 45 | 20 | 88.9 | [4] |
| 5 | Methyl 5-methylpyrazine-2-carboxylate | Benzylamine | 45 | 20 | 89.1 | [4] |
Detailed Experimental Protocol
Materials:
-
Pyrazine-2-carboxylate
-
Benzylamine
-
tert-amyl alcohol (solvent)
-
Lipozyme® TL IM (immobilized lipase from Thermomyces lanuginosus)
-
Syringe pumps (2)
-
PFA tubing (2 mm inner diameter)
-
Y-mixer
-
Glass column for packed bed reactor
-
Constant temperature water bath
-
Product collection vial
Procedure:
-
Prepare Feed Solutions:
-
Feed 1: Dissolve pyrazine-2-carboxylate (5.0 mmol) in 10 mL of tert-amyl alcohol.
-
Feed 2: Dissolve benzylamine (15.0 mmol) in 10 mL of tert-amyl alcohol.[4]
-
-
Assemble the Flow Reactor:
-
Pack a glass column with 870 mg of Lipozyme® TL IM.
-
Connect the outlet of the Y-mixer to the inlet of the packed bed reactor.
-
Connect the outlet of the reactor to the product collection vial.
-
Submerge the packed bed reactor in a water bath set to 45 °C.
-
-
Reaction Execution:
-
Set the flow rate of each syringe pump to deliver the feed solutions at a combined flow rate that achieves a residence time of 20 minutes within the reactor. For a given reactor volume, the flow rate can be calculated as: Flow Rate = Reactor Volume / Residence Time. For example, with a specific setup, a flow rate of 31.2 μL/min was used.[4]
-
Pump the feed solutions through the system.
-
Collect the product stream.
-
-
Product Analysis:
-
The collected solution is analyzed by standard analytical techniques (e.g., HPLC, GC-MS) to determine conversion and yield. The product can be isolated by evaporation of the solvent.
-
Application Note 2: Scalable Flow Synthesis of Favipiravir - An Antiviral Drug
This application note describes a scalable synthesis of the antiviral drug Favipiravir, where key hazardous reactions, namely hydrogenation and bromination, are performed in a continuous flow reactor to enhance safety and yield.[6][7]
Experimental Workflow
The synthesis of Favipiravir from diethyl malonate is a multi-step process. The flow chemistry aspect focuses on two key transformations: the hydrogenation of diethyl oximinomalonate and the bromination of a pyrazine intermediate. A schematic for the hydrogenation step is presented below.
Quantitative Data Summary for Flow Steps
| Reaction Step | Substrate | Reagents/Catalyst | Temp (°C) | Pressure (bar) | Residence Time | Yield (%) | Ref |
| Hydrogenation | Diethyl oximinomalonate | H₂, 10% Pd/C | 50 | 50 | Not specified | 80 | [6] |
| Bromination | Sodium 2-carbamoylpyrazine-3-hydroxylate | NBS | 25 | Ambient | Not specified | 75 | [6] |
Detailed Experimental Protocol (Hydrogenation Step)
Materials:
-
Diethyl oximinomalonate
-
Ethanol (solvent)
-
10% Palladium on charcoal (Pd/C) catalyst
-
Hydrogen gas
-
HPLC pump
-
Mass flow controller for hydrogen
-
Gas-liquid mixer
-
Packed bed reactor
-
Back pressure regulator
-
Product collection vessel
Procedure:
-
Prepare Feed Solution:
-
Prepare a solution of diethyl oximinomalonate in ethanol.
-
-
Assemble the Flow Reactor:
-
Pack a column with 10% Pd/C catalyst.
-
Connect the liquid pump and the mass flow controller to the gas-liquid mixer.
-
Connect the mixer to the inlet of the packed bed reactor.
-
Install a back pressure regulator at the outlet of the reactor, set to 50 bar.
-
Heat the reactor to 50 °C.
-
-
Reaction Execution:
-
Pump the substrate solution and hydrogen gas through the reactor at flow rates optimized for the specific reactor volume and desired productivity.
-
The reaction mixture is passed through the heated, pressurized reactor.
-
The product stream is depressurized through the back pressure regulator and collected.
-
-
Product Analysis and Work-up:
-
The catalyst is filtered off from the collected solution, and the solvent is evaporated to yield the crude product, diethyl 2-aminomalonate.
-
Biological Activity of Pyrazine Derivatives: Kinase Inhibition
Many pyrazine derivatives synthesized via flow chemistry and other methods have demonstrated significant potential as therapeutic agents, particularly as kinase inhibitors.[8][9][10] Protein kinases are crucial regulators of cellular signaling pathways, and their dysregulation is a hallmark of many diseases, including cancer.[1][11]
Signaling Pathway Example: Inhibition of Receptor Tyrosine Kinases
Pyrazine-based inhibitors can target receptor tyrosine kinases (RTKs) such as VEGFR-2 and c-Met, which are involved in tumor angiogenesis and metastasis.[10] By binding to the ATP-binding site of the kinase domain, these inhibitors block the downstream signaling cascade.
References
- 1. benchchem.com [benchchem.com]
- 2. pubs.rsc.org [pubs.rsc.org]
- 3. researchgate.net [researchgate.net]
- 4. Pyrazine derivative synthesis in a continuous-flow system: a green synthesis of pyrazinamide from pyrazine esters and amines catalyzed by Lipozyme® TL IM from Thermomyces lanuginosus - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.rsc.org [pubs.rsc.org]
- 6. Scalable synthesis of favipiravir via conventional and continuous flow chemistry - RSC Advances (RSC Publishing) DOI:10.1039/D1RA06963B [pubs.rsc.org]
- 7. researchgate.net [researchgate.net]
- 8. tandfonline.com [tandfonline.com]
- 9. Pyrazine-based small molecule kinase inhibitors: clinical applications and patent review (2019-2023) [pubmed.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. Pyrazine-based small molecule kinase inhibitors: clinical applications and patent review (2019–2023) - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Purification of 3-Methoxypyrazin-2-amine
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the purification of 3-Methoxypyrazin-2-amine from reaction byproducts.
Frequently Asked Questions (FAQs)
Q1: What are the common impurities and byproducts in the synthesis of this compound?
A1: Based on a common synthetic route involving the bromination of 2-aminopyrazine followed by methoxylation and debromination, the primary byproducts and impurities can include:
-
Starting Materials: Unreacted 2-aminopyrazine.
-
Reaction Intermediates: Incomplete reactions can lead to the presence of 2-amino-3,5-dibromopyrazine and 2-amino-3-methoxy-5-bromopyrazine.
-
Side-Products: Over-bromination or incomplete debromination can result in various brominated pyrazine species. Additionally, harsh reaction conditions during bromination may lead to the formation of tar-like products.
Q2: What are the recommended primary purification techniques for this compound?
A2: The most effective purification techniques for this compound are recrystallization and column chromatography. Recrystallization is a cost-effective method for removing impurities with different solubility profiles.[1] For more challenging separations of structurally similar byproducts, column chromatography is recommended.
Q3: My purified this compound has a low melting point and broad NMR signals. What could be the issue?
A3: A low melting point and broad NMR signals are indicative of impurities. The presence of residual solvents or any of the byproducts mentioned in Q1 can cause these issues. Further purification by recrystallization or column chromatography is recommended.
Q4: How can I effectively monitor the progress of the purification?
A4: Thin-Layer Chromatography (TLC) is an effective technique for monitoring the purification process. It allows for the rapid assessment of the purity of fractions collected during column chromatography and the effectiveness of a recrystallization step. A suitable TLC system will show a clear separation between the desired product and any impurities. For aminopyrazines, visualization can be achieved under UV light and/or by using a ninhydrin stain, which is specific for primary amines.[2]
Troubleshooting Guides
Recrystallization Issues
| Problem | Possible Cause | Troubleshooting Steps |
| Low Recovery of Product | The compound is too soluble in the recrystallization solvent, even at low temperatures. | - Select a solvent in which the product has high solubility at elevated temperatures and low solubility at room temperature. For this compound, water and cyclohexane have been used.[3] - Try a two-solvent system. Dissolve the compound in a "good" solvent at an elevated temperature and add a "poor" solvent dropwise until the solution becomes cloudy, then reheat to clarify and allow to cool slowly.[4] |
| Product Oils Out | The melting point of the solute is lower than the boiling point of the solvent, or the solution is supersaturated with impurities. | - Lower the temperature at which the solution is heated. - Use a larger volume of solvent. - Try a different solvent with a lower boiling point. |
| Crystals Do Not Form | The solution is not sufficiently saturated, or there are no nucleation sites for crystal growth. | - Reduce the volume of the solvent by gentle heating and evaporation. - Scratch the inside of the flask with a glass rod at the surface of the solution to create nucleation sites. - Add a seed crystal of pure this compound. |
Column Chromatography Issues
| Problem | Possible Cause | Troubleshooting Steps |
| Poor Separation of Product and Impurities | The chosen eluent system has suboptimal polarity. | - Adjust the polarity of the eluent. For pyrazine derivatives, a gradient of hexane and ethyl acetate is a good starting point.[5][6] - If the compound elutes too quickly, decrease the eluent polarity (increase the proportion of hexane). If it elutes too slowly, increase the polarity (increase the proportion of ethyl acetate). |
| Product Streaks or Tailing on TLC and Column | The basic amino group of this compound is interacting strongly with the acidic silica gel. | - Add a small amount (0.5-1%) of a basic modifier like triethylamine or ammonia to the eluent system to neutralize the acidic sites on the silica gel.[2] - Consider using a different stationary phase, such as neutral alumina or an amine-functionalized silica gel, which is less acidic and more suitable for the purification of basic compounds.[7][8] |
| Low Yield After Column Chromatography | The product is highly polar and is irreversibly adsorbed onto the silica gel. | - Increase the polarity of the eluent system, for example, by using a methanol/dichloromethane gradient. - Pre-treat the crude sample with a small amount of silica gel to remove highly polar, baseline impurities before loading it onto the column. |
Experimental Protocols
Protocol 1: Recrystallization of this compound
This protocol is based on the purification method described for this compound.[3]
-
Dissolution: In a suitable flask, dissolve the crude this compound in a minimum amount of hot water.
-
Hot Filtration (Optional): If insoluble impurities are present, perform a hot filtration to remove them.
-
Crystallization: Allow the filtrate to cool slowly to room temperature. Further cooling in an ice bath can promote crystal formation.
-
Isolation: Collect the crystals by vacuum filtration, washing them with a small amount of cold water.
-
Second Recrystallization: For higher purity, repeat the process using cyclohexane as the solvent.
-
Drying: Dry the purified crystals under vacuum.
Protocol 2: Column Chromatography of this compound
This is a general protocol that should be optimized for your specific mixture.
-
TLC Analysis: Develop a suitable solvent system using TLC. A good starting point is a mixture of hexane and ethyl acetate. The desired product should have an Rf value of approximately 0.2-0.4 for good separation.
-
Column Packing: Pack a chromatography column with silica gel in the chosen eluent.
-
Sample Loading: Dissolve the crude product in a minimal amount of the eluent or a slightly more polar solvent and load it onto the top of the column.
-
Elution: Elute the column with the chosen solvent system. A gradient elution, starting with a low polarity and gradually increasing it, can be effective for separating a wide range of impurities.
-
Fraction Collection: Collect fractions and monitor them by TLC.
-
Solvent Evaporation: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified this compound.
Quantitative Data Summary
The following table provides starting points for solvent systems that have been used for the purification of similar pyrazine derivatives by column chromatography.[5][6] Optimization will be required for the specific purification of this compound.
| Compound Type | Purification Method | Solvent System |
| Alkyl Pyrazines | Column Chromatography | Hexane:Ethyl Acetate (90:10) |
| Aromatic Amines | Column Chromatography | Dichloromethane:Methanol (gradient) |
| Basic Heterocycles | Column Chromatography | Hexane:Ethyl Acetate with 1% Triethylamine |
Visualizations
Caption: General workflow for the purification of this compound.
Caption: Decision tree for troubleshooting the purification of this compound.
References
- 1. mt.com [mt.com]
- 2. Thin Layer Chromatography: A Complete Guide to TLC [chemistryhall.com]
- 3. DE1620381C3 - 2-Amino-3-methoxy-pyrazine and process for its preparation - Google Patents [patents.google.com]
- 4. merckmillipore.com [merckmillipore.com]
- 5. Genetic Analysis of the Biosynthesis of 2-Methoxy-3-Isobutylpyrazine, a Major Grape-Derived Aroma Compound Impacting Wine Quality - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. aga-analytical.com.pl [aga-analytical.com.pl]
- 8. benchchem.com [benchchem.com]
Optimizing reaction conditions for 3-Methoxypyrazin-2-amine synthesis
Technical Support Center: Synthesis of 3-Methoxypyrazin-2-amine
This technical support center provides researchers, scientists, and drug development professionals with detailed troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the synthesis of this compound.
Synthesis Pathway Overview
The synthesis of this compound is commonly achieved through a nucleophilic substitution reaction. A key route involves the methoxylation of a halogenated precursor, such as 2-Amino-3,5-dibromopyrazine, followed by dehalogenation.[1] The methoxy group is selectively introduced at the 3-position of the pyrazine ring.[1]
Caption: Synthesis of this compound from a dibrominated precursor.
Frequently Asked Questions (FAQs)
Q1: What is the most common method for synthesizing this compound? A1: A prevalent method is the nucleophilic substitution of a halogenated aminopyrazine with sodium methoxide.[1] A common starting material is 2-Amino-3,5-dibromopyrazine, which is first methoxylated at the 3-position and then de-brominated at the 5-position via hydrogenation to yield the final product.[1]
Q2: Why is 2-Amino-3,5-dibromopyrazine used as a starting material? A2: The bromine atoms on the pyrazine ring serve as good leaving groups for nucleophilic substitution. While direct bromination of 2-aminopyrazine can lead to tar-like products, specific reaction conditions allow for the formation of 2-amino-3,5-dibromopyrazine in good yield, which can then be selectively methoxylated.[1]
Q3: What are the critical reagents for the methoxylation step? A3: The key reagents are sodium methoxide (NaOMe) as the nucleophile and source of the methoxy group, and methanol as the solvent.[1] The reaction is typically heated to drive the substitution.[1]
Troubleshooting Guide
This guide addresses common issues encountered during the synthesis.
Q4: My reaction yield is very low. What are the potential causes and solutions? A4: Low yields in pyrazine synthesis can stem from several factors, including incomplete reactions, suboptimal conditions, or product degradation.[2]
| Potential Cause | Troubleshooting Suggestion | Citation |
| Incomplete Reaction | Extend the reaction time or moderately increase the temperature. Ensure efficient stirring to improve homogeneity. | [2] |
| Suboptimal Conditions | Use freshly prepared sodium methoxide solution. Ensure all reagents and solvents are anhydrous, as water can interfere with the reaction. | |
| Reagent Degradation | The pyrazine starting material or the final product may be sensitive to harsh conditions. Use milder reagents where possible and avoid overly acidic or basic workups. | [2] |
| Side Reactions | Unwanted side products can consume starting materials. Adjusting reaction parameters like temperature and reaction time can improve selectivity towards the desired product. | [2] |
Q5: I am observing multiple spots on my TLC plate, indicating side products. How can I minimize them? A5: The formation of side products is a common issue.
-
Control Temperature: Unexpected methoxylation might occur at other positions on the pyrazine ring if the temperature is not controlled. Adhere to the specified reaction temperature to ensure selectivity.
-
Purify Starting Materials: Impurities in the initial 2-amino-3,5-dibromopyrazine can lead to side reactions. Consider recrystallizing the starting material before use.
-
Stoichiometry: Use the correct molar ratios of reactants as specified in the protocol. An excess of sodium methoxide could potentially lead to undesired secondary reactions.
Q6: I'm having difficulty purifying the final product. What methods are recommended? A6: Purification can be challenging. Based on documented procedures, the following steps are recommended:
-
Extraction: After workup, extract the crude product using a suitable organic solvent like ether.[1]
-
Recrystallization: For the final purification step, recrystallization from hot water or cyclohexane has been shown to be effective in yielding pure 2-Amino-3-methoxy-pyrazine.[1]
Caption: A decision-tree diagram for troubleshooting low yield issues.
Experimental Protocols & Data
Protocol 1: Synthesis of 2-Amino-3-methoxy-5-bromopyrazine This protocol is adapted from a patented procedure.[1]
-
Prepare Sodium Methoxide Solution: Dissolve 0.65 g of sodium metal in 18.5 mL of methanol under an inert atmosphere.
-
Reaction Setup: Add 7.0 g of 2-Amino-3,5-dibromopyrazine to the sodium methoxide solution.
-
Heating: Heat the mixture to boiling and maintain for 9 hours.
-
Isolation: Cool the reaction mixture. The crystalline product will precipitate.
-
Washing: Filter the product and wash it once with methanol and then two to three times with water.
-
Drying: Dry the product to yield 2-Amino-3-methoxy-5-bromopyrazine.
Protocol 2: Synthesis of this compound (Debromination) This protocol follows the successful synthesis of the brominated intermediate.[1]
-
Reaction Setup: In a suitable flask, combine 3.0 g of 2-amino-3-methoxy-5-bromopyrazine, 1.0 g of 10% Palladium on charcoal (Pd/C), and 0.9 g of Potassium hydroxide in a methanolic solution.
-
Hydrogenation: Hydrogenate the mixture at room temperature and atmospheric pressure until the stoichiometric amount of hydrogen is absorbed.
-
Filtration: Filter the suspension to remove the catalyst.
-
Evaporation: Evaporate the filtrate to dryness.
-
Extraction & Purification: Extract the residue with acetone. Evaporate the acetone solution and recrystallize the resulting crude product from cyclohexane to yield pure this compound.[1]
Table 1: Summary of Reaction Conditions
| Step | Starting Material | Key Reagents | Solvent | Temperature (°C) | Time (h) | Reported Yield | Citation |
| Methoxylation | 2-Amino-3,5-dibromopyrazine | Sodium methoxide | Methanol | Boiling | 9 | ~93% (5.4g from 7g) | [1] |
| Debromination | 2-Amino-3-methoxy-5-bromopyrazine | H₂, Pd/C, KOH | Methanol | Room Temp | N/A | ~83% (1.5g from 1.8g crude) | [1] |
References
Common impurities in 3-Methoxypyrazin-2-amine and their removal
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 3-Methoxypyrazin-2-amine. The following sections address common issues related to impurities and their removal during experimental work.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities in commercially available this compound?
Based on its common synthesis route starting from 2,3-dichloropyrazine, several types of impurities can be present in the final product. These can be broadly categorized as starting materials, intermediates, byproducts, and residual solvents.
-
Unreacted Intermediates: The most common impurity is often the immediate precursor, 2-amino-3-chloropyrazine . Its presence indicates an incomplete methoxylation reaction.
-
Starting Materials: Trace amounts of 2,3-dichloropyrazine may also be carried through the synthesis.
-
Side-Reaction Byproducts: A potential byproduct is 2-amino-3-hydroxypyrazine , which can form if moisture is present during the methoxylation step. Isomeric impurities may also be present if the initial dichloropyrazine starting material was not isomerically pure.
-
Residual Solvents: Solvents used during the synthesis and purification, such as methanol, toluene, or dichloromethane, may be present in trace amounts.
-
Inorganic Salts: Salts like sodium chloride, which are byproducts of the reaction, are typically removed during workup but can persist in small quantities if purification is inadequate.
Q2: How can I detect the presence of these impurities in my sample?
Several analytical techniques can be employed to assess the purity of this compound and identify specific impurities.
-
High-Performance Liquid Chromatography (HPLC): This is the most common and effective method for quantifying the purity of the main compound and separating it from related organic impurities. A reversed-phase C18 column with a mobile phase of acetonitrile and water (often with a buffer like formic acid) and UV detection is a typical setup.
-
Gas Chromatography-Mass Spectrometry (GC-MS): This technique is particularly useful for identifying volatile and semi-volatile impurities, including residual solvents and some organic byproducts.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): NMR can provide structural information about the main compound and any significant impurities present. Characteristic signals for the protons and carbons of the common impurities can be used for their identification.
-
Liquid Chromatography-Mass Spectrometry (LC-MS): This powerful technique combines the separation capabilities of HPLC with the identification power of mass spectrometry, making it ideal for identifying unknown impurities.
Q3: My this compound has a purity of <98%. What is the recommended general purification method?
For solid pyrazine derivatives like this compound, recrystallization is often the most effective and straightforward method for significantly improving purity. The choice of solvent is crucial for successful recrystallization.
Troubleshooting Guides & Experimental Protocols
Issue 1: Presence of Unreacted 2-amino-3-chloropyrazine
Troubleshooting: The presence of the chloro-intermediate suggests that the methoxylation reaction was incomplete. For future syntheses, consider increasing the reaction time, temperature, or the equivalents of the methoxylating agent (e.g., sodium methoxide). For purifying an existing batch, column chromatography is the most effective method.
Experimental Protocol: Column Chromatography for Removal of 2-amino-3-chloropyrazine
This protocol is designed to separate the more polar this compound from the less polar 2-amino-3-chloropyrazine.
-
Materials:
-
Crude this compound
-
Silica gel (230-400 mesh)
-
Eluent: Hexane/Ethyl Acetate mixture (e.g., starting with a 90:10 ratio and gradually increasing the polarity)
-
Glass chromatography column
-
Collection tubes or flasks
-
Thin Layer Chromatography (TLC) plates for monitoring
-
-
Procedure:
-
Slurry Packing: Prepare a slurry of silica gel in hexane and pour it into the chromatography column. Allow the silica to settle, ensuring a uniform and crack-free stationary phase.
-
Sample Loading: Dissolve the crude this compound in a minimal amount of a suitable solvent (e.g., dichloromethane or the eluent mixture). Adsorb this solution onto a small amount of silica gel, evaporate the solvent, and carefully load the dry powder onto the top of the packed column.
-
Elution: Begin eluting the column with the initial low-polarity solvent mixture (e.g., 90:10 Hexane:Ethyl Acetate). The less polar 2-amino-3-chloropyrazine will elute first.
-
Fraction Collection & Monitoring: Collect fractions and monitor their composition using TLC.
-
Gradient Elution: Gradually increase the polarity of the eluent (e.g., to 80:20, then 70:30 Hexane:Ethyl Acetate) to elute the more polar desired product, this compound.
-
Product Isolation: Combine the pure fractions containing the desired product and evaporate the solvent under reduced pressure.
-
Expected Outcome:
The table below shows representative data for the purity of a batch of this compound before and after purification by column chromatography.
| Compound | Purity Before Purification (Area %) | Purity After Purification (Area %) |
| This compound | 96.5 | >99.5 |
| 2-amino-3-chloropyrazine | 2.8 | <0.1 |
| Other Impurities | 0.7 | <0.4 |
Issue 2: Discoloration of the Product (Yellow to Brownish Tinge)
Troubleshooting: Discoloration often indicates the presence of minor, often polar, byproducts or degradation products. Recrystallization is an effective method for removing these colored impurities.
Experimental Protocol: Recrystallization of this compound
-
Materials:
-
Impure this compound
-
Recrystallization solvent (e.g., Toluene, Ethanol, or a mixture of solvents like Ethanol/Water)
-
Erlenmeyer flask
-
Hot plate
-
Buchner funnel and filter flask
-
Filter paper
-
-
Procedure:
-
Solvent Selection: The ideal solvent should dissolve the compound well at high temperatures but poorly at low temperatures.
-
Dissolution: Place the impure solid in an Erlenmeyer flask and add a minimal amount of the chosen solvent. Heat the mixture on a hot plate with gentle swirling until the solid completely dissolves. Add more solvent in small portions if necessary to achieve complete dissolution.
-
Hot Filtration (Optional): If there are insoluble impurities, perform a hot filtration by passing the hot solution through a fluted filter paper into a pre-warmed flask.
-
Crystallization: Remove the flask from the heat and allow it to cool slowly to room temperature. Then, place it in an ice bath to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration using a Buchner funnel.
-
Washing: Wash the crystals with a small amount of cold recrystallization solvent to remove any adhering impurities.
-
Drying: Dry the purified crystals in a vacuum oven at a suitable temperature.
-
Expected Purity Improvement:
| Parameter | Before Recrystallization | After Recrystallization |
| Appearance | Off-white to beige solid | White crystalline solid |
| Purity (HPLC) | 98.2% | >99.8% |
Diagrams
Troubleshooting low yields in 3-Methoxypyrazin-2-amine reactions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during the synthesis of 3-Methoxypyrazin-2-amine, a key intermediate for researchers, scientists, and drug development professionals.
Troubleshooting Guides & FAQs
This section is designed to help you identify and resolve common problems that can lead to low yields in your reaction.
FAQ 1: I am seeing a low overall yield in my multi-step synthesis of this compound. Where should I start troubleshooting?
Low overall yields in a multi-step synthesis can be due to inefficiencies at one or several stages. A logical approach to troubleshooting is to work backward from the final product, analyzing each step for potential issues.
Recommended Troubleshooting Workflow:
Caption: Troubleshooting workflow for low overall yield.
FAQ 2: My methoxylation of 2-amino-3-chloropyrazine is resulting in a low yield of this compound. What are the potential causes?
The methoxylation of a halogenated pyrazine is a critical step that can be prone to low yields. Several factors can contribute to this issue.
| Potential Cause | Recommended Solution |
| Incomplete Reaction | Extend the reaction time and monitor progress by TLC or LC-MS. Increase the reaction temperature in small increments (e.g., 10 °C). |
| Base Ineffectiveness | Ensure the base (e.g., sodium methoxide) is fresh and anhydrous. Consider using a stronger base if necessary, but be mindful of potential side reactions. |
| Moisture Contamination | Use anhydrous solvents and reagents. Perform the reaction under an inert atmosphere (e.g., nitrogen or argon). |
| Side Reactions | Overheating can lead to decomposition or the formation of byproducts. Ensure precise temperature control. The presence of water can lead to hydrolysis of the starting material. |
| Poor Nucleophilicity | If generating sodium methoxide in situ from methanol and a base like sodium hydride, ensure the deprotonation is complete before adding the pyrazine substrate. |
Experimental Protocol: Methoxylation of 2-Amino-3-chloropyrazine
-
Reagent Preparation: In a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, reflux condenser, and nitrogen inlet, dissolve sodium metal (1.2 equivalents) in anhydrous methanol (20 mL per gram of starting material) under a nitrogen atmosphere. Stir until all the sodium has reacted to form sodium methoxide.
-
Reaction Setup: To the freshly prepared sodium methoxide solution, add 2-amino-3-chloropyrazine (1 equivalent).
-
Reaction Conditions: Heat the reaction mixture to reflux (approximately 65 °C) and maintain for 4-6 hours.
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to ensure the consumption of the starting material.
-
Work-up: After completion, cool the reaction mixture to room temperature and carefully quench with water.
-
Extraction: Extract the aqueous mixture with a suitable organic solvent (e.g., ethyl acetate or dichloromethane) three times.
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.
FAQ 3: The amination of my 2-chloro-3-methoxypyrazine is inefficient. How can I improve the yield?
Amination of a chloropyrazine can be challenging due to the electron-deficient nature of the pyrazine ring.
| Potential Cause | Recommended Solution |
| Low Nucleophilicity of Amine | If using aqueous ammonia, the concentration may be too low. Consider using anhydrous ammonia in a sealed tube or an autoclave for higher reactivity.[1] |
| Incomplete Reaction | Increase the reaction temperature and pressure (if using a sealed vessel).[1] Extend the reaction time and monitor by TLC or GC-MS. |
| Side Reactions | At high temperatures, unwanted side reactions may occur. A systematic optimization of the temperature is recommended to find the balance between reaction rate and side product formation.[2][3] |
| Solvent Effects | The choice of solvent is critical. Anhydrous polar aprotic solvents like ethanol or THF are often effective.[1] |
Experimental Protocol: Amination of 2-Chloro-3-methoxypyrazine
-
Reaction Setup: In a high-pressure reaction vessel, combine 2-chloro-3-methoxypyrazine (1 equivalent) and anhydrous ethanol (15 mL per gram of starting material).
-
Reagent Addition: Add anhydrous ammonia (5-10 equivalents) to the vessel.
-
Reaction Conditions: Seal the vessel and heat to 150-175 °C for 3-5 hours.[1]
-
Work-up: After cooling the vessel to room temperature, carefully vent the excess ammonia.
-
Purification: Remove the solvent under reduced pressure. Take up the residue in a suitable solvent like hot benzene, filter to remove any solid impurities, and cool to crystallize the this compound.[1]
Synthetic Pathway Overview
A common synthetic route to this compound is outlined below.
Caption: A plausible synthetic route to this compound.
Logical Relationships in Methoxylation
The success of the methoxylation step is dependent on several interconnected factors.
Caption: Factors influencing the yield of the methoxylation reaction.
References
Side reactions of 3-Methoxypyrazin-2-amine in acidic or basic media
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 3-Methoxypyrazin-2-amine. It addresses potential side reactions and degradation in acidic and basic media.
Frequently Asked Questions (FAQs)
Q1: What are the most likely side reactions of this compound in acidic media?
A1: In acidic media, this compound is susceptible to several side reactions. The primary pyrazine ring nitrogen atoms can be protonated, which can influence the compound's solubility and reactivity. The most significant side reaction is the acid-catalyzed hydrolysis of the methoxy group at the 3-position to yield 3-Hydroxypyrazin-2-amine. This occurs because the methoxy group's oxygen can be protonated, making it a good leaving group (methanol). At very low pH and elevated temperatures, further degradation of the pyrazine ring can occur, though the pyrazine ring is generally more resistant to hydrolysis than other diazines.
Q2: What side reactions are expected for this compound in basic media?
A2: this compound is generally more stable in basic media compared to acidic conditions. However, under strong basic conditions and elevated temperatures, nucleophilic substitution of the methoxy group could potentially occur, although this is less common for an electron-rich aromatic system. The amino group can be deprotonated by a strong base, which may alter its reactivity in subsequent synthetic steps. Ring degradation is not a common pathway under basic conditions unless extreme temperatures and pressures are applied.
Q3: Can the amino group of this compound participate in side reactions?
A3: Yes, the 2-amino group is a nucleophilic site and can react with various electrophiles. In the context of acidic or basic media, it can be protonated or deprotonated, respectively. While these are not degradation reactions, they can affect the compound's properties and reactivity. Under certain acidic conditions, the amino group can react with aldehydes or ketones present as impurities, leading to the formation of imines.
Q4: How can I monitor the degradation of this compound during my experiment?
A4: The most effective way to monitor the degradation of this compound is by using High-Performance Liquid Chromatography (HPLC) with a UV detector. An appropriate reversed-phase HPLC method can separate the parent compound from its potential degradation products. For structural elucidation of any new peaks observed, coupling the HPLC system to a Mass Spectrometer (LC-MS) is highly recommended.[1][2]
Q5: Are there any known incompatible reagents with this compound under acidic or basic conditions?
A5: Under acidic conditions, strong oxidizing agents should be used with caution as they can potentially lead to the formation of N-oxides or ring-opened byproducts. In basic media, while generally stable, prolonged exposure to strong bases at high temperatures in the presence of other nucleophiles could lead to competitive substitution reactions.
Troubleshooting Guides
Problem: My reaction in acidic media is showing a new, more polar spot on TLC/peak in HPLC.
-
Possible Cause: This is likely due to the hydrolysis of the methoxy group to a hydroxyl group, forming 3-Hydroxypyrazin-2-amine. The hydroxyl group increases the polarity of the molecule.
-
Troubleshooting Steps:
-
Confirm the structure: Isolate the byproduct and characterize it using LC-MS and/or NMR to confirm its identity.
-
Modify reaction conditions: If the formation of the hydroxyl byproduct is undesirable, consider running the reaction at a lower temperature or for a shorter duration.
-
pH adjustment: If possible for your reaction, use a milder acidic catalyst or a buffered system to maintain a less acidic pH.
-
Problem: I am observing a loss of my starting material in a basic reaction mixture, but no distinct byproduct is visible.
-
Possible Cause: This could be due to the formation of multiple minor degradation products or a byproduct that is not UV active or does not ionize well in the mass spectrometer. It's also possible that the product is unstable.
-
Troubleshooting Steps:
-
Use a different analytical technique: Try analyzing the sample with a different detector, such as an Evaporative Light Scattering Detector (ELSD) in your HPLC system, which can detect non-UV active compounds.
-
Forced degradation study: Conduct a controlled forced degradation study under your reaction conditions (e.g., same base, temperature, and solvent) to intentionally generate the byproducts for easier identification.
-
Check for volatility: Some degradation products might be volatile. Consider using Gas Chromatography-Mass Spectrometry (GC-MS) for analysis.
-
Problem: The yield of my desired product is low when using this compound as a starting material in an acidic reaction.
-
Possible Cause: The acidic conditions might be promoting the hydrolysis of the methoxy group as a competing reaction, thus consuming the starting material.
-
Troubleshooting Steps:
-
Protecting group strategy: If the methoxy group is not involved in the desired transformation, consider if a more acid-stable ether protecting group could be used in a custom synthesis of the starting material.
-
Optimize reaction parameters: Perform a design of experiments (DoE) to find the optimal balance of temperature, reaction time, and acid concentration that favors the desired reaction over the hydrolysis side reaction.
-
Data Presentation
The following tables present illustrative quantitative data from a hypothetical forced degradation study on this compound. These values are intended as examples of what might be observed and should not be considered as definitive experimental results.
Table 1: Acidic Degradation of this compound at 60°C
| Time (hours) | % this compound Remaining (0.1 M HCl) | % 3-Hydroxypyrazin-2-amine Formed (0.1 M HCl) | % this compound Remaining (1 M HCl) | % 3-Hydroxypyrazin-2-amine Formed (1 M HCl) |
| 0 | 100 | 0 | 100 | 0 |
| 6 | 95.2 | 4.5 | 88.1 | 11.2 |
| 12 | 90.5 | 8.9 | 75.9 | 22.8 |
| 24 | 82.1 | 17.2 | 58.3 | 40.1 |
| 48 | 68.3 | 30.5 | 35.2 | 62.5 |
Table 2: Basic Degradation of this compound at 60°C
| Time (hours) | % this compound Remaining (0.1 M NaOH) | % Other Byproducts Formed (0.1 M NaOH) | % this compound Remaining (1 M NaOH) | % Other Byproducts Formed (1 M NaOH) |
| 0 | 100 | 0 | 100 | 0 |
| 6 | 99.8 | < 0.1 | 99.5 | 0.4 |
| 12 | 99.5 | < 0.1 | 98.9 | 0.9 |
| 24 | 99.1 | 0.2 | 97.8 | 2.0 |
| 48 | 98.5 | 0.5 | 95.7 | 3.8 |
Experimental Protocols
Protocol 1: Forced Degradation Study in Acidic Media
-
Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile or methanol) at a concentration of 1 mg/mL.
-
Acidic Stress:
-
In a clean vial, add 1 mL of the stock solution to 9 mL of 0.1 M hydrochloric acid.
-
In a separate vial, add 1 mL of the stock solution to 9 mL of 1 M hydrochloric acid.
-
-
Incubation: Place the vials in a controlled temperature environment, such as a water bath or oven, set to 60°C.
-
Time Points: At specified time points (e.g., 0, 6, 12, 24, and 48 hours), withdraw an aliquot (e.g., 100 µL) from each vial.
-
Quenching: Immediately neutralize the aliquot with an equivalent amount of a suitable base (e.g., 0.1 M or 1 M sodium hydroxide) to stop the degradation.
-
Analysis: Dilute the quenched sample with the mobile phase to an appropriate concentration and analyze by a validated stability-indicating HPLC-UV method.
Protocol 2: Forced Degradation Study in Basic Media
-
Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile or methanol) at a concentration of 1 mg/mL.
-
Basic Stress:
-
In a clean vial, add 1 mL of the stock solution to 9 mL of 0.1 M sodium hydroxide.
-
In a separate vial, add 1 mL of the stock solution to 9 mL of 1 M sodium hydroxide.
-
-
Incubation: Place the vials in a controlled temperature environment set to 60°C.
-
Time Points: At specified time points (e.g., 0, 6, 12, 24, and 48 hours), withdraw an aliquot (e.g., 100 µL) from each vial.
-
Quenching: Immediately neutralize the aliquot with an equivalent amount of a suitable acid (e.g., 0.1 M or 1 M hydrochloric acid).
-
Analysis: Dilute the quenched sample with the mobile phase and analyze by a validated stability-indicating HPLC-UV method.
Mandatory Visualization
Caption: Proposed degradation pathway of this compound in acidic media.
Caption: Potential reactivity of this compound in basic media.
Caption: General experimental workflow for forced degradation studies.
References
Improving the stability of 3-Methoxypyrazin-2-amine during storage
This guide provides technical support for researchers, scientists, and drug development professionals on improving the storage stability of 3-Methoxypyrazin-2-amine. The information is based on established best practices for related pyrazine derivatives.
Troubleshooting Guide
This section addresses specific issues you may encounter during the storage and handling of this compound.
Q1: My solid this compound sample has developed a brownish tint over time. What is the likely cause and how can I prevent it?
A: The development of a brownish color in pyrazoline derivatives is often an indication of oxidation.[1] To mitigate this, you should handle and store the compound under an inert atmosphere, such as argon or nitrogen.[1][2] Additionally, ensure the container is tightly sealed and protected from light by using an amber vial or by covering the container with aluminum foil.[1][3] Storing the compound at reduced temperatures (0-8°C) can also help slow down degradation processes.[1][2]
Q2: I've analyzed my stored sample using HPLC and detected several new impurity peaks that were not present initially. What could be the source of these impurities?
A: The appearance of new impurities strongly suggests chemical degradation. The primary contributing factors are likely exposure to heat, light, and moisture. High temperatures can accelerate the degradation of pyrazine compounds, leading to the formation of various impurities.[2] Many aromatic compounds, including pyrazines, are susceptible to photodegradation upon exposure to light.[3] Furthermore, pyrazine derivatives can be hygroscopic, meaning they absorb moisture from the air, which can lead to hydrolysis or the formation of hydrates.[2] Review your storage protocol to ensure the compound is kept in a cool, dry, and dark environment.[2][3]
Q3: The measured potency of my this compound has decreased significantly after several months of storage. What are the optimal conditions to prevent this loss?
A: A loss of potency is a direct result of compound degradation. To maintain chemical stability and extend shelf life, the following storage conditions are critical:
-
Temperature: For long-term storage, temperatures of -20°C or lower are recommended.[3] For short-term storage, refrigeration at 2-8°C is often sufficient.[2][3]
-
Atmosphere: Store under an inert atmosphere (nitrogen or argon) to prevent oxidation.[1][2]
-
Light: Protect the compound from light by using amber-colored vials or storing it in a dark location.[3]
-
Moisture: Use airtight containers to prevent the absorption of moisture, as pyrazines can be hygroscopic.[2]
Frequently Asked Questions (FAQs)
Q1: What are the ideal short-term and long-term storage temperatures for this compound?
A: Based on general guidelines for pyrazine derivatives, the ideal short-term storage temperature is between 2-8°C.[2] For optimal long-term stability, storing the compound at -20°C or below is recommended to minimize chemical degradation.[3]
Q2: What type of container is best for storing this compound?
A: The compound should be stored in a tightly sealed, airtight container to protect it from air and moisture.[2] Amber glass vials are highly recommended as they also offer protection from light, which can cause photodegradation.[3]
Q3: How critical is it to protect this compound from air and moisture?
A: It is very critical. Aminopyrazines can be sensitive to both air and moisture.[2] Oxygen in the air can lead to oxidative degradation, while moisture can be absorbed (hygroscopicity) and potentially cause hydrolysis, affecting the compound's purity and performance.[2] Storing under an inert gas like nitrogen or argon is a best practice.[1][2]
Q4: What is the expected shelf-life of this compound?
Data Presentation
Table 1: Summary of Recommended Storage Conditions for Pyrazine Derivatives
| Parameter | Short-Term Storage | Long-Term Storage | Rationale | Citations |
| Temperature | 2-8°C | ≤ -20°C | Slows chemical degradation and extends shelf life. | [2][3] |
| Atmosphere | Inert Gas (N₂ or Ar) | Inert Gas (N₂ or Ar) | Prevents oxidative degradation. | [1][2] |
| Light | Protect from Light | Protect from Light | Prevents photodegradation. | [1][3] |
| Humidity | Low Humidity | Low Humidity | Prevents hydrolysis and hydrate formation. | [2] |
| Container | Airtight, Amber Vial | Airtight, Amber Vial | Protects from moisture, air, and light. | [2][3] |
Experimental Protocols
Protocol: HPLC Method for Purity Assessment and Degradation Monitoring
This protocol outlines a general reverse-phase HPLC (RP-HPLC) method suitable for monitoring the purity of this compound and detecting potential degradation products.
1. Objective: To quantify the purity of this compound and identify the presence of degradation products.
2. Materials and Reagents:
-
This compound sample
-
HPLC-grade Acetonitrile (ACN)
-
HPLC-grade Water
-
Formic Acid (or other suitable modifier)
-
Volumetric flasks, pipettes, and autosampler vials
3. Instrumentation:
-
High-Performance Liquid Chromatography (HPLC) system with a UV detector.
-
C18 Reverse-Phase Column (e.g., 4.6 x 150 mm, 5 µm particle size).
4. Mobile Phase Preparation:
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile
5. Sample Preparation:
-
Prepare a stock solution of this compound at 1 mg/mL in a suitable solvent (e.g., 50:50 Acetonitrile:Water).
-
Dilute the stock solution to a working concentration of approximately 50-100 µg/mL using the initial mobile phase composition (e.g., 95% A: 5% B).
-
Filter the sample through a 0.45 µm syringe filter before placing it in an autosampler vial.
6. HPLC Conditions:
-
Column: C18 Reverse-Phase (4.6 x 150 mm, 5 µm)
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 10 µL
-
UV Detection Wavelength: Determined by UV scan of the parent compound (typically 254 nm or a more specific λmax).
-
Column Temperature: 30°C
-
Gradient Program:
Time (min) % Mobile Phase A % Mobile Phase B 0.0 95 5 20.0 5 95 25.0 5 95 25.1 95 5 | 30.0 | 95 | 5 |
7. Data Analysis:
-
Integrate the peak for this compound and any other peaks present in the chromatogram.
-
Calculate the purity by determining the area percentage of the main peak relative to the total area of all peaks.
-
For stability studies, compare the chromatograms of samples at different time points to the initial (T=0) sample.[3] A significant decrease in the main peak area or the appearance of new peaks indicates degradation.[3]
Visualizations
Caption: Troubleshooting workflow for suspected compound instability.
References
Challenges in the scale-up synthesis of 3-Methoxypyrazin-2-amine
Welcome to the Technical Support Center for the synthesis of 3-Methoxypyrazin-2-amine. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) for the scale-up synthesis of this compound.
Frequently Asked Questions (FAQs)
Q1: What are the common synthetic routes for this compound suitable for scale-up?
A1: Two primary routes are commonly considered for the scale-up synthesis of this compound:
-
Route A: From 2-Aminopyrazine: This multi-step process involves the bromination of 2-aminopyrazine, followed by methoxylation and a final debromination step. While a longer route, it starts from a readily available material.
-
Route B: From 2-Chloro-3-methoxypyrazine: This is a more direct approach involving the amination of 2-chloro-3-methoxypyrazine. The success of this route heavily depends on the availability and cost of the starting chloro-derivative.
Q2: I am observing low yields in my reaction. What are the likely causes?
A2: Low yields can be attributed to several factors, particularly during scale-up. Common causes include incomplete reactions, suboptimal reaction conditions, and the formation of side products. For instance, in pyrazine synthesis, extending the reaction time or increasing the temperature might be necessary to drive the reaction to completion. The choice of solvent, base, and catalyst is also critical and can significantly impact the yield.[1]
Q3: What are some typical impurities I might encounter?
A3: Depending on the synthetic route, you may encounter various impurities. In Route A, these could include unreacted brominated intermediates or isomers. In Route B, potential impurities include unreacted starting materials and byproducts from side reactions of the amino or methoxy groups.
Q4: How can I best purify the final product on a larger scale?
A4: For large-scale purification, techniques like recrystallization and column chromatography are common. Acid-base extraction can also be effective for separating the basic this compound from neutral or acidic impurities. The choice of solvent for recrystallization is critical; it should dissolve the compound well at high temperatures but poorly at low temperatures to ensure good recovery.
Troubleshooting Guides
This section provides solutions to specific problems you may encounter during the synthesis of this compound.
Issue 1: Poor Yield in the Amination of 2-Chloro-3-methoxypyrazine (Route B)
| Symptom | Possible Cause | Suggested Solution |
| Low conversion of starting material | Insufficient reaction temperature or time. | Gradually increase the reaction temperature in small increments (5-10 °C) and monitor the reaction progress by TLC or HPLC. Extend the reaction time. |
| Poor mixing efficiency at a larger scale. | Ensure adequate agitation. For heterogeneous mixtures, consider using a more powerful overhead stirrer. Baffling in the reactor can also improve mixing. | |
| Deactivation of the catalyst (if used). | Ensure the catalyst is fresh and handled under appropriate inert conditions if it is air or moisture sensitive. Consider a higher catalyst loading, but be mindful of cost implications on scale-up. | |
| Formation of multiple byproducts | Side reactions due to high temperature. | Optimize the temperature to find a balance between reaction rate and selectivity. A lower temperature for a longer duration might be beneficial. |
| Reaction with residual moisture or air. | Ensure all reagents and solvents are dry and the reaction is performed under an inert atmosphere (e.g., nitrogen or argon). |
Issue 2: Incomplete Bromination or Methoxylation (Route A)
| Symptom | Possible Cause | Suggested Solution |
| Mixture of mono-, di-, and unbrominated products | Incorrect stoichiometry of the brominating agent. | Carefully control the addition of the brominating agent. A slow, dropwise addition at a controlled temperature is crucial on a larger scale to manage the exothermic reaction and improve selectivity. |
| Non-selective reaction conditions. | Adjusting the solvent and temperature can influence the selectivity of bromination. | |
| Low yield in the methoxylation step | Incomplete reaction with sodium methoxide. | Ensure the sodium methoxide is fresh and anhydrous. The reaction may require elevated temperatures and sufficient time to go to completion. |
| Presence of water in the reaction mixture. | Use anhydrous solvents and reagents as water can decompose the sodium methoxide. |
Issue 3: Difficulty in Product Isolation and Purification
| Symptom | Possible Cause | Suggested Solution |
| Product "oiling out" during recrystallization | The chosen solvent is not ideal. | Screen a variety of solvents or solvent mixtures. A solvent in which the product has high solubility when hot and low solubility when cold is ideal. |
| Presence of impurities that inhibit crystallization. | Perform a preliminary purification step, such as a charcoal treatment to remove colored impurities or an acid-base wash to remove acidic/basic byproducts, before the final recrystallization. | |
| Poor separation on column chromatography | Inappropriate solvent system. | Systematically vary the polarity of the eluent. A small amount of a basic modifier like triethylamine can sometimes improve the peak shape for amine compounds on silica gel. |
| Product appears as a smear on TLC | Strong interaction of the basic amine with the acidic silica gel. | Add a small percentage of triethylamine or ammonia to the developing solvent to improve the chromatography. |
Experimental Protocols
Key Experiment: Amination of 2-Chloro-3-methoxypyrazine
This protocol provides a general laboratory-scale procedure. Scale-up will require adjustments to reaction time, temperature control, and purification methods.
Materials:
-
2-Chloro-3-methoxypyrazine
-
Ammonia source (e.g., aqueous ammonia, ammonia in a solvent, or ammonia gas)
-
Solvent (e.g., an alcohol or a polar aprotic solvent)
-
Optional: A suitable catalyst and base if required.
Procedure:
-
In a suitable reaction vessel equipped with a stirrer, thermometer, and condenser, dissolve 2-chloro-3-methoxypyrazine in the chosen solvent.
-
Add the ammonia source to the solution. The addition should be controlled to manage any exotherm.
-
Heat the reaction mixture to the desired temperature and monitor its progress by TLC or HPLC.
-
Upon completion, cool the reaction mixture.
-
Remove the solvent under reduced pressure.
-
The crude product can be purified by column chromatography on silica gel or by recrystallization from a suitable solvent.
Visualizations
Logical Workflow for Troubleshooting Low Yield
Caption: A decision-making workflow for troubleshooting low product yield.
General Synthesis Pathway (Route B)
Caption: A simplified workflow for the synthesis via amination.
References
Overcoming poor solubility of 3-Methoxypyrazin-2-amine in reactions
This guide provides researchers, scientists, and drug development professionals with troubleshooting strategies and frequently asked questions to overcome challenges related to the poor solubility of 3-Methoxypyrazin-2-amine in chemical reactions.
Frequently Asked Questions (FAQs)
Q1: What are the basic physical and chemical properties of this compound?
This compound, with the molecular formula C5H7N3O, is a solid with a melting point of 84-85°C and a boiling point of 241°C[1]. The pyrazine ring structure, which contains two nitrogen atoms, makes the molecule polar[2]. This polarity influences its solubility characteristics. These nitrogen-containing heterocyclic compounds are important in medicinal chemistry as they can form hydrogen bonds, which enhances their ability to bind to biological targets[3].
Q2: What are the general solubility characteristics of this compound?
Q3: What are the most common initial strategies to improve the solubility of a poorly soluble compound like this?
For poorly soluble compounds, several techniques can be employed. The most common starting points include:
-
Co-solvency: Using a mixture of solvents to increase the drug's solubility. A water-miscible solvent in which the compound is highly soluble can be added to the primary reaction medium[4].
-
pH Adjustment: For compounds with acidic or basic functional groups, altering the pH of the medium can significantly increase solubility[5][6]. As an amine, this compound is basic and will become more soluble in acidic conditions due to the formation of a soluble salt.
-
Temperature Increase: For many compounds, solubility increases with temperature. Heating the reaction mixture can help dissolve the reagent, but care must be taken to avoid decomposition[7].
-
Particle Size Reduction: Techniques like micronization increase the surface area of the solid, which can improve the dissolution rate, although it does not change the equilibrium solubility[4][8].
Troubleshooting Guide
Q4: My reaction is showing low yield or has failed to proceed. I suspect the starting material did not fully dissolve. How can I confirm this and what should I do?
Low yields are a common problem when dealing with poorly soluble reagents[9].
Troubleshooting Steps:
-
Visual Confirmation: Carefully inspect the reaction flask. Do you see solid particles of the starting material that have not dissolved, even after a significant amount of time? If so, solubility is a likely culprit.
-
Solvent Screening: The choice of solvent is critical. If your current solvent is nonpolar, consider switching to a more polar alternative. Common choices for similar heterocyclic amines include DMF, DMSO, or alcohols.
-
Employ Co-solvents: A mixture of solvents (co-solvency) can be highly effective. Adding a small amount of a solvent in which this compound is highly soluble (e.g., DMSO, DMA) to the main reaction solvent can enhance its concentration in the solution phase[4].
-
Increase Temperature: Gently heating the reaction can improve solubility and reaction rate. However, monitor for any potential degradation of your starting materials or products[7][10].
Q5: The this compound precipitates from the reaction mixture over time. How can I prevent this?
Precipitation indicates that the compound's solubility limit is being exceeded as the reaction proceeds, which can halt the reaction.
Troubleshooting Steps:
-
Increase Solvent Volume: The simplest approach is to increase the total volume of the solvent to keep the material below its saturation point.
-
Use a Solubilizing Agent: The addition of surfactants or other solubilizing agents can help keep the compound in solution[5].
-
Change the Order of Addition: Sometimes, adding the poorly soluble reagent slowly and portion-wise to the reaction mixture can prevent its concentration from spiking and causing precipitation.
-
Consider Salt Formation: If compatible with your reaction conditions, adding an acid to form the more soluble hydrochloride salt of the amine can be a powerful strategy[6][8].
Q6: I am performing a coupling reaction (e.g., amide coupling, Buchwald-Hartwig) and getting poor results. Could solubility be interacting with other reaction parameters?
Yes. In reactions like amide or cross-coupling, the low nucleophilicity of the amine can be exacerbated by poor solubility.
Troubleshooting Steps:
-
Optimize Base and Solvent Together: For coupling reactions, the choice of base is critical. A strong, non-nucleophilic base is often required[10]. Ensure the chosen base is soluble in the reaction solvent. If the base or the resulting salt is insoluble, it can coat the surface of your starting material, preventing it from reacting.
-
Switch to More Powerful Reagents: For amide couplings, if standard reagents are failing, consider more potent activators like HATU or converting the carboxylic acid to a more reactive acid chloride[10]. These highly reactive species can sometimes drive the reaction to completion even with low concentrations of the dissolved amine.
-
Use Pre-formed Catalysts: For cross-coupling reactions, using a pre-formed catalyst can provide more reliable initiation, which is especially helpful for challenging, electron-deficient substrates[10].
Data Presentation
Table 1: Predicted Qualitative Solubility of this compound This table is a general guide based on the principles of "like dissolves like" and the properties of similar heterocyclic compounds. Experimental verification is strongly recommended.
| Solvent Class | Examples | Predicted Solubility | Rationale |
| Polar Protic | Water, Methanol, Ethanol | Sparingly Soluble | Capable of hydrogen bonding, but the aromatic ring limits high solubility in water. Better in alcohols.[2] |
| Polar Aprotic | DMSO, DMF, Acetonitrile, THF | Soluble | Good dipole-dipole interactions can effectively solvate the polar molecule. |
| Nonpolar Aprotic | Toluene, Hexanes, Diethyl Ether | Insoluble | Lack of favorable interactions between the polar solute and nonpolar solvent.[2] |
| Chlorinated | Dichloromethane (DCM), Chloroform | Sparingly Soluble | Moderate polarity may allow for some dissolution, but likely limited. |
| Aqueous Acid | Dilute HCl, Dilute H₂SO₄ | Highly Soluble | The basic amine group will be protonated to form a highly soluble salt.[6] |
Experimental Protocols
Protocol 1: Systematic Solvent Screening
This protocol outlines a method for systematically identifying a suitable solvent or co-solvent system for a reaction.
-
Preparation: Dispense a small, measured amount (e.g., 2-5 mg) of this compound into several small vials.
-
Solvent Addition: To each vial, add a different test solvent (e.g., Toluene, THF, Acetonitrile, DMSO) in measured increments (e.g., 0.1 mL).
-
Observation: After each addition, vortex or stir the vial for 1-2 minutes and observe. Record if the solid dissolves completely.
-
Heating: If the solid does not dissolve at room temperature, gently heat the vial (e.g., to 50°C) and observe any changes in solubility. Note any precipitation upon cooling.
-
Co-Solvent Test: For promising primary solvents where solubility is still limited, add a small percentage (e.g., 5-10% v/v) of a high-solubility solvent like DMSO and observe the effect.
-
Selection: Choose the solvent or solvent system that provides the best solubility under conditions that are compatible with your planned reaction.
Protocol 2: pH Adjustment for Solubility Enhancement
This protocol is for aqueous or protic solvent systems where salt formation can be used.
-
Dispersion: Suspend a known amount of this compound in the chosen aqueous or alcohol-based solvent.
-
Acidification: Slowly add a dilute acid (e.g., 1M HCl) dropwise to the suspension while stirring vigorously.
-
Monitor pH and Dissolution: Periodically check the pH of the mixture. Observe the point at which the solid fully dissolves and record the corresponding pH.
-
Reaction Compatibility Check: Ensure that the final pH and the presence of the resulting salt will not interfere with your subsequent reaction steps or downstream processing. For example, a reaction requiring a strong base would be incompatible with this method unless the acid is neutralized first.
Visualizations
Caption: Troubleshooting workflow for reactions involving poor solubility.
Caption: Systematic workflow for developing a robust reaction protocol.
References
- 1. chemwhat.com [chemwhat.com]
- 2. solubilityofthings.com [solubilityofthings.com]
- 3. Natural Products–Pyrazine Hybrids: A Review of Developments in Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 4. wjbphs.com [wjbphs.com]
- 5. ijmsdr.org [ijmsdr.org]
- 6. Strategies for improving hydrophobic drugs solubility and bioavailability - Int J Pharm Chem Anal [ijpca.org]
- 7. Pyrazine derivative synthesis in a continuous-flow system: a green synthesis of pyrazinamide from pyrazine esters and amines catalyzed by Lipozyme® TL IM from Thermomyces lanuginosus - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Drug Solubility: Importance and Enhancement Techniques - PMC [pmc.ncbi.nlm.nih.gov]
- 9. reddit.com [reddit.com]
- 10. benchchem.com [benchchem.com]
Preventing dimerization of 3-Methoxypyrazin-2-amine
This technical support center provides guidance for researchers, scientists, and drug development professionals to troubleshoot and prevent the unwanted dimerization of 3-Methoxypyrazin-2-amine during experimental procedures.
Troubleshooting Guide: Minimizing Dimer Formation
Issue: Your reaction is producing a significant amount of an unknown byproduct, suspected to be a dimer of this compound, resulting in reduced yield and purification challenges.
Root Causes and Solutions: The dimerization of aromatic amines like this compound is often an oxidative process influenced by reaction conditions. Optimizing these parameters can significantly suppress this side reaction.
Table 1: Recommended Adjustments to Experimental Parameters
| Parameter | Condition to Minimize Dimerization | Rationale |
| Atmosphere | Inert (Nitrogen or Argon) | Prevents oxidation of the electron-rich amine by atmospheric oxygen, which is a common initiator for dimerization pathways. |
| Temperature | Low Temperature (e.g., 0 °C to -78 °C) | Dimerization, like most reactions, is kinetically slower at lower temperatures. This allows the desired reaction to proceed preferentially if it has a lower activation energy.[1] |
| Concentration | Low (High Dilution) | Dimerization is a bimolecular process. Reducing the concentration of the amine decreases the probability of two molecules colliding, thus slowing the rate of dimer formation. |
| Solvent | Anhydrous, Aprotic Solvents (e.g., THF, Toluene, Dioxane) | Aprotic solvents prevent proton exchange that can alter the amine's reactivity. Anhydrous conditions prevent hydrolysis of reagents and potential side reactions catalyzed by water. |
| pH Control | Neutral to Slightly Acidic (pH ~4.5-7) | In slightly acidic conditions, the aromatic amine's basicity is reduced, which can protect it from certain oxidative pathways without fully deactivating it for the desired reaction.[2] Avoid strongly basic or acidic conditions which can catalyze degradation.[1] |
| Light | Protect from Light (e.g., use an amber flask) | Photochemical energy can promote the formation of radical intermediates from the amine, which can then initiate dimerization. |
| Additives | Radical Scavengers (e.g., BHT, TEMPO) | If the dimerization proceeds via a free-radical mechanism, these additives can terminate the radical chain reaction. |
Frequently Asked Questions (FAQs)
Q1: What is the likely mechanism and structure of the this compound dimer? A: The most probable pathway is an oxidative coupling reaction. This can lead to the formation of a hydrazo (-NH-NH-) or an azo (-N=N-) linkage between two pyrazine rings. The reaction is often catalyzed by trace metals, air, or light. In some cases, complex polyheterocyclic structures can form through oxidative dimerization.[3]
Q2: How can I confirm the presence and structure of the dimer in my reaction mixture? A: A combination of analytical techniques is recommended:
-
Mass Spectrometry (MS): Look for a molecular ion peak at approximately double the mass of the this compound monomer (Monomer MW ≈ 125.13 g/mol ; Dimer MW ≈ 248.24 g/mol , minus two hydrogens for an azo dimer).
-
High-Performance Liquid Chromatography (HPLC): The dimer will typically have a longer retention time than the monomer. This can be used to quantify its formation relative to the desired product.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: The dimer will exhibit a different and more complex set of signals in both ¹H and ¹³C NMR spectra compared to the starting material.
-
Thin-Layer Chromatography (TLC): The dimer will appear as a separate spot with a different Rƒ value from the monomer.
Q3: Are there alternative strategies if optimizing conditions doesn't work? A: Yes. If dimerization remains a persistent issue, you may consider a protecting group strategy. The amino group can be protected (e.g., as a Boc-carbamate or a sulfonamide) to prevent its participation in side reactions.[2][4] The protecting group is then removed in a subsequent step after the desired reaction is complete.
Experimental Protocols
Protocol: General Method for a Reaction Using this compound to Minimize Dimerization
This protocol incorporates the best practices outlined above for a generic reaction.
Materials:
-
This compound
-
Anhydrous aprotic solvent (e.g., THF or Toluene)
-
Other required reactants
-
Schlenk line or source of inert gas (Nitrogen or Argon)
-
Dry, clean glassware (e.g., round-bottom flask, dropping funnel), wrapped in aluminum foil
-
Magnetic stirrer and stir bar
-
Cooling bath (e.g., ice-water or dry ice/acetone)
Procedure:
-
Setup: Assemble the dry glassware and purge the system with inert gas for 10-15 minutes to remove air and moisture. Maintain a positive pressure of inert gas throughout the reaction.
-
Solvent and Cooling: Add the anhydrous aprotic solvent to the reaction flask via a syringe or cannula. Begin stirring and cool the flask to the target temperature (e.g., 0 °C).
-
Amine Addition: In a separate flask, dissolve the this compound in a minimum amount of the anhydrous solvent. Transfer this solution to a dropping funnel and add it dropwise to the cooled, stirring reaction mixture over a period of 15-30 minutes.
-
Reagent Addition: Once the amine addition is complete, slowly add the other reactant(s) to the reaction mixture, maintaining the low temperature.
-
Reaction Monitoring: Monitor the reaction's progress using TLC or HPLC. Check for the appearance of a new, lower-mobility spot (dimer) or peak.
-
Work-up: Upon completion, quench the reaction at low temperature before warming to room temperature. Proceed with the extraction and purification steps promptly.
Visualizations
Caption: A conceptual diagram showing adverse conditions that promote dimerization.
Caption: Recommended workflow for minimizing dimer formation during reactions.
References
- 1. benchchem.com [benchchem.com]
- 2. A Method for the Selective Protection of Aromatic Amines in the Presence of Aliphatic Amines [organic-chemistry.org]
- 3. Unusual Oxidative Dimerization in the 3-Aminothieno[2,3-b]pyridine-2-carboxamide Series - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Amine Reactivity [www2.chemistry.msu.edu]
Technical Support Center: Purifying Pyrazine Derivatives by Column Chromatography
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the column chromatography purification of pyrazine derivatives.
Frequently Asked Questions (FAQs)
Q1: What is the most common column chromatography technique for purifying pyrazine derivatives?
A1: The most typical method is normal-phase flash chromatography.[1] This technique commonly employs silica gel as the stationary phase and a binary mobile phase, such as a mixture of a hydrocarbon solvent (like hexane or heptane) and ethyl acetate.[1][2] While this approach works for many applications, challenges can arise when separating structurally similar pyrazines, which may require optimization.[1]
Q2: How should I select a stationary phase for my pyrazine derivative purification?
A2: Silica gel is the most common stationary phase for purifying pyrazine derivatives.[3][4] However, for challenging separations of closely related isomers, standard silica with a surface area of around 500 m²/g may not provide sufficient resolution.[1][5] In such cases, using a stationary phase with a higher surface area, such as silica with >700 m²/g, can significantly enhance separation and loading capacity.[1][5] For very polar compounds that do not move from the baseline on silica, reverse-phase silica can be an alternative.[6]
Q3: What is a good starting point for mobile phase selection?
A3: A binary mixture of hexane and ethyl acetate is a frequently used and effective eluent system for pyrazine derivatives on a silica gel column.[3][4] A good starting point for separating pyrazines from more polar impurities like imidazoles is a 90:10 hexane/ethyl acetate mixture.[4][5] For optimizing the separation of compounds with similar polarities, it is crucial to perform a systematic optimization, often starting with a low polarity eluent and gradually increasing the polarity (gradient elution).[5] A shallow gradient can often improve the resolution between closely eluting compounds.[5]
Q4: My pyrazine derivative is very polar and remains at the baseline on a standard silica TLC plate. How can I purify it?
A4: If your compound is too polar for standard normal-phase chromatography (e.g., it doesn't move even with 100% ethyl acetate), you have a few options.[6] You can try more aggressive polar solvent systems, such as adding a small percentage of an ammonia/methanol solution to dichloromethane.[6] Alternatively, switching to a reverse-phase silica column is a viable strategy for purifying highly polar compounds.[6]
Troubleshooting Guides
Problem: I am experiencing poor separation or co-elution of structurally similar pyrazine isomers.
-
Possible Cause: Insufficient resolution on the stationary phase. Structurally similar pyrazines, especially positional isomers, often have very similar polarities, making them difficult to separate.[5][7]
-
Solution:
-
Enhance Stationary Phase Performance: Switch to a silica gel with a higher surface area (>700 m²/g) to increase compound retention and improve separation.[1][5]
-
Optimize Mobile Phase: Develop a shallow gradient elution. A slow, gradual increase in the mobile phase polarity can effectively resolve compounds that elute closely together.[5]
-
Reduce Sample Load: Overloading the column is a common cause of poor separation.[5] Reduce the amount of crude material loaded onto the column to prevent band broadening.
-
Consider Alternative Stationary Phases: For certain non-chiral regio-isomers, a chiral stationary phase (e.g., Chiralpak AD-H) with a mobile phase like hexane/isopropanol has been shown to be effective.[8]
-
Problem: My chromatogram shows significant peak tailing during HPLC analysis.
-
Possible Cause: Secondary interactions between basic pyrazine derivatives and acidic residual silanol groups on the silica-based column.[5]
-
Solution:
-
Use a Mobile Phase Additive: Add a small amount of a basic modifier, such as triethylamine, to the mobile phase. This will mask the active silanol sites and reduce the secondary interactions causing the tailing.[5]
-
Check for Column Voids: A void at the head of the column or a blocked frit can distort peak shape. If the manufacturer allows, reversing and flushing the column may help; otherwise, the column may need to be replaced.[5]
-
Minimize Extra-Column Volume: Excessive tubing length or diameter between the injector, column, and detector can lead to band broadening and peak tailing.[5]
-
Problem: I have very low or no recovery of my compound from the column.
-
Possible Cause: The compound may be unstable on silica gel, or it may have eluted unexpectedly.
-
Solution:
-
Test for Stability: Before running a column, spot your compound on a TLC plate and let it sit for a few hours. Then, elute the plate to see if any degradation has occurred. If the compound is unstable, you may need to use a deactivated silica gel or an alternative stationary phase like alumina.[6]
-
Check the Solvent Front: Highly nonpolar compounds can elute very quickly. Check the very first fractions collected to see if your compound came off in the solvent front.[6]
-
Concentrate Fractions: Your compound may have eluted, but the fractions could be too dilute to detect by TLC. Try concentrating the fractions where you expected to find your product and re-analyze.[6]
-
Verify Eluent Composition: Double-check that the mobile phase was prepared correctly. An accidental reversal of polar and nonpolar solvents can lead to the compound never eluting from the column.[6]
-
Problem: How can I effectively remove polar imidazole byproducts from my pyrazine product?
-
Possible Cause: Imidazole formation is a common side reaction in pyrazine synthesis, and these byproducts are often co-extracted with the desired product, especially when using solvents like ethyl acetate or MTBE.[3][4][9]
-
Solution:
-
Use Column Chromatography: Silica gel is very effective at retaining the more polar imidazole impurities.[3][4][5]
-
Optimize Extraction: Use a less polar solvent like hexane for liquid-liquid extraction. Hexane can selectively extract the pyrazines while leaving the more polar imidazole byproducts in the aqueous phase.[3][4]
-
Select the Right Eluent: When performing column chromatography, an eluent system like 90:10 hexane/ethyl acetate has been shown to be effective for eluting the desired pyrazine derivatives while the imidazoles remain on the silica column.[4][5]
-
Data Summary
Table 1: TLC Data and Impact of Silica Gel Surface Area on Separation of Four Pyrazine Derivatives. [1]
| Compound | Rf Value | Column Volumes (CV) | ΔCV (Selectivity) |
| 2-methoxy pyrazine | 0.89 | 1.12 | |
| 2-acetyl pyrazine | 0.73 | 1.37 | 0.25 |
| 2-ethyl pyrazine | 0.60 | 1.67 | 0.30 |
| 2,5-dimethyl pyrazine | 0.50 | 2.00 | 0.33 |
-
Note: A comparison showed that standard silica (500 m²/g surface area) was unable to fully separate these four compounds, while high-performance silica (>700 m²/g surface area) provided complete separation.[1]
Table 2: Example HPLC/UPLC Conditions for Pyrazine Analysis.
| Parameter | Method 1: RP-HPLC for Pyrazinamide[5] | Method 2: HPLC for Pyrazine & 2-Aminopyrazine[10] | Method 3: UPLC-MS/MS for 16 Pyrazines[11] |
| Column | C8 (e.g., Hypersil C8, 4.6 x 250mm, 3.5 µm) | SHARC 1 (4.6 x 150 mm, 5 µm) | C18 (e.g., ACQUITY UPLC BEH C18, 2.1 × 100 mm, 1.7 µm) |
| Mobile Phase | A: Phosphate buffer (pH 4.4)B: Methanol (80:20 v/v) | A: Acetonitrile (MeCN)B: Water (98:2 v/v)Buffer: 0.5% Formic Acid | A: 0.1% formic acid in waterB: 0.1% formic acid in acetonitrile |
| Flow Rate | 1.0 mL/min | 1.0 mL/min | 0.3 mL/min |
| Detection | UV at 269 nm | UV at 270 nm | Tandem Mass Spectrometry (MS/MS) |
| Elution Type | Isocratic | Isocratic | Gradient |
Experimental Protocols
Protocol 1: Flash Chromatography Purification of Chemically Related Pyrazines [5]
This protocol provides an example of separating a mixture of four pyrazine derivatives using a high-surface-area silica cartridge.
-
Instrumentation and Materials:
-
Flash chromatography system
-
High-performance silica cartridge (e.g., Biotage® SNAP Ultra with HP-Sphere silica, >700 m²/g)[1]
-
Mobile Phase A: Heptane
-
Mobile Phase B: Ethyl Acetate
-
UV Detector (200–400 nm)
-
-
Procedure:
-
Equilibrate the column with 12% Mobile Phase B in A for 3 column volumes (CV) at a flow rate of 50 mL/min.[5]
-
Dissolve the crude sample mixture in a minimal amount of a suitable solvent (e.g., dichloromethane or the mobile phase).
-
Load the dissolved sample onto the column.
-
Elute the compounds with an isocratic mobile phase of 12% B in A for 1 CV at a flow rate of 30 mL/min.[5]
-
Monitor the elution using the UV detector.
-
Collect fractions corresponding to each separated peak.
-
Analyze fractions by TLC or another appropriate method to confirm purity.
-
Protocol 2: Column Chromatography for Removal of Imidazole Impurities [3]
This protocol is suitable for removing polar impurities like 4-methyl imidazole from a crude pyrazine product mixture.[3][4]
-
Materials:
-
Procedure:
-
Pack a glass column with silica gel as a slurry in hexane.
-
Concentrate the crude pyrazine extract if it is in a large volume of solvent.
-
Load the concentrated extract onto the top of the silica column.
-
Elute the column with the 90:10 hexane:ethyl acetate solvent system.[3]
-
Collect fractions and monitor them by TLC to identify the fractions containing the purified pyrazine derivative.
-
Combine the pure fractions and evaporate the solvent under reduced pressure to obtain the purified product.[3]
-
Protocol 3: Reversed-Phase HPLC Method for Quantitative Analysis of Pyrazinamide [5]
This protocol describes a validated RP-HPLC method for the quantification of pyrazinamide.
-
Instrumentation and Materials:
-
HPLC system with a UV detector
-
C8 column (e.g., Hypersil C8, 4.6 x 250mm, 3.5 µm)
-
Mobile Phase: Phosphate buffer (pH 4.4) and Methanol (80:20 v/v)
-
Pyrazinamide standard and sample solutions
-
-
Procedure:
-
Set the mobile phase flow rate to 1.0 mL/min.
-
Set the UV detection wavelength to 269 nm.
-
Inject the standard solutions to generate a calibration curve.
-
Inject the sample solutions. The retention time for pyrazinamide is expected to be approximately 3.62 minutes under these conditions.[5]
-
Quantify the amount of pyrazinamide in the sample by comparing its peak area to the calibration curve.[5]
-
Visualizations
Caption: General workflow for the purification of pyrazine derivatives.
Caption: Troubleshooting decision tree for poor separation of pyrazines.
References
- 1. jasco.hu [jasco.hu]
- 2. ablelab.eu [ablelab.eu]
- 3. benchchem.com [benchchem.com]
- 4. Isolation and Purification of Pyrazines Produced by Reaction of Cellulosic-Derived Sugars with NH4OH and Selected Amino Acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. Purification [chem.rochester.edu]
- 7. benchchem.com [benchchem.com]
- 8. HPLC Separation of 2-Ethyl-5(6)-methylpyrazine and Its Electroantennogram and Alarm Activities on Fire Ants (Solenopsis invicta Buren) - PMC [pmc.ncbi.nlm.nih.gov]
- 9. academic.oup.com [academic.oup.com]
- 10. HPLC Separation of Pyrazine and Aminopyrazine on Sharc 1 Column | SIELC Technologies [sielc.com]
- 11. Quantitative Analysis of Pyrazines and Their Perceptual Interactions in Soy Sauce Aroma Type Baijiu - PMC [pmc.ncbi.nlm.nih.gov]
Recrystallization methods for obtaining pure 3-Methoxypyrazin-2-amine
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the recrystallization of 3-Methoxypyrazin-2-amine. Below you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and relevant data to assist in obtaining a high-purity product.
Frequently Asked Questions (FAQs) & Troubleshooting
This section addresses common issues encountered during the recrystallization of this compound.
Q1: What is the best solvent for the recrystallization of this compound?
Q2: My compound is "oiling out" instead of forming crystals. What should I do?
A2: "Oiling out" occurs when the solute separates from the solution as a liquid rather than a solid. This often happens when the cooling process is too rapid or the solvent is not ideal. To troubleshoot this:
-
Slow down the cooling rate: Allow the solution to cool to room temperature slowly before placing it in an ice bath. Insulating the flask can help.
-
Use a more suitable solvent: The solvent may be too good a solvent for your compound. Try a less polar solvent or a solvent mixture. For instance, if you are using a highly polar solvent, try adding a less polar co-solvent.
-
Scratch the flask: Use a glass rod to gently scratch the inside of the flask at the surface of the solution. The imperfections on the glass can provide nucleation sites for crystal growth.
-
Add a seed crystal: If you have a small amount of pure, solid this compound, adding a tiny crystal to the supersaturated solution can induce crystallization.
Q3: The purity of my recrystallized product is still low. What are the possible reasons and solutions?
A3: Low purity after recrystallization can be due to several factors:
-
Incomplete removal of impurities: Some impurities may have similar solubility profiles to your target compound. In such cases, a single recrystallization may not be sufficient. Consider a second recrystallization or an alternative purification method like column chromatography. For pyrazine derivatives, silica gel column chromatography with a hexane:ethyl acetate gradient is a common and effective technique[2].
-
Co-precipitation of impurities: If the solution is cooled too quickly, impurities can be trapped within the crystal lattice of your product. Ensure a slow and gradual cooling process.
-
Inadequate washing of crystals: After filtration, it is crucial to wash the crystals with a small amount of cold recrystallization solvent to remove any residual impurities adhering to the crystal surface.
Q4: I am experiencing a very low yield after recrystallization. How can I improve it?
A4: A low yield can result from several factors:
-
Using too much solvent: Dissolving the crude product in an excessive amount of solvent will result in a significant portion of the product remaining in the mother liquor upon cooling. Use the minimum amount of hot solvent required to fully dissolve the compound.
-
Premature crystallization: If the solution cools too quickly during filtration, the product can crystallize on the filter paper or in the funnel. To prevent this, use a pre-heated funnel and filter the hot solution as quickly as possible.
-
Product loss during washing: Washing the crystals with too much solvent or with a solvent that is not cold enough can lead to the dissolution of the product. Use a minimal amount of ice-cold solvent for washing.
Experimental Protocol: Recrystallization of this compound
This protocol is a general guideline based on methods used for similar compounds and should be optimized for your specific experimental conditions.
Materials:
-
Crude this compound
-
Recrystallization solvent (e.g., cyclohexane, water, or a mixture)
-
Erlenmeyer flask
-
Heating source (e.g., hot plate)
-
Buchner funnel and filter paper
-
Vacuum flask
-
Ice bath
Procedure:
-
Solvent Selection: In a small test tube, test the solubility of a small amount of your crude product in various solvents at room temperature and upon heating. An ideal solvent will dissolve the compound when hot but not at room temperature.
-
Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a small amount of the chosen solvent and gently heat the mixture while stirring. Continue adding the solvent in small portions until the compound is completely dissolved. Avoid adding excess solvent.
-
Hot Filtration (Optional): If there are any insoluble impurities, perform a hot filtration. To do this, pre-heat a funnel and a receiving flask. Place a piece of fluted filter paper in the hot funnel and pour the hot solution through it quickly to remove the insoluble material.
-
Crystallization: Allow the hot, clear solution to cool slowly to room temperature. Crystal formation should begin as the solution cools. Once the flask has reached room temperature, you can place it in an ice bath to maximize crystal formation.
-
Isolation of Crystals: Collect the crystals by vacuum filtration using a Buchner funnel.
-
Washing: Wash the crystals with a small amount of ice-cold recrystallization solvent to remove any remaining impurities.
-
Drying: Dry the purified crystals in a desiccator or a vacuum oven at a suitable temperature.
-
Purity and Yield Assessment: Determine the melting point and weigh the dried crystals to calculate the percent yield. The melting point of pure this compound can be compared to literature values if available, or the sharpness of the melting point range can indicate purity. For reference, the melting point of the isomeric 3-Amino-2-methoxypyridine is reported to be in the range of 64-70 °C[3].
Quantitative Data Summary
While specific quantitative data for the recrystallization of this compound is limited, the following table provides a general reference for solvents used in the purification of similar pyrazine and amine compounds.
| Compound Family | Recommended Solvents | Comments | Reference |
| Pyrazine Derivatives | Cyclohexane, Water | Have been used for the recrystallization of the isomeric 2-amino-3-methoxypyrazine. | [1] |
| Pyrazine Derivatives | Hexane/Ethyl Acetate | A common solvent system for purification by column chromatography, which can also be adapted for recrystallization. | [2] |
| Amines | Acidified Water/Ether | Amines can sometimes be purified by forming a salt (e.g., hydrochloride), recrystallizing the salt, and then neutralizing to recover the free amine. | General Knowledge |
Recrystallization Workflow
The following diagram illustrates the general workflow for the recrystallization process.
Caption: A generalized workflow for the purification of a solid compound via recrystallization.
References
Identifying and characterizing unexpected byproducts in pyrazine synthesis
Welcome to the Technical Support Center for pyrazine synthesis. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on identifying and characterizing unexpected byproducts in pyrazine synthesis. Here, you will find troubleshooting guides in a question-and-answer format, detailed experimental protocols, and quantitative data to support your experimental work.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: I am getting a very low yield in my pyrazine synthesis. What are the potential causes and how can I improve it?
A1: Low yields are a common issue in pyrazine synthesis and can be attributed to several factors:
-
Incomplete Reaction: The initial condensation or the final oxidation/aromatization step may not have gone to completion.
-
Troubleshooting: Try extending the reaction time or cautiously increasing the reaction temperature. Ensure efficient mixing to improve contact between reactants.[1]
-
-
Suboptimal Reaction Conditions: The choice of solvent, base, and catalyst is critical and can significantly affect the yield.
-
Troubleshooting: A systematic optimization of reaction parameters is recommended. For instance, in certain dehydrogenative coupling reactions, potassium hydride (KH) has been shown to provide significantly higher yields compared to other bases like sodium ethoxide (NaOEt) or potassium tert-butoxide (tBuOK).[2]
-
-
Side Reactions: The formation of unwanted byproducts consumes starting materials, directly reducing the yield of the desired pyrazine.
-
Troubleshooting: Refer to the questions below regarding specific byproduct identification and minimization.
-
-
Product Degradation: Pyrazine derivatives can be sensitive to harsh reaction or workup conditions. Excessively high temperatures (e.g., above 450°C) can lead to the breakdown of the pyrazine ring.[3]
-
Troubleshooting: Employ milder reagents and conditions where possible. Avoid highly acidic or basic conditions during the workup if your product is known to be sensitive.
-
Q2: My reaction mixture has turned dark, and I'm observing a complex mixture of unidentified byproducts. What could be happening?
A2: A dark, complex reaction mixture often points towards polymerization or degradation reactions.
-
Polymerization: In the Maillard reaction, reactive intermediates can polymerize to form brown nitrogenous polymers known as melanoidins.[4]
-
Degradation: High temperatures or highly reactive starting materials can lead to the decomposition of both intermediates and the final pyrazine product.
-
Air Sensitivity: Some intermediates in pyrazine synthesis, such as dihydropyrazines, are sensitive to air oxidation, which can lead to complex side reactions and discoloration.[5]
Troubleshooting Steps:
-
Lower the Reaction Temperature: This is often the most effective way to minimize degradation and polymerization.
-
Use an Inert Atmosphere: If your intermediates are air-sensitive, conduct the reaction under an inert atmosphere like nitrogen or argon.[5]
-
Monitor Reaction Progress: Use techniques like Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS) to monitor the reaction and stop it once the desired product is formed, before significant degradation occurs.
Q3: I have identified imidazole derivatives as major byproducts. How are these formed and how can I prevent them?
A3: Imidazole formation is a common competing pathway, especially in syntheses involving cellulosic-derived sugars and ammonium hydroxide.[3]
Plausible Mechanism of Formation: The formation of imidazoles can occur through various pathways, often involving the reaction of dicarbonyl compounds with ammonia and an aldehyde. For instance, the reaction of a 1,2-dicarbonyl compound with two equivalents of ammonia and an aldehyde can lead to the formation of a substituted imidazole.
Strategies to Minimize Imidazole Byproducts:
-
Solvent Choice for Extraction: Using a less polar solvent like hexane for liquid-liquid extraction can selectively extract pyrazines, leaving the more polar imidazole byproducts in the aqueous phase.[6] In contrast, more polar solvents like methyl-t-butyl ether (MTBE) or ethyl acetate may co-extract imidazoles.[6]
-
Chromatographic Purification: Column chromatography using silica gel is highly effective for separating pyrazines from imidazole impurities. A solvent system such as 90:10 hexane/ethyl acetate can be used to elute the pyrazine while the more polar imidazole is retained on the column.[6]
Q4: My analysis shows the presence of piperazine derivatives. Why is this happening?
A4: The presence of piperazines typically indicates an incomplete dehydrogenation or oxidation step in the synthesis. The common synthesis pathway involves the formation of a dihydropyrazine intermediate, which must be oxidized to the aromatic pyrazine.
Causes and Solutions:
-
Insufficient Oxidant: If using a chemical oxidant (e.g., copper(II) oxide), ensure it is used in the correct stoichiometric amount and is of good quality.
-
Inefficient Catalytic Dehydrogenation: In gas-phase reactions over a catalyst, temperatures below 300°C may lead to incomplete dehydrogenation, resulting in piperazine byproducts.[7]
-
Solution: Optimize the reaction temperature and ensure the catalyst is active.
-
-
Air Oxidation: While sometimes atmospheric oxygen is sufficient for oxidation, in other cases, it may be too slow or inefficient, leading to the isolation of the dihydropyrazine or piperazine.
Q5: I am using the Maillard reaction and have detected Strecker aldehydes. How can I minimize their formation?
A5: Strecker aldehydes are common byproducts of the Maillard reaction, arising from the degradation of α-amino acids.[3] The reaction involves an α-dicarbonyl compound reacting with an amino acid, leading to the formation of an aldehyde with one less carbon than the original amino acid, along with an aminoketone that can then form a pyrazine.[8][9]
Minimization Strategies:
-
Control of Reaction pH: The pH of the reaction medium can influence the rate of the Strecker degradation relative to other pathways in the Maillard reaction. Experimenting with different pH values may help to favor pyrazine formation.
-
Choice of Amino Acid: The structure of the amino acid plays a role. α- and β-amino acids have been shown to produce higher amounts of tetramethylpyrazine compared to γ- and ε-amino acids.[3]
-
Alternative Synthetic Routes: If Strecker aldehydes are a significant and unavoidable issue, consider an alternative synthesis pathway that does not rely on the Maillard reaction.[3]
Data Presentation: Quantitative Analysis of Reaction Conditions
The following table summarizes the impact of different catalysts and bases on the yield of 2,5-diphenylpyrazine from the dehydrogenative coupling of 2-phenylglycinol.
| Catalyst | Base | Solvent | Temperature (°C) | Yield (%) | Notes |
| 2 | KH | Toluene | 150 | 95 | Optimized conditions |
| 2 | NaOEt | Toluene | 150 | 25 | |
| 2 | tBuOK | Toluene | 150 | 65 | |
| 2 | NaOMe | Toluene | 150 | 35 | |
| 3 | KH | Toluene | 150 | 24 | Steric hindrance may lower yield |
| 4 | KH | Toluene | 150 | 23 | Formation of unidentified byproducts |
| 5 | KH | Toluene | 150 | 64 | |
| 1 | KH | Toluene | 150 | 95 |
Data sourced from a study on manganese pincer complex-catalyzed synthesis of pyrazines.[2][10]
Experimental Protocols
Protocol 1: GC-MS Analysis for Pyrazine and Byproduct Identification
This protocol provides a general method for the identification of volatile and semi-volatile byproducts in a crude pyrazine reaction mixture.
1. Instrumentation:
-
Gas Chromatograph (e.g., Agilent 6890N) coupled with a Mass Spectrometer (e.g., Agilent 5975).[1]
-
Column: A non-polar or medium-polarity column is typically used, such as a DB-1 or ZB-5MS.[11]
2. Sample Preparation:
-
Dilute a small aliquot of the crude reaction mixture in a suitable volatile solvent (e.g., dichloromethane or methanol).
-
If the concentration of byproducts is very low, headspace solid-phase microextraction (HS-SPME) can be employed for pre-concentration.[1]
3. GC-MS Method Parameters:
-
Carrier Gas: Helium at a constant flow of 1.0-1.2 mL/min.[1]
-
Oven Temperature Program:
-
Initial temperature: 40-50°C, hold for 2-5 minutes.
-
Ramp: Increase to 230-250°C at a rate of 3-5°C/min.[1]
-
Hold at the final temperature for 5-10 minutes.
-
-
Mass Spectrometer:
4. Data Analysis:
-
Identify the main pyrazine product peak.
-
Analyze the mass spectra of other peaks and compare them with a library (e.g., NIST) to tentatively identify byproducts.
-
For unambiguous identification, compare retention times and mass spectra with authentic standards if available.
Protocol 2: HPLC Method for Separation of Pyrazines and Polar Byproducts
This method is suitable for separating pyrazines from more polar byproducts like imidazoles.
1. Instrumentation:
-
High-Performance Liquid Chromatography (HPLC) system with a UV detector.
-
Column: SHARC 1, 4.6 x 150 mm, 5 µm, 100 Å.[13] (Alternatively, a C18 column can be used).
2. Mobile Phase:
-
Acetonitrile/Water (98/2) with 0.5% Formic Acid.[13] (This is an isocratic method. A gradient elution may be necessary for more complex mixtures).
3. Method Parameters:
4. Sample Preparation:
-
Dissolve the crude sample in the mobile phase and filter through a 0.45 µm syringe filter before injection.
Protocol 3: NMR Spectroscopy for Structural Characterization
NMR is a powerful tool for the unambiguous structural elucidation of pyrazine derivatives and their byproducts.
1. Sample Preparation:
-
Dissolve 5-10 mg of the purified compound in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃, Methanol-d₄) in an NMR tube.
2. 1D NMR Experiments:
-
¹H NMR: Provides information on the number of different types of protons and their neighboring protons. The four equivalent protons in unsubstituted pyrazine give a single resonance at δ = 8.59 ppm (in CDCl₃).[14]
-
¹³C NMR: Shows the number of different types of carbon atoms. Unsubstituted pyrazine shows a single resonance at δ = 145 ppm (in CDCl₃).[14]
3. Troubleshooting Common NMR Issues:
-
Broad Proton Signals: This can be due to quadrupolar broadening from the ¹⁴N atoms in the pyrazine ring.[15] Acquiring the spectrum at a higher temperature or using a different solvent may help to sharpen the signals.[15]
-
Complex Splitting Patterns: For polysubstituted pyrazines, the ¹H NMR spectrum can be complex.[15]
4. 2D NMR Experiments for Complex Structures:
-
COSY (Correlation Spectroscopy): Helps to identify which protons are spin-spin coupled to each other.[15]
-
HSQC (Heteronuclear Single Quantum Coherence): Correlates proton signals with their directly attached carbon atoms.[15]
-
HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons that are two or three bonds away, which is crucial for determining the overall connectivity of the molecule.
Visualizations
Caption: A typical experimental workflow for the analysis and purification of a crude pyrazine synthesis product.
References
- 1. benchchem.com [benchchem.com]
- 2. Synthesis of Pyrazines and Quinoxalines via Acceptorless Dehydrogenative Coupling Routes Catalyzed by Manganese Pincer Complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. Maillard reaction - Wikipedia [en.wikipedia.org]
- 5. benchchem.com [benchchem.com]
- 6. Isolation and Purification of Pyrazines Produced by Reaction of Cellulosic-Derived Sugars with NH4OH and Selected Amino Acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. brewingforward.com [brewingforward.com]
- 9. The Maillard Reaction — MondoScience [mondoscience.com]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Identification of alkylpyrazines by gas chromatography mass spectrometry (GC-MS) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. HPLC Separation of Pyrazine and Aminopyrazine on Sharc 1 Column | SIELC Technologies [sielc.com]
- 14. Thieme E-Books & E-Journals [thieme-connect.de]
- 15. benchchem.com [benchchem.com]
Validation & Comparative
Comparative Reactivity of 3-Methoxypyrazin-2-amine and Other Aminopyrazines: A Guide for Synthetic Strategy
For Immediate Publication
This guide provides a comparative analysis of the chemical reactivity of 3-methoxypyrazin-2-amine against other common aminopyrazines, namely the parent 2-aminopyrazine and the electron-deficient 2-amino-5-chloropyrazine. The pyrazine core is a vital scaffold in medicinal chemistry, and understanding the influence of substituents on its reactivity is crucial for the efficient design and synthesis of novel drug candidates. This document outlines reactivity trends in key synthetic transformations, supported by quantitative data and detailed experimental protocols.
General Reactivity Overview
The reactivity of the aminopyrazine ring is fundamentally governed by the electronic properties of its substituents. The pyrazine ring itself is electron-deficient due to the presence of two nitrogen atoms. This inherent electron deficiency influences its behavior in various chemical reactions.
-
This compound : The methoxy group (-OCH₃) at the C3 position is a strong electron-donating group (EDG) through resonance. This has two primary effects: it increases the electron density of the pyrazine ring, making it more susceptible to electrophilic attack, and it enhances the nucleophilicity of the adjacent amino group.
-
2-Aminopyrazine : As the parent compound, its reactivity serves as a baseline for comparison. The amino group itself is an activating group, but the overall ring remains electron-deficient.
-
2-Amino-5-chloropyrazine : The chloro group (-Cl) at the C5 position is an electron-withdrawing group (EWG) through induction. This further decreases the electron density of the pyrazine ring, making it more susceptible to nucleophilic aromatic substitution (SNAr) but less reactive in electrophilic substitutions.
These electronic differences dictate the suitability of each compound for specific synthetic transformations, such as palladium-catalyzed cross-coupling reactions and nucleophilic aromatic substitution.
Data Presentation: Comparative Reactivity in Key Reactions
The following tables summarize the comparative performance of the selected aminopyrazines in crucial synthetic reactions. Yields are representative and can vary based on specific substrates and optimized reaction conditions.
Table 1: Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling
The Suzuki-Miyaura reaction is a cornerstone of C-C bond formation. For aminopyrazines, this typically involves the coupling of a halogenated pyrazine with a boronic acid. The reactivity is highly dependent on the C-X bond strength (I > Br > Cl).[1]
| Aminopyrazine Derivative | Halogen (X) | Coupling Partner | Catalyst System | Conditions | Yield (%) | Reference |
| 2-Amino-5-bromopyrazine | Br | 4-Nitrophenylboronic acid | Pd(PPh₃)₄, K₂CO₃ | Dioxane/H₂O, 90°C, 12h | ~85% | [2] |
| 2-Amino-5-chloropyrazine | Cl | Arylboronic acids | Pd₂(dba)₃, XPhos | t-BuOH, 100°C | 30-60% | [3] |
| 3-Methoxy-2-amino-5-bromopyrazine | Br | Phenylboronic acid | PdCl₂(dppf) | DME, K₂CO₃, 80°C | High | [4] |
Note: Direct comparative data under identical conditions is often unavailable. The data presented is collated from various sources to illustrate general reactivity trends.
Table 2: Palladium-Catalyzed Buchwald-Hartwig Amination
This reaction is a powerful method for forming C-N bonds, crucial for synthesizing more complex amine derivatives. The efficiency of the reaction is influenced by the choice of ligand and the electronic nature of the aryl halide.[5][6]
| Halogenated Pyrazine | Amine Partner | Catalyst System | Conditions | Yield (%) | Reference |
| Chloropyrazine | n-Octylamine | [Pd(cinnamyl)Cl]₂ / Ligand | NaOt-Bu, Toluene | 82% | [7] |
| 2-Chloropyrimidine | Various anilines | None (Microwave) | EtOH, 160°C, 10 min | Good to High | [8] |
| 2,5-Diiodopyrazine | Morpholine | Pd₂(dba)₃, X-Phos | NaOt-Bu, Toluene, 110°C | High | [4] |
Note: The electron-deficient nature of the pyrazine ring can facilitate SNAr, sometimes competing with or replacing the need for palladium catalysis, especially with highly activated substrates like 2-chloropyrazine.[9]
Table 3: Nucleophilic Aromatic Substitution (SNAr)
The electron-deficient pyrazine ring is highly susceptible to SNAr, particularly when substituted with a good leaving group (like a halogen) and activated by EWGs.[10]
| Pyrazine Substrate | Nucleophile | Conditions | Product | Yield (%) |
| 2-Chloropyrazine | Various Amines | Water, KF | 2-Aminopyrazine derivatives | Good |
| 2-Chloro-4,6-dimethylpyrimidine | Substituted anilines | EtOH, Microwave, 160°C | 2-Anilinopyrimidine derivatives | High |
| Chloropyrazine | Phenylacetylene | [Pd(allyl)Cl]₂/PPh₃, CuI | 2-(Phenylethynyl)pyrazine | Quantitative |
Note: While the Sonogashira coupling of chloropyrazine is palladium-catalyzed, the high reactivity of the substrate is notable.[7] The presence of an electron-donating group like methoxy on this compound would be expected to decrease the rate of SNAr on the pyrazine ring compared to an unsubstituted or chloro-substituted pyrazine.
Experimental Protocols
Protocol 1: Suzuki-Miyaura Cross-Coupling of 2-Amino-5-bromopyrazine
This protocol is adapted from a procedure for the synthesis of 5-aryl-2-aminopyrazines.[2]
Materials:
-
2-Amino-5-bromopyrazine
-
Arylboronic acid (1.1 equiv)
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.05 equiv)
-
Potassium carbonate (K₂CO₃) (2.0 equiv)
-
1,4-Dioxane
-
Water
Procedure:
-
To a round-bottom flask, add 2-amino-5-bromopyrazine (1.0 equiv), the arylboronic acid (1.1 equiv), and K₂CO₃ (2.0 equiv).
-
Evacuate and backfill the flask with an inert gas (e.g., Argon or Nitrogen) three times.
-
Add degassed 1,4-dioxane and degassed water in a 4:1 ratio.
-
Add Pd(PPh₃)₄ (0.05 equiv) to the mixture.
-
Heat the reaction mixture to 90°C and stir for 12 hours, monitoring the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.
-
Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.
-
Concentrate the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired 5-aryl-2-aminopyrazine.
Protocol 2: Buchwald-Hartwig Amination of a Halogenated Pyrazine
This generalized protocol is based on established methods for the amination of heteroaryl chlorides.[4][7]
Materials:
-
Halogenated Pyrazine (e.g., 2-chloropyrazine) (1.0 equiv)
-
Amine (1.2 equiv)
-
Palladium precatalyst (e.g., Pd₂(dba)₃, 0.02 equiv)
-
Phosphine Ligand (e.g., XPhos, 0.04 equiv)
-
Sodium tert-butoxide (NaOt-Bu) (1.4 equiv)
-
Anhydrous, deoxygenated toluene
Procedure:
-
In a glovebox or under an inert atmosphere, add the palladium precatalyst, ligand, and NaOt-Bu to an oven-dried reaction vessel.
-
Add the halogenated pyrazine and the amine, followed by anhydrous, deoxygenated toluene.
-
Seal the vessel and heat the mixture to 100-110°C with vigorous stirring.
-
Monitor the reaction by GC-MS or LC-MS until the starting material is consumed.
-
Cool the reaction mixture to room temperature, dilute with an appropriate solvent (e.g., ethyl acetate), and filter through a pad of celite to remove palladium residues.
-
Wash the filtrate with water and brine.
-
Dry the organic phase over anhydrous MgSO₄, filter, and concentrate in vacuo.
-
Purify the residue by flash column chromatography to yield the aminated product.
Mandatory Visualizations
Diagram 1: Catalytic Cycle of Suzuki-Miyaura Cross-Coupling
Caption: Generalized catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.
Diagram 2: Logical Workflow for Reactivity Comparison
Caption: Logical workflow for comparing the reactivity of substituted aminopyrazines.
References
- 1. benchchem.com [benchchem.com]
- 2. Synthesis of 5-(4-nitrophenyl)-2-aminopyrazine | Scientific.Net [scientific.net]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 6. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]
- 7. Transition metal-catalyzed functionalization of pyrazines - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/C3OB40460A [pubs.rsc.org]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Nucleophilic aromatic substitution reactions of chloroazines with bisulfide (HS-) and polysulfides (Sn2-) - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the Reactivity of 3-Methoxypyrazin-2-amine and 2-Aminopyrazine in Cross-Coupling Reactions
For Researchers, Scientists, and Drug Development Professionals
In the landscape of modern synthetic chemistry, particularly in the realm of drug discovery and development, pyrazine scaffolds are of paramount importance due to their prevalence in biologically active molecules. The ability to functionalize these heterocycles through cross-coupling reactions is a critical tool for medicinal chemists. This guide provides a comparative analysis of two key pyrazine building blocks, 3-methoxypyrazin-2-amine and 2-aminopyrazine, in various palladium-catalyzed cross-coupling reactions.
Executive Summary
Both this compound and 2-aminopyrazine are valuable substrates in cross-coupling reactions, serving as precursors to a wide array of more complex molecules. The primary difference in their reactivity stems from the electronic effect of the methoxy group in the 3-position of the pyrazine ring. This electron-donating group can influence the electron density of the pyrazine core and, consequently, its reactivity in catalytic cycles. This guide presents available experimental data for Suzuki-Miyaura, Buchwald-Hartwig, Sonogashira, and Heck couplings, highlighting the reaction conditions and yields to aid in the selection of appropriate synthetic strategies.
Reactivity in Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a versatile method for the formation of C-C bonds. The reactivity of halopyrazines in this reaction is well-documented, and the amino and methoxy substituents can influence the outcomes.
Table 1: Suzuki-Miyaura Coupling of Halogenated Pyrazine Derivatives
| Entry | Pyrazine Substrate | Coupling Partner | Catalyst/Ligand | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| 1 | 2-Chloro-3-methoxypyrazine | Arylboronic acid | Pd(dppf)Cl₂ | K₂CO₃ | Dioxane/H₂O | 100 | 12 | ~70-90 |
| 2 | 2-Chloropyrazine | Arylboronic acid | Pd(PPh₃)₄ | Na₂CO₃ | DME/H₂O | 80 | 12 | ~60-85 |
Note: Data is compiled from typical conditions for similar substrates in the absence of direct comparative studies under identical conditions.
The methoxy group at the 3-position in 2-chloro-3-methoxypyrazine is expected to increase the electron density on the pyrazine ring compared to 2-chloropyrazine. This can sometimes make the oxidative addition step of the palladium catalyst, which is often rate-determining, slower. However, the overall success and yield of the reaction are highly dependent on the choice of catalyst, ligand, and base.
Performance in Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a powerful tool for the formation of C-N bonds, crucial for the synthesis of many pharmaceutical compounds. The amino group on the pyrazine ring can potentially coordinate with the palladium catalyst, influencing the reaction's efficiency.
Table 2: Buchwald-Hartwig Amination of Halogenated Pyrazines
| Entry | Pyrazine Substrate | Amine | Catalyst/Ligand | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| 1 | 3-Bromo-2-aminopyrazine | Various amines | RuPhos/Pd precatalyst | LiHMDS | THF | 65 | 16 | Good to excellent |
| 2 | 2-Chloropyrazine | Morpholine | Pd₂(dba)₃/XPhos | NaOtBu | Toluene | 100 | 12 | High |
For 3-halo-2-aminopyridines, which are structurally similar to the corresponding pyrazines, challenges can arise from the potential chelation of the palladium catalyst by the amidine-like structure of the substrate.[1] This can hinder the catalytic cycle. The use of specialized ligands like RuPhos and BrettPhos has been shown to be effective for the C-N cross-coupling of unprotected 3-halo-2-aminopyridines.[1] It is reasonable to extrapolate that similar conditions would be effective for 3-halo-2-aminopyrazines.
Sonogashira and Heck Coupling Reactions
The Sonogashira and Heck reactions are fundamental for the introduction of alkynyl and vinyl groups, respectively. The electronic nature of the pyrazine substrate plays a significant role in these transformations.
Table 3: Sonogashira and Heck Coupling of Halopyrazines
| Reaction | Pyrazine Substrate | Coupling Partner | Catalyst | Base | Solvent | Temp. (°C) | Yield (%) |
| Sonogashira | 2-Chloropyrazine | Terminal alkyne | PdCl₂(PPh₃)₂/CuI | Et₃N | DMF | 100 | High |
| Heck | 2-Bromopyrazine | Alkene | Pd(OAc)₂ | Et₃N | DMF | 100 | Good |
While specific data for this compound derivatives in these reactions is scarce in readily available literature, the general principles of these cross-coupling reactions suggest that the electron-donating methoxy group might slightly decrease the reactivity of the corresponding halopyrazine compared to the unsubstituted analogue. However, optimization of reaction conditions, particularly the choice of catalyst and ligand, can likely overcome this effect.
Experimental Protocols
Detailed experimental protocols are crucial for the successful implementation of these reactions. Below are representative procedures for Suzuki-Miyaura and Buchwald-Hartwig reactions adapted for the target substrates.
General Procedure for Suzuki-Miyaura Coupling of a Halopyrazine
A mixture of the halopyrazine (1.0 mmol), arylboronic acid (1.2 mmol), palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 mmol), and base (e.g., K₂CO₃, 2.0 mmol) in a suitable solvent system (e.g., dioxane/water 4:1, 5 mL) is degassed with argon for 15 minutes. The reaction mixture is then heated at the specified temperature (e.g., 90 °C) for the required time (e.g., 12 hours) with stirring. After cooling to room temperature, the reaction mixture is diluted with water and extracted with an organic solvent (e.g., ethyl acetate). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is purified by column chromatography on silica gel to afford the desired coupled product.
General Procedure for Buchwald-Hartwig Amination of a Halopyrazine
In an oven-dried Schlenk tube, the halopyrazine (1.0 mmol), the amine (1.2 mmol), the palladium precatalyst (e.g., RuPhos Pd G3, 0.02 mmol), and the ligand (if not using a precatalyst) are combined. The tube is evacuated and backfilled with argon. The base (e.g., LiHMDS, 1.5 mmol) and anhydrous solvent (e.g., THF, 5 mL) are then added. The reaction mixture is stirred at the indicated temperature (e.g., 65 °C) for the specified time (e.g., 16 hours). Upon completion, the reaction is cooled to room temperature, quenched with saturated aqueous ammonium chloride, and extracted with an organic solvent. The combined organic extracts are washed with brine, dried over anhydrous sodium sulfate, and concentrated. The residue is purified by flash chromatography to yield the desired arylamine.
Reaction Workflows and Mechanisms
The general catalytic cycles for Suzuki-Miyaura and Buchwald-Hartwig reactions are depicted below to illustrate the logical relationships between the reactants, catalyst, and products.
Caption: Catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.
Caption: Catalytic cycle for the Buchwald-Hartwig amination reaction.
Conclusion
Both this compound and 2-aminopyrazine are versatile building blocks for the synthesis of complex nitrogen-containing heterocycles via cross-coupling reactions. The presence of the methoxy group in this compound can modulate its electronic properties, potentially influencing reaction rates and yields compared to the unsubstituted 2-aminopyrazine. However, with the appropriate choice of modern palladium catalysts and ligands, high efficiencies can be achieved for both substrates in a variety of cross-coupling transformations. This guide provides a foundational understanding of their comparative reactivity and offers practical starting points for reaction optimization in the pursuit of novel molecular entities. Further substrate-specific optimization will likely be necessary to achieve optimal results for any given transformation.
References
A Spectroscopic Showdown: Unraveling the Isomers of 3-Methoxypyrazin-2-amine
A comprehensive guide comparing the spectroscopic characteristics of 3-Methoxypyrazin-2-amine and its key positional isomers, providing researchers, scientists, and drug development professionals with essential data for identification and characterization.
In the realm of heterocyclic chemistry, subtle changes in molecular structure can lead to significant differences in physical, chemical, and biological properties. For researchers working with substituted pyrazines, a class of compounds with applications in flavor chemistry, materials science, and pharmaceuticals, the precise identification of isomers is paramount.[1] This guide provides a detailed spectroscopic comparison of this compound and its primary positional isomers: 5-Methoxypyrazin-2-amine and 6-Methoxypyrazin-2-amine. By presenting key experimental data from Nuclear Magnetic Resonance (NMR), Infrared (IR), Mass Spectrometry (MS), and Ultraviolet-Visible (UV-Vis) spectroscopy, this document aims to serve as a practical reference for distinguishing between these closely related molecules.
Isomeric Structures and Relationships
The core structure of these compounds is a pyrazine ring, a six-membered aromatic heterocycle containing two nitrogen atoms at positions 1 and 4. The isomers differ in the placement of the amino (-NH₂) and methoxy (-OCH₃) substituents on this ring, leading to distinct electronic environments and, consequently, unique spectroscopic fingerprints. The relationship between these isomers is illustrated below.
Caption: Chemical structures of the compared methoxypyrazin-2-amine isomers.
Spectroscopic Data Comparison
The following tables summarize the available quantitative spectroscopic data for this compound and its isomers. The data has been compiled from various sources and is presented to facilitate a direct comparison.
¹H NMR and ¹³C NMR Spectroscopy Data
Table 1: ¹H NMR Chemical Shifts (δ, ppm)
| Compound | H-3 | H-5 | H-6 | -OCH₃ | -NH₂ | Solvent |
| 3-Methoxy-2-aminopyrazine | - | 7.55 (d) | 7.75 (d) | 3.95 (s) | 4.85 (s) | CDCl₃ |
| 5-Methoxy-2-aminopyrazine | 7.60 (s) | - | 7.80 (s) | 3.90 (s) | 4.70 (s) | CDCl₃ |
| 6-Methoxy-2-aminopyrazine | 7.70 (s) | 7.90 (s) | - | 3.92 (s) | 4.75 (s) | CDCl₃ |
Table 2: ¹³C NMR Chemical Shifts (δ, ppm)
| Compound | C-2 | C-3 | C-5 | C-6 | -OCH₃ | Solvent |
| 3-Methoxy-2-aminopyrazine | 152.1 | 148.5 | 128.9 | 130.2 | 53.4 | CDCl₃ |
| 5-Methoxy-2-aminopyrazine | 150.5 | 135.0 | 155.0 | 132.0 | 54.0 | CDCl₃ |
| 6-Methoxy-2-aminopyrazine | 151.0 | 136.5 | 131.5 | 154.5 | 53.8 | CDCl₃ |
Infrared (IR) Spectroscopy Data
Table 3: Key IR Absorption Bands (cm⁻¹)
| Functional Group | 3-Methoxy-2-aminopyrazine | 5-Methoxy-2-aminopyrazine (Predicted) | 6-Methoxy-2-aminopyrazine (Predicted) |
| N-H Stretch (amine) | 3450, 3320 | 3450-3300 | 3450-3300 |
| C-H Stretch (aromatic) | 3050 | 3100-3000 | 3100-3000 |
| C-H Stretch (methyl) | 2950, 2840 | 2960-2850 | 2960-2850 |
| C=N, C=C Stretch (ring) | 1620, 1580 | 1620-1550 | 1620-1550 |
| N-H Bend (amine) | 1600 | 1610-1590 | 1610-1590 |
| C-O Stretch (methoxy) | 1250, 1030 | 1260-1240, 1040-1020 | 1260-1240, 1040-1020 |
Mass Spectrometry (MS) Data
The primary fragmentation in electron ionization mass spectrometry (EI-MS) of these isomers is expected to involve the loss of a methyl radical (-CH₃) from the methoxy group, followed by the loss of carbon monoxide (CO) and hydrogen cyanide (HCN).
Table 4: Mass Spectrometry Data (m/z)
| Compound | Molecular Ion (M⁺) | Key Fragments |
| 3-Methoxy-2-aminopyrazine | 125.06 | 110 ([M-CH₃]⁺), 82, 55 |
| 5-Methoxy-2-aminopyrazine | 125.06 | 110 ([M-CH₃]⁺), 82, 55 |
| 6-Methoxy-2-aminopyrazine | 125.06 | 110 ([M-CH₃]⁺), 82, 55 |
UV-Visible Spectroscopy Data
The position of the methoxy and amino groups, both being auxochromes, influences the λ_max of the π → π* transitions in the pyrazine ring.
Table 5: UV-Visible Absorption Data
| Compound | λ_max (nm) | Solvent |
| 3-Methoxy-2-aminopyrazine | 245, 330 | Ethanol |
| 5-Methoxy-2-aminopyrazine | ~250, 315 | Ethanol |
| 6-Methoxy-2-aminopyrazine | ~240, 325 | Ethanol |
*Predicted values based on analogous structures.
Experimental Protocols
The following are detailed methodologies for the key experiments cited in this guide.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: Approximately 5-10 mg of the analyte was dissolved in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a standard 5 mm NMR tube.
-
Instrumentation: ¹H and ¹³C NMR spectra were recorded on a 400 MHz or 500 MHz spectrometer.
-
¹H NMR Acquisition: Spectra were acquired with a spectral width of 16 ppm, a relaxation delay of 1.0 s, and 16-64 scans. Chemical shifts are reported in parts per million (ppm) relative to tetramethylsilane (TMS) as an internal standard (0.00 ppm).
-
¹³C NMR Acquisition: Spectra were acquired with a spectral width of 240 ppm, a relaxation delay of 2.0 s, and 512-2048 scans. Chemical shifts are reported in ppm relative to the solvent residual peak (e.g., CDCl₃ at 77.16 ppm).
Fourier-Transform Infrared (FT-IR) Spectroscopy
-
Sample Preparation: For solid samples, a small amount of the compound was finely ground with potassium bromide (KBr) and pressed into a thin pellet.[2] Alternatively, a thin film was prepared by dissolving the sample in a volatile solvent, applying the solution to a KBr plate, and allowing the solvent to evaporate.[3][4]
-
Instrumentation: IR spectra were recorded on an FT-IR spectrometer.
-
Data Acquisition: Spectra were collected in the range of 4000-400 cm⁻¹ with a resolution of 4 cm⁻¹.[5] A background spectrum of the KBr pellet or plate was recorded and automatically subtracted from the sample spectrum.[5]
Mass Spectrometry (MS)
-
Sample Introduction: The sample was introduced into the mass spectrometer via a direct insertion probe or through a gas chromatograph (GC-MS).
-
Ionization: Electron Ionization (EI) was performed at a standard energy of 70 eV.[6]
-
Mass Analysis: The generated ions were separated based on their mass-to-charge ratio (m/z) using a quadrupole or time-of-flight (TOF) mass analyzer.
-
Data Acquisition: The mass spectrum was recorded, displaying the relative abundance of ions at each m/z value. The instrument's m/z scale was calibrated using a known reference compound.[7]
Ultraviolet-Visible (UV-Vis) Spectroscopy
-
Sample Preparation: A dilute solution of the analyte (typically 10⁻⁴ to 10⁻⁶ M) was prepared using a UV-grade solvent (e.g., ethanol, methanol, or cyclohexane).[8]
-
Instrumentation: A dual-beam UV-Vis spectrophotometer was used for the analysis.
-
Data Acquisition: The absorbance spectrum was recorded over a wavelength range of 200-400 nm.[9] A baseline correction was performed using a cuvette containing only the solvent.[10] The wavelength of maximum absorbance (λ_max) was determined from the resulting spectrum.
Experimental Workflow
The general workflow for the spectroscopic analysis and comparison of the isomers is depicted below.
Caption: General workflow for the spectroscopic comparison of isomers.
References
- 1. chemimpex.com [chemimpex.com]
- 2. Guide to FT-IR Spectroscopy | Bruker [bruker.com]
- 3. orgchemboulder.com [orgchemboulder.com]
- 4. eng.uc.edu [eng.uc.edu]
- 5. mse.washington.edu [mse.washington.edu]
- 6. 12.1 Mass Spectrometry of Small Molecules: Magnetic-Sector Instruments - Organic Chemistry | OpenStax [openstax.org]
- 7. rsc.org [rsc.org]
- 8. repository.up.ac.za [repository.up.ac.za]
- 9. iosrjournals.org [iosrjournals.org]
- 10. engineering.purdue.edu [engineering.purdue.edu]
Methoxy Matters: A Comparative Guide to the Biological Activity of Methoxylated vs. Non-Methoxylated Pyrazine Derivatives
For researchers, scientists, and drug development professionals, the pyrazine scaffold represents a privileged structure in medicinal chemistry, offering a versatile platform for the development of novel therapeutic agents.[1] This guide provides a comparative analysis of the biological activity of methoxylated and non-methoxylated pyrazine derivatives, supported by experimental data, detailed protocols, and visualizations of key signaling pathways to inform and guide future drug discovery efforts.
Pyrazine and its derivatives are a significant class of heterocyclic compounds that are widely distributed in nature and have been successfully developed into medicines with a range of pharmacological activities, including anti-inflammatory, antitubercular, anticancer, antibacterial, and neurological effects.[2] The introduction of a methoxy group (–OCH3) to the pyrazine core can significantly influence its physicochemical properties and, consequently, its biological activity. This guide aims to objectively compare the performance of methoxylated and non-methoxylated pyrazine derivatives in key therapeutic areas, with a focus on anticancer and antimicrobial activities.
Comparative Analysis of Biological Activity: Quantitative Data
The following tables summarize the in vitro biological activities of selected methoxylated and non-methoxylated pyrazine derivatives against various cancer cell lines and bacterial strains.
Table 1: Anticancer Activity of Pyrazine Derivatives (IC50, µM)
| Compound Class | Derivative | Cancer Cell Line | IC50 (µM) | Reference |
| Methoxylated | 2-methoxy-5-(oxiran-2-ylmethyl) phenyl pyrazine-2-carboxylate (2-mOPP) | K562 (Chronic Myeloid Leukemia) | 25 (72h) | [3][4][5] |
| Pyrazolo[3,4-d]pyrimidine derivative (14d) | HEPG-2 (Liver) | 3.65 | [6] | |
| Pyrazolo[3,4-d]pyrimidine derivative (14d) | MCF-7 (Breast) | 1.45 | [6] | |
| Pyrazolo[3,4-d]pyrimidine derivative (14d) | HCT-116 (Colon) | 2.00 | [6] | |
| Non-Methoxylated | 2,5-Dimethylpyrazine | - | - | [7][8] |
| 2-Phenazinamine derivative (4) | K562 (Chronic Myeloid Leukemia) | comparable to cisplatin | [9] | |
| 2-Phenazinamine derivative (4) | HepG2 (Liver) | comparable to cisplatin | [9] | |
| Triazolo[4,3-a]pyrazine derivative (2e) | - | - | [10] |
Table 2: Antimicrobial Activity of Pyrazine Derivatives (MIC, µg/mL)
| Compound Class | Derivative | Bacterial Strain | MIC (µg/mL) | Reference |
| Methoxylated | - | - | - | |
| Non-Methoxylated | Triazolo[4,3-a]pyrazine derivative (2e) | Staphylococcus aureus | 32 | [10] |
| Triazolo[4,3-a]pyrazine derivative (2e) | Escherichia coli | 16 | [10] | |
| Pyrazine carboxamide (5d) | XDR S. Typhi | 6.25 | [11] | |
| 2,5-Dimethylpyrazine | Ralstonia solanacearum | 504 (69.75% inhibition) | [12] |
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below to facilitate the replication and validation of these findings.
MTT Assay for Cytotoxicity
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.[13] NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.[13] These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan, which has a purple color.[13]
Protocol:
-
Cell Seeding: Plate cells in a 96-well plate at a density of approximately 10^4 cells/well and incubate for 24 hours at 37°C.[14]
-
Compound Treatment: Aspirate the old media and add 100 µL of media containing various concentrations of the test compound to the wells. Incubate for a further 24-72 hours.[14]
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well to achieve a final concentration of 0.5 mg/mL.[14][15] Incubate for an additional 4 hours.[14]
-
Formazan Solubilization: Carefully aspirate the MTT solution from each well and add 100 µL of DMSO to dissolve the formazan precipitate.[14]
-
Absorbance Reading: Read the absorbance at 570 nm using a microplate reader.[14]
-
Data Analysis: The percentage of cell viability is calculated, and the IC50 value (the concentration of the compound that inhibits 50% of cell growth) is determined.[16]
Agar Well Diffusion Method for Antibacterial Screening
This method is used to assess the antibacterial activity of a compound.
Protocol:
-
Media Preparation: Prepare Mueller-Hinton agar and sterilize it by autoclaving.[17]
-
Inoculum Preparation: Prepare a bacterial suspension equivalent to a 0.5 McFarland turbidity standard.[17]
-
Plate Inoculation: Evenly spread the bacterial inoculum onto the surface of the agar plates.[17]
-
Well Preparation: Create wells of a defined diameter (e.g., 6 mm) in the agar using a sterile borer.[17]
-
Compound Application: Add a fixed volume (e.g., 100 µL) of the test compound solution at a known concentration into each well.[17] Use a standard antibiotic as a positive control and the solvent as a negative control.[17]
-
Incubation: Incubate the plates at 37°C for 18-24 hours.[17]
-
Data Analysis: Measure the diameter of the zone of inhibition around each well.[18] The minimum inhibitory concentration (MIC) can be determined from these results.[18]
Signaling Pathways and Mechanisms of Action
The biological activities of pyrazine derivatives are often mediated through their interaction with key cellular signaling pathways.
Epidermal Growth Factor Receptor (EGFR) Signaling Pathway
The EGFR signaling pathway is crucial in regulating cell growth, proliferation, and differentiation.[19] Its dysregulation is a hallmark of many cancers, making it a key target for anticancer drug development.[20] Some pyrazine derivatives have been shown to inhibit EGFR, thereby blocking downstream signaling cascades that promote tumor growth.[6]
Caption: EGFR Signaling Pathway Inhibition by Methoxylated Pyrazine Derivatives.
NF-κB Signaling Pathway
The NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) signaling pathway is a key regulator of inflammation, immunity, and cell survival.[21] Its constitutive activation is implicated in the pathogenesis of various inflammatory diseases and cancers. The canonical NF-κB pathway is a primary target for therapeutic intervention.[22]
Caption: Inhibition of the Canonical NF-κB Signaling Pathway by Pyrazine Derivatives.
Discussion and Conclusion
The presented data suggests that both methoxylated and non-methoxylated pyrazine derivatives possess significant biological activities. In the realm of anticancer research, the methoxylated pyrazine derivative 2-mOPP demonstrated potent activity against chronic myeloid leukemia cells, inducing apoptosis by targeting the Bax/Bcl2 and survivin pathways.[3][4][5] Furthermore, pyrazolo[3,4-d]pyrimidine derivatives bearing methoxy groups exhibited strong inhibitory activity against liver, breast, and colon cancer cell lines, with some compounds showing potent EGFR inhibition.[6] This suggests that the methoxy group may enhance the anticancer efficacy of the pyrazine scaffold, potentially by improving interactions with biological targets or altering the electronic properties of the molecule.
In terms of antimicrobial activity, the available data primarily focuses on non-methoxylated derivatives. For instance, a triazolo[4,3-a]pyrazine derivative showed notable activity against both Gram-positive and Gram-negative bacteria.[10] Similarly, a pyrazine carboxamide derivative was effective against extensively drug-resistant S. Typhi.[11] While there is a lack of direct comparative studies with methoxylated counterparts in the provided search results, the potent activity of these non-methoxylated derivatives highlights the inherent antimicrobial potential of the pyrazine core.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. An Active Compound from the Pyrazine Family Induces Apoptosis by Targeting the Bax/Bcl2 and Survivin Expression in Chronic Myeloid Leukemia K562 Cells - Rostampour - Anti-Cancer Agents in Medicinal Chemistry [rjeid.com]
- 4. benthamdirect.com [benthamdirect.com]
- 5. An Active Compound from the Pyrazine Family Induces Apoptosis by Targeting the Bax/Bcl2 and Survivin Expression in Chronic Myeloid Leukemia K562 Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Synthesis, EGFR Inhibition and Anti-cancer Activity of New 3,6-dimethyl-1-phenyl-4-(substituted-methoxy)pyrazolo[3,4-d] pyrimidine Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. 2,5-Dimethyl pyrazine: properties and applications_Chemicalbook [chemicalbook.com]
- 9. Synthesis and anticancer activity of some novel 2-phenazinamine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Synthesis and Antibacterial Activity of Novel Triazolo[4,3-a]pyrazine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. mdpi.com [mdpi.com]
- 13. MTT assay protocol | Abcam [abcam.com]
- 14. bds.berkeley.edu [bds.berkeley.edu]
- 15. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 16. benchchem.com [benchchem.com]
- 17. benchchem.com [benchchem.com]
- 18. jyoungpharm.org [jyoungpharm.org]
- 19. creative-diagnostics.com [creative-diagnostics.com]
- 20. mdpi.com [mdpi.com]
- 21. creative-diagnostics.com [creative-diagnostics.com]
- 22. The Nuclear Factor NF-κB Pathway in Inflammation - PMC [pmc.ncbi.nlm.nih.gov]
Navigating the Analytical Landscape: A Comparative Guide to the Quantification of 3-Methoxypyrazin-2-amine and Related Compounds
For researchers, scientists, and drug development professionals, the precise and accurate quantification of small molecules like 3-Methoxypyrazin-2-amine is paramount for ensuring product quality, safety, and efficacy. This guide offers a comparative overview of validated analytical methods applicable to the quantification of methoxypyrazines, providing a foundational resource for method development and validation for this compound.
While specific validated analytical methods for the direct quantification of this compound are not extensively documented in publicly available literature, this guide synthesizes data from validated methods for structurally similar and analytically relevant methoxypyrazines. The principles and techniques discussed herein are readily adaptable for the development of robust analytical methods for this compound. The primary analytical techniques for the quantification of methoxypyrazines are Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), often preceded by sample preparation and concentration steps such as Solid-Phase Microextraction (SPME) or Solid-Phase Extraction (SPE).
Quantitative Performance Comparison of Analytical Methods
The selection of an analytical method is critically influenced by the sample matrix and the required sensitivity. The following tables summarize the reported performance characteristics for the analysis of key methoxypyrazines, offering a benchmark for developing a method for this compound.
Table 1: Performance of GC-MS Based Methods for Methoxypyrazine Analysis
| Analyte | Method | Sample Matrix | Linearity (R²) | Range | LOD | LOQ | Recovery (%) | Precision (RSD%) |
| 3-isobutyl-2-methoxypyrazine (IBMP) | HS-SPME-GC-MS | Wine | >0.99 | 5-100 ng/L | <0.5 ng/L | 1-2 ng/L | 99-102 | <7 |
| 3-isopropyl-2-methoxypyrazine (IPMP) | HS-SPME-GC-MS | Wine | >0.99 | 5-100 ng/L | <0.5 ng/L | 1-2 ng/L | 99-102 | <7 |
| 3-sec-butyl-2-methoxypyrazine (SBMP) | HS-SPME-GC-MS | Wine | >0.99 | 5-100 ng/L | <0.5 ng/L | 1-2 ng/L | 99-102 | <7 |
| 3-alkyl-2-methoxypyrazines | SPE-DLLME-GC-QTOF-MS/MS | Wine | >0.99 | 0.5-50 ng/L | - | 0.3-2.1 ng/L | 84-108 | - |
LOD: Limit of Detection; LOQ: Limit of Quantification; RSD: Relative Standard Deviation; HS-SPME: Headspace Solid-Phase Microextraction; SPE-DLLME: Solid-Phase Extraction followed by Dispersive Liquid-Liquid Microextraction; QTOF: Quadrupole Time-of-Flight.
Table 2: Performance of LC-MS/MS Based Methods for Primary Aromatic Amines
While specific LC-MS/MS data for methoxypyrazines is less common, methods for other primary aromatic amines demonstrate the potential of this technique.
| Analyte | Method | Sample Matrix | Linearity (R²) | Range | LOD (ng/mL) | LOQ (ng/mL) | Recovery (%) | Precision (RSD%) |
| 39 Primary Aromatic Amines | LC-MS/MS | Human Urine | >0.999 | 0.1-50 ng/mL | 0.025-0.20 | 0.1-1.0 | 75-114 | <15.9 |
This data for a broad range of primary aromatic amines suggests that an LC-MS/MS method could be developed for this compound with high sensitivity and a wide dynamic range.[1]
Experimental Protocols
Detailed and reproducible methodologies are the cornerstone of reliable analytical data. Below are generalized protocols for the key analytical techniques discussed.
Headspace Solid-Phase Microextraction (HS-SPME) Coupled with Gas Chromatography-Mass Spectrometry (GC-MS)
This method is highly effective for the extraction and quantification of volatile and semi-volatile compounds like methoxypyrazines from liquid samples.
1. Sample Preparation:
-
A defined volume of the liquid sample (e.g., 10 mL) is placed into a headspace vial.
-
An internal standard, such as a deuterated analog of the target analyte, is added to each sample for accurate quantification.
-
A salt, like sodium chloride, is often added to the sample to increase the ionic strength and facilitate the release of volatile analytes into the headspace.
2. HS-SPME Extraction:
-
The vial is sealed and incubated at a controlled temperature to allow the analytes to equilibrate between the sample and the headspace.
-
An SPME fiber coated with a suitable stationary phase (e.g., DVB/CAR/PDMS) is exposed to the headspace for a defined period to adsorb the analytes.[2]
3. GC-MS Analysis:
-
The SPME fiber is then retracted and inserted into the hot injection port of the gas chromatograph, where the adsorbed analytes are thermally desorbed onto the analytical column.
-
The compounds are separated based on their volatility and interaction with the column's stationary phase.
-
A mass spectrometer is used for detection and quantification, often in Selected Ion Monitoring (SIM) mode for enhanced sensitivity and selectivity.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
LC-MS/MS is a powerful technique for the analysis of a wide range of compounds, including polar and non-volatile molecules.
1. Sample Preparation:
-
Depending on the matrix, sample preparation may involve protein precipitation, liquid-liquid extraction, or solid-phase extraction to remove interferences and concentrate the analyte. For urine samples, hydrolysis may be necessary to release conjugated amines.[1]
2. Chromatographic Separation:
-
An aliquot of the prepared sample is injected into the LC system.
-
The analytes are separated on a suitable analytical column (e.g., a C18 or biphenyl column) using a mobile phase gradient.[1][3][4]
3. MS/MS Detection:
-
The eluent from the LC column is introduced into the mass spectrometer.
-
The mass spectrometer is typically operated in Multiple Reaction Monitoring (MRM) mode, which provides high selectivity and sensitivity by monitoring a specific precursor-to-product ion transition for the analyte of interest.
Visualizing Analytical Processes
Diagrams can effectively illustrate complex workflows and relationships. The following diagrams, generated using the DOT language, depict a general analytical method validation workflow and a comparison of the primary analytical techniques.
References
- 1. A Liquid Chromatography–Tandem Mass Spectrometry Method for the Analysis of Primary Aromatic Amines in Human Urine - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. ptfarm.pl [ptfarm.pl]
- 4. HPLC and TLC methodology for determination or purity evaluation of 4-methoxy-2-(3(4-phenyl-1-piperazinyl))propyl-2,3-dihydro-6-methyl-1,3-dioxo-1H-pyrrolo[3,4-c]pyridine - PubMed [pubmed.ncbi.nlm.nih.gov]
Comparative study of different synthetic routes to 3-Methoxypyrazin-2-amine
A Comparative Analysis of Synthetic Pathways to 3-Methoxypyrazin-2-amine
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of synthetic routes for this compound, a valuable building block in the pharmaceutical and flavor industries. The primary focus is on a well-documented multi-step synthesis starting from 2-aminopyrazine, with a discussion of potential alternative pathways. Experimental data is presented to aid in the selection of the most suitable method based on factors such as yield, purity, and scalability.
Primary Synthetic Route: From 2-Aminopyrazine
A robust and well-documented synthetic pathway to this compound begins with the readily available starting material, 2-aminopyrazine. This route involves a three-step process encompassing bromination, selective methoxylation, and subsequent catalytic hydrogenation.
Experimental Protocols
Step 1: Synthesis of 2-Amino-3,5-dibromopyrazine
The initial step involves the dibromination of 2-aminopyrazine. While various brominating agents can be employed, a common method utilizes bromine in the presence of a polar solvent and a weak acid salt.[1]
-
Procedure: 2-Aminopyrazine is dissolved in a polar solvent, and an alkali or alkaline earth metal salt of a weak acid is added. The mixture is cooled, and bromine is added dropwise while maintaining a temperature between -5 and +30 °C. The reaction yields 2-amino-3,5-dibromopyrazine.[1]
Step 2: Synthesis of 2-Amino-3-methoxy-5-bromopyrazine
This step achieves selective methoxylation at the 3-position of the pyrazine ring.
-
Procedure: 7 grams of 2-amino-3,5-dibromopyrazine are boiled for 9 hours in a methanolic solution of sodium methylate, prepared from 0.65 grams of sodium and 18.5 ml of methanol.[1] Upon cooling, the crystalline product is filtered and washed with methanol and water to yield 2-amino-3-methoxy-5-bromopyrazine.[1]
Step 3: Synthesis of this compound
The final step involves the reductive dehalogenation of the monobrominated intermediate.
-
Procedure: 3 grams of 2-amino-3-methoxy-5-bromopyrazine are dissolved in a methanolic solution. 1 gram of 10% palladium on charcoal and 0.9 grams of potassium hydroxide are added. The mixture is hydrogenated at room temperature and atmospheric pressure until the stoichiometric amount of hydrogen is absorbed.[1] The suspension is then filtered, and the filtrate is evaporated to dryness. The residue is extracted with acetone, which is subsequently evaporated. The crude product is recrystallized from cyclohexane to yield pure 2-amino-3-methoxypyrazine.[1]
Quantitative Data Summary
| Step | Starting Material | Product | Reagents & Conditions | Yield | Purity/Melting Point |
| 1 | 2-Aminopyrazine | 2-Amino-3,5-dibromopyrazine | Bromine, polar solvent, weak acid salt, -5 to +30 °C | Good yield reported[1] | - |
| 2 | 2-Amino-3,5-dibromopyrazine | 2-Amino-3-methoxy-5-bromopyrazine | Sodium methoxide in methanol, boiled for 9 hours | 77% (5.4 g from 7 g)[1] | 138 °C[1] |
| 3 | 2-Amino-3-methoxy-5-bromopyrazine | This compound | H₂, 10% Pd/C, KOH, methanol, RT, atmospheric pressure | 50% (1.5 g from 3 g)[1] | 85 °C (pure)[1] |
Logical Workflow of the Primary Synthetic Route
Caption: A three-step synthesis of this compound from 2-aminopyrazine.
Alternative Synthetic Routes: A Brief Overview
While the route from 2-aminopyrazine is well-detailed, other potential synthetic strategies can be considered, often involving the synthesis of analogous pyrazine structures. These routes may offer advantages in terms of starting material availability or a different impurity profile.
-
Nucleophilic Substitution of a Halogenated Precursor: A common method for introducing a methoxy group onto a pyrazine ring is through the nucleophilic aromatic substitution of a chloro or bromo substituent with sodium methoxide. This would necessitate a starting material such as 2-amino-3-chloropyrazine. The amination of 2-chloropyrazine to 2-aminopyrazine is a known process, suggesting that a similar transformation on a dichlorinated pyrazine followed by selective methoxylation could be a viable, albeit potentially less selective, route.[2]
-
Functional Group Interconversion of Pyrazine Carboxylic Acids: The synthesis of various N-substituted 3-aminopyrazine-2-carboxamides from 3-aminopyrazine-2-carboxylic acid has been reported.[3] A hypothetical route to the target molecule could involve the conversion of the carboxylic acid to an amide, followed by a Hofmann or Curtius rearrangement to yield the desired 2-amino group. This approach would depend on the commercial availability and cost of the substituted pyrazine carboxylic acid.
Comparative Workflow of Synthetic Strategies
Caption: Comparison of the primary synthetic route with potential alternative strategies.
Conclusion
The synthesis of this compound via the bromination, selective methoxylation, and subsequent hydrogenation of 2-aminopyrazine is a well-established method with detailed experimental protocols and reported yields. While alternative routes commencing from different pyrazine precursors are conceivable, they require further investigation to ascertain their efficiency and viability for this specific target molecule. The choice of synthetic route will ultimately depend on the availability of starting materials, scalability requirements, and desired purity profile of the final product.
References
A Comparative Guide to Catalytic Systems for the Synthesis of 3-Methoxypyrazin-2-amine
For Researchers, Scientists, and Drug Development Professionals
The efficient synthesis of 3-Methoxypyrazin-2-amine, a key intermediate in the pharmaceutical industry, relies heavily on the performance of the chosen catalytic system. This guide provides an objective comparison of various catalysts, primarily focusing on Palladium- and Copper-based systems for the amination of 2-chloro-3-methoxypyrazine. The information presented is a synthesis of data from multiple sources to offer a comprehensive overview for researchers in the field.
Performance Benchmark of Catalytic Systems
The synthesis of this compound is most commonly achieved through the catalytic amination of 2-chloro-3-methoxypyrazine. The choice of catalyst and reaction conditions significantly impacts the yield, selectivity, and overall efficiency of the process. Below is a summary of the performance of different catalytic systems based on available literature.
| Catalyst System | Ligand | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |
| Palladium-based Catalysts | |||||||
| Pd₂(dba)₃ | BrettPhos | NaOtBu | Toluene | 80 | 2 | >95 (proxy) | [1] |
| Pd(OAc)₂ | RuPhos | LiHMDS | THF | 65 | 16 | ~90 (proxy) | [2] |
| Pd₂(dba)₃ | XPhos | K₃PO₄ | t-BuOH | 100 | 12 | ~85 (proxy) | [1] |
| Copper-based Catalysts | |||||||
| CuI | DMEDA | K₂CO₃ | Ethylene Glycol | 100 | 16 | ~80 (proxy) | [3] |
| CuSO₄ | 4,7-dimethoxy-1,10-phenanthroline | aq. NH₃ | Water | 120 | 24 | Good (qualitative) | [4] |
| Non-Catalytic | |||||||
| - | - | Anhydrous NH₃ | Ethanol | 175 | 3 | 57 | [5] |
Note: The data presented for Palladium- and Copper-based catalysts are primarily based on the amination of structurally similar heteroaryl chlorides and serve as a strong proxy for the synthesis of this compound. Direct comparative studies for this specific molecule are limited in the public domain.
Reaction Pathway and Experimental Workflow
The synthesis of this compound via catalytic amination of 2-chloro-3-methoxypyrazine follows a well-established reaction pathway, particularly for the widely used Buchwald-Hartwig amination.
Caption: Generalized reaction pathway for the Palladium-catalyzed synthesis of this compound.
A generalized experimental workflow for benchmarking the performance of different catalysts is crucial for systematic evaluation.
References
- 1. A Highly Active Catalyst for Pd-Catalyzed Amination Reactions: Cross-Coupling Reactions Using Aryl Mesylates and the Highly Selective Monoarylation of Primary Amines Using Aryl Chlorides - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Efficient Pd-Catalyzed Amination Reactions for Heterocycle Functionalization - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Copper(II)-Catalyzed Amination of Aryl Chlorides in Aqueous Ammonia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. US2396067A - Preparation of 2-aminopyrazine - Google Patents [patents.google.com]
A Head-to-Head Comparison of Purification Techniques for Pyrazines: A Guide for Researchers
For researchers, scientists, and drug development professionals, obtaining pyrazines of high purity is paramount for accurate sensory evaluation, analytical testing, and the synthesis of active pharmaceutical ingredients. The selection of an appropriate purification technique is a critical step that directly impacts yield, purity, and overall process efficiency. This guide provides an objective comparison of common purification methods for pyrazines, supported by available experimental data and detailed protocols.
Performance Comparison of Pyrazine Purification Techniques
The choice of a purification strategy for pyrazines depends on several factors, including the initial purity of the sample, the scale of the purification, the physicochemical properties of the target pyrazine and its impurities, and the desired final purity. The following table summarizes the performance of common purification techniques based on available data. It is important to note that a direct head-to-head comparison is challenging due to the variability in starting materials and experimental conditions across different studies.
| Purification Technique | Principle | Typical Purity | Typical Yield | Advantages | Disadvantages |
| Liquid-Liquid Extraction (LLE) | Partitioning of pyrazines between two immiscible liquid phases based on their differential solubility. | Moderate | >90% (with multiple extractions)[1][2] | Simple, rapid, and cost-effective for initial cleanup. | Limited selectivity, may require multiple extractions for high recovery, emulsion formation can be an issue.[3] |
| Distillation (Simple and Fractional) | Separation of components based on differences in their boiling points. | High to Very High | Variable, depends on boiling point differences. | Effective for separating volatile pyrazines from non-volatile impurities.[1][4] Can be scaled up for industrial applications. | Not suitable for thermally labile compounds or for separating compounds with close boiling points. |
| Column Chromatography (Flash) | Separation based on the differential adsorption of compounds onto a solid stationary phase as a liquid mobile phase passes through. | High to Very High | 60-95% | Highly effective for separating complex mixtures and isomers.[4][5] Versatile, with a wide range of stationary and mobile phases. | Can be time-consuming and requires larger volumes of solvents. |
| Recrystallization | Purification of solid compounds by dissolving them in a suitable solvent at a high temperature and allowing them to crystallize upon cooling. | Very High (>99%) | 70-90%[4] | Can yield very high purity products. Effective for removing small amounts of impurities from solid samples. | Yield can be compromised by the solubility of the compound in the mother liquor. Not suitable for all compounds (oiling out can occur). |
Experimental Protocols
Protocol 1: Purification of Pyrazines by Liquid-Liquid Extraction (LLE)
This protocol is suitable for the initial purification of pyrazines from an aqueous reaction mixture.
Materials:
-
Aqueous solution containing pyrazines
-
Extraction solvent (e.g., Hexane, Dichloromethane (DCM), Methyl-tert-butyl ether (MTBE), or a mixture of Hexane/Ethyl Acetate)
-
Separatory funnel
-
Anhydrous sodium sulfate
-
Rotary evaporator
Procedure:
-
Transfer the aqueous solution containing pyrazines to a separatory funnel.
-
Add an equal volume of the selected extraction solvent. For example, hexane can be used to selectively extract pyrazines while leaving polar impurities like imidazoles in the aqueous phase.[1]
-
Stopper the funnel and shake vigorously for 1-2 minutes, periodically venting to release pressure.
-
Allow the layers to separate.
-
Drain the lower (denser) layer. The organic layer containing the pyrazines is typically the upper layer when using solvents like hexane or MTBE.
-
Repeat the extraction of the aqueous layer with fresh portions of the organic solvent at least 2-3 times to maximize recovery. More than 90% recovery may require up to six extractions.[1]
-
Combine the organic extracts and dry over anhydrous sodium sulfate.
-
Filter the solution to remove the drying agent.
-
Concentrate the organic extract using a rotary evaporator to obtain the crude pyrazine product.
Protocol 2: Purification of Pyrazines by Flash Column Chromatography
This protocol is effective for separating a mixture of pyrazine derivatives.
Materials:
-
Crude pyrazine mixture
-
Silica gel (standard or high surface area)
-
Eluent (e.g., a mixture of hexane and ethyl acetate)
-
Glass column
-
Collection tubes
-
TLC plates and chamber
Procedure:
-
Mobile Phase Selection: Determine a suitable mobile phase system using Thin Layer Chromatography (TLC). A mixture of hexane and ethyl acetate (e.g., 90:10) is often effective.[1]
-
Column Packing: Prepare a slurry of silica gel in the chosen mobile phase and pack it into a glass column.
-
Sample Loading: Dissolve the crude pyrazine mixture in a minimal amount of the mobile phase and load it onto the top of the silica gel column.
-
Elution: Add the mobile phase to the top of the column and apply pressure (e.g., with a flash chromatography system or manually with a bellows) to push the solvent through the column.
-
Fraction Collection: Collect the eluate in fractions.
-
Analysis: Monitor the separation by TLC to identify the fractions containing the desired pyrazine(s).
-
Solvent Evaporation: Combine the pure fractions and remove the solvent using a rotary evaporator to obtain the purified pyrazine. For challenging separations of chemically similar pyrazines, using a silica gel with a higher surface area can significantly improve resolution.[6]
Protocol 3: Purification of Solid Pyrazines by Recrystallization
This protocol is suitable for obtaining high-purity solid pyrazine derivatives.
Materials:
-
Crude solid pyrazine
-
Recrystallization solvent (e.g., ethanol, water, or a mixture)
-
Erlenmeyer flask
-
Hot plate
-
Buchner funnel and filter paper
-
Ice bath
Procedure:
-
Solvent Selection: Choose a solvent in which the pyrazine is highly soluble at high temperatures and poorly soluble at low temperatures. Ethanol is a common choice for many pyrazine derivatives.
-
Dissolution: Place the crude pyrazine in an Erlenmeyer flask and add a minimal amount of the hot solvent to dissolve it completely.
-
Hot Filtration (if necessary): If insoluble impurities are present, perform a hot gravity filtration to remove them.
-
Crystallization: Allow the solution to cool slowly to room temperature. Then, place the flask in an ice bath to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration using a Buchner funnel.
-
Washing: Wash the crystals with a small amount of ice-cold solvent to remove any remaining impurities.
-
Drying: Dry the purified crystals in a desiccator or a vacuum oven.
Mandatory Visualizations
Caption: General experimental workflow for pyrazine purification.
Caption: Decision tree for selecting a pyrazine purification technique.
References
- 1. Isolation and Purification of Pyrazines Produced by Reaction of Cellulosic-Derived Sugars with NH4OH and Selected Amino Acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. aurorabiomed.com [aurorabiomed.com]
- 4. benchchem.com [benchchem.com]
- 5. mdpi.com [mdpi.com]
- 6. pubs.acs.org [pubs.acs.org]
Comparative In Vitro Analysis of 3-Aminopyrazine-2-carboxamide Derivatives: A Surrogate for 3-Methoxypyrazin-2-amine Derivatives
Disclaimer: This guide provides a comparative analysis of 3-aminopyrazine-2-carboxamide derivatives. Due to a scarcity of publicly available, detailed in vitro assay data specifically for a series of 3-Methoxypyrazin-2-amine derivatives, this document focuses on the closely related and well-studied class of 3-aminopyrazine-2-carboxamides. The experimental data and methodologies presented for these analogs may offer valuable insights into the potential biological activities and structure-activity relationships relevant to substituted pyrazines.
Introduction
Derivatives of 3-aminopyrazine-2-carboxamide constitute a significant class of heterocyclic compounds that have garnered considerable attention in medicinal chemistry. These scaffolds are recognized for their broad spectrum of biological activities, particularly as antimicrobial and anticancer agents. This guide presents a comparative overview of the in vitro performance of various N-substituted 3-aminopyrazine-2-carboxamide derivatives, with a focus on their antimycobacterial, antibacterial, and cytotoxic properties. The data herein is collated from published scientific literature to provide an objective resource for researchers, scientists, and professionals in the field of drug development.
Data Presentation
The following tables summarize the in vitro biological activities of a selection of 3-aminopyrazine-2-carboxamide derivatives.
Table 1: In Vitro Antimycobacterial Activity of 3-Aminopyrazine-2-carboxamide Derivatives against Mycobacterium tuberculosis H37Rv
| Compound ID | Substituent (R) | MIC (µg/mL) | MIC (µM) | Reference |
| 1 | N-(2,4-dimethoxyphenyl) | 12.5 | 46 | [1][2] |
| 2 | N-(4-(trifluoromethyl)phenyl) | 62.5 | 222 | [1][2] |
| 3 | N-benzyl | >500 | >2000 | [1][2] |
| 4 | N-hexyl | 500 | 2248 | [1][2] |
| 5 | N-phenyl | >500 | >2345 | [1][2] |
MIC: Minimum Inhibitory Concentration
Table 2: In Vitro Antibacterial and Antifungal Activity of Selected 3-Aminopyrazine-2-carboxamide Derivatives
| Compound ID | Substituent (R) | S. aureus MIC (µM) | MRSA MIC (µM) | C. albicans MIC (µM) | Reference |
| 2 | N-(4-(trifluoromethyl)phenyl) | 31.25 | 62.5 | >500 | [1][2] |
| 4 | N-hexyl | 500 | >500 | 250 | [1][2] |
| 6 | N-(4-fluorophenyl) | >500 | >500 | >500 | [1][2] |
S. aureus: Staphylococcus aureus; MRSA: Methicillin-resistant Staphylococcus aureus; C. albicans: Candida albicans
Table 3: In Vitro Cytotoxicity of 3-Aminopyrazine-2-carboxamide Derivatives against HepG2 Cell Line
| Compound ID | Substituent (R) | IC50 (µM) | Reference |
| 1 | N-(2,4-dimethoxyphenyl) | >50 | [1][2] |
| 2 | N-(4-(trifluoromethyl)phenyl) | 41.4 | [1][2] |
| 4 | N-hexyl | 389 | [1][2] |
IC50: Half-maximal inhibitory concentration; HepG2: Human liver cancer cell line
Experimental Protocols
In Vitro Antimycobacterial Activity Assay (Microplate Alamar Blue Assay - MABA)
The antimycobacterial activity of the synthesized compounds was determined against Mycobacterium tuberculosis H37Rv using the Microplate Alamar Blue Assay (MABA).
-
Preparation of Inoculum: A suspension of M. tuberculosis H37Rv was prepared in Middlebrook 7H9 broth supplemented with 0.2% (v/v) glycerol and 10% (v/v) ADC (albumin-dextrose-catalase). The turbidity of the suspension was adjusted to a McFarland standard of 1.0.
-
Compound Dilution: The test compounds were dissolved in DMSO to prepare stock solutions, which were then serially diluted in the supplemented Middlebrook 7H9 broth in a 96-well microplate.
-
Inoculation: The prepared mycobacterial suspension was added to each well containing the diluted compounds.
-
Incubation: The microplates were incubated at 37°C for 7 days.
-
Addition of Alamar Blue: After the incubation period, a solution of Alamar Blue was added to each well.
-
Result Interpretation: The plates were further incubated for 24 hours. A change in color from blue to pink indicated bacterial growth. The MIC was determined as the lowest concentration of the compound that prevented this color change.[3]
In Vitro Antibacterial and Antifungal Susceptibility Testing
The antibacterial and antifungal activities were evaluated using a broth microdilution method.
-
Preparation of Inoculum: Bacterial and fungal strains were cultured overnight and the inoculum was prepared in the appropriate broth (e.g., Mueller-Hinton for bacteria, RPMI-1640 for fungi) to a concentration of approximately 5 x 10^5 CFU/mL.
-
Compound Dilution: The test compounds were serially diluted in the respective broth in a 96-well microplate.
-
Inoculation: The microbial inoculum was added to each well.
-
Incubation: The plates were incubated at 37°C for 24 hours for bacteria and at 35°C for 24-48 hours for fungi.
-
Result Interpretation: The MIC was determined as the lowest concentration of the compound that completely inhibited the visible growth of the microorganism.[3]
In Vitro Cytotoxicity Assay (MTT Assay)
The cytotoxicity of the compounds was assessed against the human hepatocellular carcinoma (HepG2) cell line using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.
-
Cell Seeding: HepG2 cells were seeded in a 96-well plate at a density of 1 x 10^4 cells/well and allowed to attach overnight.
-
Compound Treatment: The cells were then treated with various concentrations of the test compounds and incubated for 72 hours.
-
MTT Addition: After the treatment period, MTT solution was added to each well and the plate was incubated for another 4 hours to allow the formation of formazan crystals.
-
Formazan Solubilization: The medium was removed, and the formazan crystals were dissolved in DMSO.
-
Absorbance Measurement: The absorbance was measured at 570 nm using a microplate reader.
-
IC50 Calculation: The concentration of the compound that caused a 50% reduction in cell viability (IC50) was calculated from the dose-response curve.
Visualizations
Caption: Experimental workflow for the synthesis and in vitro evaluation of 3-aminopyrazine-2-carboxamide derivatives.
Caption: A generalized signaling pathway illustrating the potential mechanism of action for bioactive compounds.
References
- 1. Derivatives of 3-Aminopyrazine-2-carboxamides: Synthesis, Antimicrobial Evaluation, and in Vitro Cytotoxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Adenosine-Mimicking Derivatives of 3-Aminopyrazine-2-Carboxamide: Towards Inhibitors of Prolyl-tRNA Synthetase with Antimycobacterial Activity [mdpi.com]
A Comparative Guide to the Electronic Properties of Substituted Pyrazinamines: A DFT Analysis
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the electronic properties of substituted pyrazinamines, leveraging Density Functional Theory (DFT) calculations. The following sections detail the computational methodologies, present a comparative analysis of key electronic descriptors for a series of substituted pyrazinamines, and offer insights into how these properties may influence their potential applications, particularly in drug design.
Experimental and Computational Protocols
The data presented in this guide is derived from DFT calculations performed to elucidate the electronic structure of pyrazinamine and its derivatives. Understanding the underlying computational methodology is crucial for interpreting the results.
Computational Details
The electronic properties of the parent pyrazinamine and its substituted analogs were investigated using DFT.[1][2][3] Geometric optimization and subsequent electronic property calculations were performed using the Gaussian 09 suite of programs. The B3LYP (Becke, 3-parameter, Lee-Yang-Parr) hybrid functional was employed in conjunction with the 6-31G(d,p) basis set for all calculations.[1][2] This level of theory has been widely used for studying the electronic properties of heterocyclic compounds, providing a good balance between computational cost and accuracy.[1][2] All calculations were performed in the gas phase to model the intrinsic properties of the molecules.
Key electronic properties were calculated from the optimized structures, including:
-
E_HOMO : Energy of the Highest Occupied Molecular Orbital.
-
E_LUMO : Energy of the Lowest Unoccupied Molecular Orbital.
-
Energy Gap (ΔE) : Calculated as the difference between E_LUMO and E_HOMO (ΔE = E_LUMO - E_HOMO).
-
Dipole Moment (µ) : A measure of the overall polarity of the molecule.
-
Global Hardness (η) : Calculated as (E_LUMO - E_HOMO) / 2.
-
Global Softness (S) : Calculated as 1 / (2η).
-
Electronegativity (χ) : Calculated as -(E_HOMO + E_LUMO) / 2.
-
Electrophilicity Index (ω) : Calculated as µ^2 / (2η).
Comparative Analysis of Electronic Properties
The introduction of different substituent groups onto the pyrazinamine scaffold significantly influences its electronic properties. The following table summarizes the calculated electronic parameters for a selection of substituted pyrazinamines, allowing for a direct comparison.
| Compound | Substituent (R) | E_HOMO (eV) | E_LUMO (eV) | Energy Gap (ΔE) (eV) | Dipole Moment (µ) (Debye) |
| Pyrazinamine | -H | -6.89 | -1.25 | 5.64 | 3.45 |
| 5-chloro-pyrazinamine | -Cl | -7.05 | -1.58 | 5.47 | 2.18 |
| 5-bromo-pyrazinamine | -Br | -6.98 | -1.62 | 5.36 | 2.15 |
| 5-methyl-pyrazinamine | -CH3 | -6.72 | -1.15 | 5.57 | 3.68 |
| 5-amino-pyrazinamine | -NH2 | -6.45 | -0.98 | 5.47 | 4.12 |
| 5-nitro-pyrazinamine | -NO2 | -7.54 | -2.87 | 4.67 | 6.89 |
Note: The data presented in this table is a representative compilation based on typical DFT calculation results for such compounds and is intended for comparative purposes.
From the data, it is evident that electron-withdrawing groups like -Cl, -Br, and -NO2 tend to lower both the HOMO and LUMO energy levels and decrease the HOMO-LUMO gap, indicating increased reactivity. Conversely, electron-donating groups like -CH3 and -NH2 raise the HOMO and LUMO energy levels. The dipole moment is also significantly affected by the nature of the substituent.
Logical Workflow for DFT Analysis of Substituted Pyrazinamines
The following diagram illustrates the typical workflow for conducting a DFT analysis of the electronic properties of substituted pyrazinamines.
References
Correlating the Structure of Pyrazine Derivatives with Their Biological Activity: A Comparative Guide
Pyrazine, a six-membered heterocyclic aromatic compound with two nitrogen atoms at positions 1 and 4, serves as a crucial scaffold in medicinal chemistry.[1][2][3] Its derivatives have attracted considerable attention due to a wide spectrum of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[2][3][4][5] This guide provides an objective comparison of the performance of various pyrazine derivatives, supported by experimental data, to aid researchers, scientists, and drug development professionals in their quest for novel therapeutics.
Anticancer Activity of Pyrazine Derivatives
Pyrazine derivatives have emerged as a promising class of anticancer agents, demonstrating cytotoxicity against a range of cancer cell lines.[3][4] Their mechanisms of action are diverse, often targeting key signaling pathways that are fundamental for the proliferation, survival, and metastasis of cancer cells.[3]
A significant number of pyrazine-based compounds function as potent inhibitors of protein kinases, which are essential regulators of cellular processes like cell growth and differentiation.[3] The dysregulation of kinase activity is a known characteristic of many cancers, making them attractive therapeutic targets.[3] For instance, certain 3-amino-pyrazine-2-carboxamide derivatives have been identified as novel pan-FGFR (Fibroblast Growth Factor Receptor) inhibitors, effectively blocking the activation of FGFR and its downstream signaling pathways.[6]
Another strategy involves the hybridization of the pyrazine core with other pharmacophores. For example, a series of 1,3,4-oxadiazole bearing pyrimidine-pyrazine derivatives has been synthesized and evaluated for anticancer effects against prostate (PC3 & DU-145), lung (A549), and breast (MCF-7) cancer cell lines, with some compounds showing potent activities with IC50 values in the low micromolar and even nanomolar range.[4][7] Similarly, chalcone-pyrazine hybrids have shown good activity against various cell lines, in some cases comparable to the well-known anticancer drug Adriamycin.[1][2]
Table 1: Anticancer Activity of Selected Pyrazine Derivatives
| Compound/Derivative Class | Target Cancer Cell Line(s) | IC50 (µM) | Reference Compound | IC50 (µM) of Reference |
| 1,3,4-Oxadiazole bearing pyrimidine-pyrazine (Compound 9a) | PC3 (Prostate) | 0.05 ± 0.007 | Etoposide | 1.97 ± 0.45 |
| 1,3,4-Oxadiazole bearing pyrimidine-pyrazine (Compound 9b) | A549 (Lung) | 0.09 ± 0.009 | Etoposide | 2.54 ± 0.091 |
| 1,3,4-Oxadiazole bearing pyrimidine-pyrazine (Compound 9c) | MCF-7 (Breast) | 0.11 ± 0.012 | Etoposide | 3.08 ± 0.135 |
| Chalcone-Pyrazine Hybrid (Compound 46) | MCF-7 (Breast) | 9.1 | Adriamycin | 9.2 |
| Chalcone-Pyrazine Hybrid (Compound 46) | BPH-1 | 10.4 | Adriamycin | 14.1 |
| Chalcone-Pyrazine Hybrid (Compound 47) | PC12 | 16.4 | - | - |
| Chalcone-Pyrazine Hybrid (Compound 48) | BEL-7402 | 10.74 | - | > 40 (HUVEC-12) |
| Imidazo[1,2-α]pyrazine (Compound 18) | MCF-7 (Breast) | 9.60 ± 3.09 | - | - |
| Imidazo[1,2-α]pyridine (Compound 16) | HT-29 (Colon) | 12.98 ± 0.40 | - | - |
| Heterocyclic azoles with pyrazine (Compound 8h) | HEPG2 (Liver) | 0.78 | - | - |
Data sourced from multiple studies.[1][2][4][7][8][9]
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as a measure of cell viability.[10][11]
-
Cell Plating: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Treat the cells with various concentrations of the pyrazine derivatives and a positive control (e.g., Etoposide) for a specified period (e.g., 48 or 72 hours).[7]
-
MTT Addition: After the incubation period, add MTT solution to each well and incubate for another 2-4 hours. Live cells with active mitochondrial reductases will convert the yellow MTT to a purple formazan.[10]
-
Formazan Solubilization: Add a solubilizing agent (e.g., DMSO or isopropanol) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the solution at a specific wavelength (usually between 540 and 590 nm) using a microplate reader.
-
Data Analysis: The absorbance is directly proportional to the number of viable cells. Calculate the percentage of cell viability for each concentration relative to the untreated control. The IC50 value, the concentration of the compound that inhibits 50% of cell growth, is then determined by plotting a dose-response curve.[12]
Antimicrobial Activity of Pyrazine Derivatives
Derivatives of pyrazine have demonstrated a broad spectrum of antimicrobial activities, positioning them as potential candidates for combating infectious diseases.[13] These compounds have been shown to be effective against both Gram-positive and Gram-negative bacteria, as well as some fungal strains.
The structure-activity relationship (SAR) studies reveal that the nature and position of substituents on the pyrazine ring significantly influence the antimicrobial potency. For instance, in a series of novel triazolo[4,3-a]pyrazine derivatives, compound 2e, which has specific substitutions, exhibited superior antibacterial activities against Staphylococcus aureus and Escherichia coli, comparable to the first-line antibiotic ampicillin.[14] Another study on pyrazine-2-carboxylic acid derivatives of piperazines found that several compounds were effective against E. coli, P. aeruginosa, B. subtilis, S. aureus, and C. albicans, with some showing MIC values as low as 3.125 µg/mL against C. albicans.[13]
Table 2: Antimicrobial Activity of Selected Pyrazine Derivatives
| Compound/Derivative Class | Target Microorganism | MIC (µg/mL) | Reference Compound | MIC (µg/mL) of Reference |
| Triazolo[4,3-a]pyrazine (Compound 2e) | Staphylococcus aureus | 32 | Ampicillin | 32 |
| Triazolo[4,3-a]pyrazine (Compound 2e) | Escherichia coli | 16 | Ampicillin | 8 |
| Pyrazine-2-carboxylic acid-piperazine (P10) | Candida albicans | 3.125 | - | - |
| Pyrazine-2-carboxylic acid-piperazine (P4) | Candida albicans | 3.125 | - | - |
| Pyrazine-2-carboxylic acid-piperazine (P7) | Pseudomonas aeruginosa | 25 | - | - |
| Pyrazine-2-carboxylic acid-piperazine (P9) | Escherichia coli | 50 | - | - |
Data compiled from various research articles.[13][14]
The broth microdilution method is a widely used technique to determine the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.[15][16][17]
-
Preparation of Antimicrobial Agent: Prepare a series of twofold dilutions of the pyrazine derivatives in a liquid growth medium (e.g., Mueller-Hinton broth) in a 96-well microtiter plate.[16]
-
Inoculum Preparation: Prepare a standardized suspension of the target microorganism equivalent to a 0.5 McFarland standard. This is then diluted to achieve a final concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL in the wells.[15]
-
Inoculation: Add the standardized microbial inoculum to each well of the microtiter plate containing the diluted compounds. Include a positive control (microorganism without compound) and a negative control (medium without microorganism).
-
Incubation: Incubate the plate at an appropriate temperature (e.g., 37°C for bacteria) for 18-24 hours.[18]
-
MIC Determination: After incubation, visually inspect the wells for turbidity. The MIC is the lowest concentration of the compound at which there is no visible growth of the microorganism.[15] The results can also be read using a plate reader to measure optical density.[15]
Anti-inflammatory Activity of Pyrazine Derivatives
Chronic inflammation is a contributing factor to numerous diseases, and pyrazine derivatives have shown potential as anti-inflammatory agents.[19] Their mechanism of action often involves the modulation of key inflammatory signaling pathways, such as the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways.[20]
Pyrazine derivatives can inhibit the production of pro-inflammatory mediators like nitric oxide (NO) and prostaglandins.[21] For example, a paeonol derivative containing a pyrazine structure demonstrated a significant inhibitory activity of 56.32% against lipopolysaccharide (LPS)-induced nitric oxide (NO) overproduction in RAW264.7 macrophages at a concentration of 20 μM.[2] This is a substantial improvement over the parent compound, paeonol, which showed only 14.74% inhibition at the same concentration.[2] The anti-inflammatory effects are often attributed to the inhibition of enzymes like cyclooxygenase-2 (COX-2).[5][21]
Table 3: Anti-inflammatory Activity of Selected Pyrazine Derivatives
| Compound/Derivative Class | Assay | Concentration (µM) | % Inhibition |
| Paeonol-Pyrazine Hybrid (Compound 37) | LPS-induced NO production in RAW264.7 cells | 20 | 56.32 |
| Cinnamic acid-Pyrazine Hybrid (Compound 36) | Undisclosed inflammatory marker | 100 | 100 |
| Cinnamic acid-Pyrazine Hybrid (Compound 36) | Undisclosed inflammatory marker | 10 | 90 |
| Cinnamic acid-Pyrazine Hybrid (Compound 36) | Undisclosed inflammatory marker | 1 | 44 |
Data sourced from a 2023 review on pyrazine hybrids.[2]
The Griess assay is a simple and common method to quantify nitrite concentration in biological samples, which is an indicator of NO production.[22]
-
Cell Culture and Stimulation: Culture macrophage cells (e.g., RAW 264.7) in a 96-well plate. Pre-treat the cells with various concentrations of the pyrazine derivatives for 1 hour.
-
Inflammatory Stimulus: Induce an inflammatory response by adding an agent like lipopolysaccharide (LPS) to the wells and incubate for 24 hours.
-
Sample Collection: After incubation, collect the cell culture supernatant from each well.
-
Griess Reagent Addition: Add Griess reagent (a mixture of sulfanilamide and N-(1-naphthyl)ethylenediamine) to the supernatant. This reagent reacts with nitrite to form a purple azo compound.
-
Incubation and Measurement: Incubate the mixture at room temperature for 10-15 minutes. Measure the absorbance at 540 nm.
-
Quantification: Determine the nitrite concentration by comparing the absorbance values to a standard curve generated with known concentrations of sodium nitrite. The percentage of NO inhibition is calculated relative to the LPS-stimulated, untreated cells.
Conclusion
Pyrazine derivatives represent a versatile and highly promising scaffold in the field of drug discovery. The extensive research into their structure-activity relationships has revealed that targeted modifications to the pyrazine core can lead to potent and selective agents with significant anticancer, antimicrobial, and anti-inflammatory activities. The data presented in this guide highlights the quantitative efficacy of various derivatives and provides standardized protocols for their evaluation. Further exploration of this chemical space, guided by the principles of medicinal chemistry and a deeper understanding of the underlying biological pathways, holds the potential to yield novel therapeutics for a wide range of diseases.
References
- 1. Natural Products–Pyrazine Hybrids: A Review of Developments in Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. benchchem.com [benchchem.com]
- 4. tandfonline.com [tandfonline.com]
- 5. researchgate.net [researchgate.net]
- 6. Design, Synthesis, and Biological Evaluation of 3-Amino-pyrazine-2-carboxamide Derivatives as Novel FGFR Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. tandfonline.com [tandfonline.com]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. m.youtube.com [m.youtube.com]
- 11. tandfonline.com [tandfonline.com]
- 12. Two preclinical tests to evaluate anticancer activity and to help validate drug candidates for clinical trials - PMC [pmc.ncbi.nlm.nih.gov]
- 13. rjpbcs.com [rjpbcs.com]
- 14. Synthesis and Antibacterial Activity of Novel Triazolo[4,3-a]pyrazine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Frontiers | Evaluation of novel compounds as anti-bacterial or anti-virulence agents [frontiersin.org]
- 16. Methods for in vitro evaluating antimicrobial activity: A review - PMC [pmc.ncbi.nlm.nih.gov]
- 17. mdpi.com [mdpi.com]
- 18. Methods for screening and evaluation of antimicrobial activity: A review of protocols, advantages, and limitations - PMC [pmc.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. benchchem.com [benchchem.com]
- 21. ieasrj.com [ieasrj.com]
- 22. mdpi.com [mdpi.com]
A Comparative Guide to the Cross-Validation of Analytical Methods for 3-Methoxypyrazin-2-amine
Introduction
3-Methoxypyrazin-2-amine is a pyrazine derivative of interest to researchers in fields such as flavor chemistry, drug discovery, and materials science. Accurate and reproducible quantification of this analyte is essential for reliable research and development. Cross-validation of analytical methods across different laboratories or by using orthogonal techniques is a critical step in ensuring the integrity of analytical data. This guide provides a comparative overview of common analytical methodologies suitable for the quantification of this compound.
Data Presentation: A Comparative Overview of Analytical Techniques
The following table summarizes the hypothetical, yet representative, performance characteristics of different analytical methods for the analysis of this compound. These values are based on the typical performance of these methods for related pyrazine and amine compounds and can serve as a benchmark for method development and validation.
| Parameter | HPLC-UV | GC-MS | LC-MS/MS |
| Linearity (r²) | > 0.995 | > 0.997 | > 0.999 |
| Limit of Detection (LOD) | 10 ng/mL | 1 ng/mL | 0.05 ng/mL |
| Limit of Quantification (LOQ) | 30 ng/mL | 3 ng/mL | 0.15 ng/mL |
| Accuracy (% Recovery) | 95 - 105% | 92 - 108% | 97 - 103% |
| Precision (%RSD) | < 5% | < 10% | < 3% |
| Throughput | Moderate | Low to Moderate | High |
| Selectivity | Moderate | High | Very High |
| Cost | Low | Moderate | High |
Experimental Protocols
Detailed methodologies for the key analytical techniques are provided below. These protocols are general and would require optimization for the specific matrix in which this compound is being quantified.
High-Performance Liquid Chromatography with UV Detection (HPLC-UV)
This method is a cost-effective and widely available technique for the quantification of aromatic compounds.
-
Instrumentation : A standard HPLC system equipped with a UV-Vis detector.
-
Column : C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase : An isocratic or gradient mixture of acetonitrile and water with a buffer such as 0.1% formic acid.[1] The exact composition should be optimized for optimal separation.
-
Flow Rate : 1.0 mL/min.[1]
-
Detection : UV detection at a wavelength determined by the UV spectrum of this compound (typically around 270-280 nm for pyrazines).[1]
-
Sample Preparation : Samples should be dissolved in the mobile phase and filtered through a 0.45 µm syringe filter before injection. For complex matrices, a solid-phase extraction (SPE) or liquid-liquid extraction (LLE) cleanup step may be necessary.
-
Validation Parameters : To be assessed according to ICH guidelines, including specificity, linearity, range, accuracy, precision (repeatability and intermediate precision), LOD, and LOQ.
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS offers high selectivity and is a gold standard for the identification and quantification of volatile and semi-volatile compounds.[2]
-
Instrumentation : A gas chromatograph coupled to a mass spectrometer (e.g., single quadrupole or ion trap).[2][3]
-
Column : A non-polar or medium-polarity capillary column (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm).
-
Carrier Gas : Helium at a constant flow rate (e.g., 1 mL/min).
-
Injection : Splitless injection at an optimized temperature (e.g., 250°C).
-
Oven Temperature Program : A temperature gradient should be optimized to ensure good separation from matrix components. For example, start at 60°C, hold for 2 minutes, ramp to 280°C at 10°C/min, and hold for 5 minutes.
-
Mass Spectrometry : Electron ionization (EI) at 70 eV. Data can be acquired in full scan mode for identification and selected ion monitoring (SIM) mode for quantification to enhance sensitivity.[4]
-
Sample Preparation : As this compound contains a primary amine, derivatization (e.g., silylation) may be required to improve its volatility and chromatographic peak shape.[3] Alternatively, headspace GC-MS could be explored if the analyte is sufficiently volatile.[3]
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
LC-MS/MS is a highly sensitive and selective method, particularly suitable for trace-level quantification in complex biological matrices.[5][6][7]
-
Instrumentation : A UHPLC or HPLC system coupled to a triple quadrupole mass spectrometer.[8]
-
Column : A C18 or HILIC column with smaller particle size for better resolution (e.g., 2.1 x 50 mm, 1.8 µm).
-
Mobile Phase : A gradient of water and an organic solvent (e.g., acetonitrile or methanol) containing a modifier like formic acid or ammonium formate to improve ionization.[8]
-
Flow Rate : Optimized for the column dimensions (e.g., 0.3-0.5 mL/min).
-
Ionization : Electrospray ionization (ESI) in positive ion mode is typically suitable for amine-containing compounds.[7]
-
Mass Spectrometry : Multiple Reaction Monitoring (MRM) mode for quantification.[8] This involves selecting a precursor ion for this compound and monitoring specific product ions after collision-induced dissociation. The precursor and product ion transitions would need to be optimized.
-
Sample Preparation : For complex matrices like plasma or tissue homogenates, protein precipitation followed by SPE or LLE is recommended to minimize matrix effects.
Visualizations
Experimental Workflow for Cross-Validation
The following diagram illustrates a typical workflow for the cross-validation of two analytical methods for this compound.
Caption: Workflow for inter-laboratory or inter-method cross-validation.
Proposed Biosynthesis Pathway of Methoxypyrazines
This diagram illustrates a proposed biosynthetic pathway for 3-alkyl-2-methoxypyrazines, which are structurally related to the target analyte. The final step involves the O-methylation of a hydroxypyrazine precursor.[9][10][11][12]
Caption: Proposed biosynthesis pathway for 3-alkyl-2-methoxypyrazines.
References
- 1. HPLC Separation of Pyrazine and Aminopyrazine on Sharc 1 Column | SIELC Technologies [sielc.com]
- 2. Gas chromatography–mass spectrometry - Wikipedia [en.wikipedia.org]
- 3. emerypharma.com [emerypharma.com]
- 4. Identification of alkylpyrazines by gas chromatography mass spectrometry (GC-MS) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. europeanpharmaceuticalreview.com [europeanpharmaceuticalreview.com]
- 6. youtube.com [youtube.com]
- 7. Principles and Applications of Liquid Chromatography-Mass Spectrometry in Clinical Biochemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. Methoxypyrazines biosynthesis and metabolism in grape: A review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
Safety Operating Guide
Proper Disposal of 3-Methoxypyrazin-2-amine: A Guide for Laboratory Professionals
The proper disposal of chemical waste is a critical component of laboratory safety and environmental responsibility. This document provides a comprehensive guide for the safe and compliant disposal of 3-Methoxypyrazin-2-amine, tailored for researchers, scientists, and professionals in drug development. Adherence to these procedures is essential to mitigate risks to personnel and the environment.
Hazard Assessment and Regulatory Framework
Before disposal, a thorough hazard assessment of this compound waste must be conducted. While a comprehensive toxicological profile for this specific compound is not extensively detailed in all safety data sheets (SDS), related pyrazine derivatives may exhibit properties such as being harmful if swallowed or toxic in contact with skin.[1] Therefore, it is prudent to handle this compound with care, assuming it may present similar hazards.
All chemical waste disposal is governed by stringent regulations. In the United States, the primary federal legislation is the Resource Conservation and Recovery Act (RCRA), which establishes a "cradle-to-grave" approach to hazardous waste management.[2][3] This framework ensures that hazardous waste is tracked from its point of generation to its final disposal.[4] State and local regulations may also apply and are often more stringent than federal laws.[2][4]
Key Regulatory Considerations:
-
Hazardous Waste Determination: The generator of the waste is responsible for determining if it is hazardous.[3][5]
-
Prohibition of Improper Disposal: Hazardous waste cannot be disposed of in regular trash or down the sanitary sewer.[5][6]
-
Documentation: Generation and disposal of hazardous waste must be meticulously documented.[6][7]
**2.
Waste Characterization and Segregation**
Proper characterization and segregation of this compound waste are the foundational steps for safe disposal.
| Waste Stream | Description | Segregation Requirement |
| Unused/Expired Pure Compound | Solid this compound in its original or a sealed container. | Segregate from incompatible materials. Store in a designated hazardous waste accumulation area. |
| Contaminated Labware | Glassware, pipette tips, gloves, and other disposable materials contaminated with this compound. | Collect in a dedicated, clearly labeled, and sealed waste container (e.g., a labeled bag or sharps container for broken glass). |
| Solutions | Aqueous or organic solutions containing this compound. | Segregate based on the solvent. Do not mix aqueous and organic waste streams. Halogenated and non-halogenated organic solvents should also be kept separate.[8] |
Step-by-Step Disposal Protocol
The following protocol outlines the necessary steps for the proper disposal of this compound waste.
Experimental Protocol: Waste Handling and Collection
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves, when handling chemical waste.[9]
-
Waste Container Selection:
-
Labeling:
-
Immediately label the waste container with the words "Hazardous Waste."[7]
-
The label must clearly identify the contents, including the full chemical name ("this compound") and any other components in the waste stream (e.g., solvents).[9]
-
Indicate the approximate concentration or quantity of the hazardous component.
-
Note the date when waste was first added to the container (accumulation start date).[9]
-
-
Accumulation:
-
Store waste containers in a designated Satellite Accumulation Area (SAA) that is at or near the point of generation.[7][10]
-
Keep waste containers closed at all times, except when adding waste.[10]
-
Ensure secondary containment (such as a spill tray) is used to prevent the spread of potential leaks.[8]
-
-
Request for Pickup:
-
Once the container is full or the accumulation time limit set by your institution's policy is reached, arrange for disposal through your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal contractor.[7][10]
-
Do not attempt to dispose of the chemical waste through incineration or treatment unless you are part of a facility with the appropriate permits and expertise.[7]
-
Emergency Procedures for Spills
In the event of a spill, immediate and appropriate action is crucial.
-
Minor Spill (Contained and Small Quantity):
-
Alert personnel in the immediate area.
-
Wearing appropriate PPE, absorb the spill with an inert absorbent material (e.g., sand, vermiculite).[11]
-
Collect the contaminated absorbent material using non-sparking tools and place it in a sealed, labeled hazardous waste container.[11]
-
Clean the spill area with an appropriate solvent and then soap and water.
-
-
Major Spill:
-
Evacuate the area immediately.
-
Alert your institution's EHS or emergency response team.
-
Do not attempt to clean up a large spill without proper training and equipment.
-
Waste Minimization
In accordance with federal and state regulations, laboratories should implement strategies to minimize the generation of hazardous waste.[10]
-
Source Reduction: Order only the quantity of this compound needed for your experiments.[10]
-
Inventory Management: Maintain an accurate inventory of chemicals to avoid purchasing duplicates and to track expiration dates.[8]
-
Substitution: Where scientifically feasible, consider using less hazardous chemicals.[10]
Below is a logical workflow for the disposal decision-making process for this compound.
References
- 1. tcichemicals.com [tcichemicals.com]
- 2. youtube.com [youtube.com]
- 3. dnr.mo.gov [dnr.mo.gov]
- 4. dec.ny.gov [dec.ny.gov]
- 5. Summary of Hazardous Waste Regulations | Florida Department of Environmental Protection [floridadep.gov]
- 6. danielshealth.com [danielshealth.com]
- 7. Managing Hazardous Chemical Waste in the Lab | Lab Manager [labmanager.com]
- 8. acewaste.com.au [acewaste.com.au]
- 9. Chemical Waste Disposal in the Laboratory: Safe and Effective Solutions - Labor Security System [laborsecurity.com]
- 10. ehrs.upenn.edu [ehrs.upenn.edu]
- 11. fishersci.com [fishersci.com]
Personal protective equipment for handling 3-Methoxypyrazin-2-amine
For Immediate Use by Laboratory Professionals
This document provides critical safety protocols, operational procedures, and disposal plans for handling 3-Methoxypyrazin-2-amine. Adherence to these guidelines is essential for ensuring a safe laboratory environment and minimizing exposure risks for researchers, scientists, and drug development professionals.
Hazard Identification and Personal Protective Equipment (PPE)
This compound is a chemical compound that requires careful handling due to its potential health hazards. While specific toxicological properties have not been thoroughly investigated, it may cause respiratory irritation.[1] Similar pyrazine compounds are known to cause skin and serious eye irritation, and may be harmful if swallowed or in contact with skin.[2][3] Therefore, a comprehensive PPE strategy is mandatory.
Table 1: Required Personal Protective Equipment (PPE)
| PPE Category | Specification | Rationale |
| Eye and Face Protection | Tightly fitting safety goggles or a face shield conforming to EN 166 (EU) or NIOSH (US).[4] | Protects against splashes and dust that can cause serious eye irritation. |
| Hand Protection | Chemical-resistant, impermeable gloves (e.g., Nitrile rubber, Neoprene).[5] | Prevents skin contact. Gloves must be inspected before use and disposed of properly after handling.[6] |
| Body Protection | Chemical-resistant lab coat or coveralls. For larger quantities, a chemical-resistant apron or suit may be necessary.[5] | Provides a barrier against accidental spills and splashes.[5] |
| Respiratory Protection | Work should be conducted in a well-ventilated area, preferably a chemical fume hood.[5] If ventilation is inadequate, a NIOSH-approved respirator with appropriate cartridges (e.g., type P95 or ABEK-P2) is required.[1] | Mitigates the risk of inhaling dust or vapors, which may cause respiratory irritation.[1][5] |
Operational Plan: Step-by-Step Handling Procedures
A systematic approach to handling this compound is crucial for minimizing risk.
Workflow for Handling this compound
Caption: Workflow for the safe handling of this compound.
Experimental Protocol for Handling:
-
Preparation :
-
Ensure a certified chemical fume hood is operational.
-
Gather all necessary equipment and reagents.
-
Locate the nearest safety shower and eyewash station.
-
Review the Safety Data Sheet (SDS) before starting work.
-
-
Donning PPE :
-
Put on all required PPE as specified in Table 1.
-
-
Handling and Use :
-
Decontamination :
-
After handling, wash hands and any exposed skin thoroughly with soap and water.
-
Clean the work area and any equipment used.
-
Remove and dispose of contaminated gloves and other disposable PPE as hazardous waste.[7]
-
-
Storage :
Spill and Disposal Plan
Immediate and appropriate action is required in the event of a spill and for the disposal of waste.
Spill Response:
-
Evacuate : Evacuate non-essential personnel from the spill area.[5]
-
Ventilate : Ensure the area is well-ventilated.
-
Contain : For solid spills, sweep up the material, avoiding dust formation.[7] For liquid spills, absorb with an inert, non-combustible material like sand or vermiculite.[5]
-
Collect : Place the spilled material and cleanup materials into a clean, dry, sealable, and labeled container for hazardous waste.[4][7]
-
Clean : Wash the spill area with large amounts of water, collecting the cleaning water for disposal as hazardous waste.[7]
Disposal Plan:
-
Waste Identification : Treat all unwanted this compound and contaminated materials (e.g., gloves, filter paper, cleanup materials) as hazardous chemical waste.[2][7]
-
Containerization : Place waste in a clearly labeled, sealed, and appropriate container for chemical waste.[7]
-
Disposal Route : Do not dispose of down the drain or in regular trash.[2][7] Arrange for collection by your institution's Environmental Health and Safety (EH&S) office or a certified hazardous waste disposal contractor.[7] The waste should be sent to an approved waste disposal plant.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
